molecular formula C25H21N3O4 B15139988 Estrogen receptor antagonist 8

Estrogen receptor antagonist 8

Cat. No.: B15139988
M. Wt: 427.5 g/mol
InChI Key: PCGBDHLCFWYSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrogen receptor antagonist 8 is a useful research compound. Its molecular formula is C25H21N3O4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazole

InChI

InChI=1S/C25H21N3O4/c1-31-20-10-3-16(4-11-20)25-23-13-5-17-15-21(32-2)12-14-22(17)24(23)26-27(25)18-6-8-19(9-7-18)28(29)30/h3-4,6-12,14-15H,5,13H2,1-2H3

InChI Key

PCGBDHLCFWYSBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3CCC4=C(C3=NN2C5=CC=C(C=C5)[N+](=O)[O-])C=CC(=C4)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Estrogen Receptor Antagonist 8 (GW5638)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Antagonist 8, more commonly known in scientific literature as GW5638 or by its developmental code name Etacstil, is a nonsteroidal triphenylethylene (B188826) derivative that has garnered significant interest as a selective estrogen receptor modulator (SERM). Developed in the early 1990s, it exhibits a unique pharmacological profile, acting as an antagonist in some tissues, such as the breast and uterus, while demonstrating agonist activity in others, like bone. This tissue-selective action, coupled with its efficacy in tamoxifen-resistant breast cancer models, has made GW5638 a valuable tool for studying estrogen receptor (ER) biology and a lead compound for the development of next-generation endocrine therapies. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GW5638.

Discovery and Rationale

The discovery of GW5638 was driven by the need for novel ER ligands with improved therapeutic profiles compared to existing SERMs like tamoxifen (B1202). While tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, its partial agonist activity in the uterus is associated with an increased risk of endometrial cancer. Researchers sought to identify compounds with a more favorable balance of agonist and antagonist activities. GW5638 emerged from these efforts as a high-affinity ER ligand with potent antagonist effects in breast cancer cells and minimal uterotropic activity in preclinical models.

Chemical Synthesis

A plausible synthetic route, based on the synthesis of analogous triphenylethylene compounds, is outlined below.

Synthesis_of_GW5638 cluster_0 Synthesis Pathway A Starting Materials (e.g., substituted benzophenone and a phenylacetic acid derivative) B McMurry Coupling or similar olefination reaction A->B Reagents: TiCl4, Zn C Triphenylethylene Intermediate B->C D Alkylation/Functionalization C->D Introduction of side chain E GW5638 D->E Final modification/ deprotection

Caption: Generalized synthetic scheme for triphenylethylene derivatives like GW5638.

Biological Activity and Quantitative Data

GW5638 exhibits high affinity for the estrogen receptor and functions as a potent antagonist in various in vitro and in vivo models of breast cancer. Its biological activity has been extensively characterized, and key quantitative data are summarized in the tables below.

Estrogen Receptor Binding Affinity
CompoundReceptorAssay TypeKi (nM)Reference
GW5638 ERαRadioligand Binding Assay50.4 ± 5.4[1]
GW7604 (active metabolite)ERαRadioligand Binding Assay15.5 ± 1.4[1]
17β-EstradiolERαRadioligand Binding Assay6.3 ± 0.4[1]
In Vitro Functional Activity
CompoundCell LineAssay TypeEndpointIC50 / EC50Reference
This compound Immature Rat UterusAnti-uterotrophic AssayUterine Weight ReductionEC50 = 4.160 µM[2]
TamoxifenImmature Rat UterusAnti-uterotrophic AssayUterine Weight ReductionEC50 = 7.625 µM[2]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the estrogen receptor using a competitive radioligand binding assay.

ER_Binding_Assay_Workflow cluster_1 Experimental Workflow prep Prepare ER-containing cell lysates or purified receptor incubation Incubate ER with a fixed concentration of radiolabeled estradiol (B170435) ([3H]-E2) and varying concentrations of test compound (GW5638) prep->incubation separation Separate receptor-bound from unbound radioligand (e.g., using hydroxylapatite or filter binding) incubation->separation quantification Quantify radioactivity in the bound fraction using liquid scintillation counting separation->quantification analysis Plot the percentage of bound [3H]-E2 against the log concentration of the test compound to determine the IC50 value quantification->analysis ki_calc Calculate the Ki value using the Cheng-Prusoff equation analysis->ki_calc

Caption: Workflow for an estrogen receptor competitive binding assay.

Materials:

  • Purified estrogen receptor or cytosol preparation from ER-expressing cells or tissues (e.g., rat uterus).

  • Radiolabeled estradiol (e.g., [³H]-17β-estradiol).

  • Unlabeled 17β-estradiol (for standard curve).

  • Test compound (GW5638).

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • Hydroxylapatite slurry or glass fiber filters.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled estradiol.

  • In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound and free radioligand. For example, by adding hydroxylapatite slurry, centrifuging, and washing the pellet.

  • Add scintillation cocktail to the pellets (bound fraction) and measure radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of ER-positive breast cancer cells.

MCF7_Proliferation_Assay cluster_2 Experimental Workflow seeding Seed MCF-7 cells in a 96-well plate treatment After cell attachment, treat with varying concentrations of GW5638 (with or without estradiol) seeding->treatment incubation Incubate for a defined period (e.g., 3-6 days) treatment->incubation viability_assay Assess cell viability/ proliferation using an appropriate method (e.g., MTT, SRB, or CellTiter-Glo assay) incubation->viability_assay data_analysis Determine the IC50 value by plotting cell viability against the log concentration of GW5638 viability_assay->data_analysis

Caption: Workflow for an MCF-7 cell proliferation assay.

Materials:

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Phenol (B47542) red-free medium with charcoal-stripped FBS for estrogen-deprived conditions.

  • Test compound (GW5638) and estradiol.

  • 96-well cell culture plates.

  • Reagents for cell viability assay (e.g., MTT, SRB).

  • Plate reader.

Procedure:

  • Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens.

  • After a period of estrogen deprivation, treat the cells with serial dilutions of GW5638 in the presence or absence of a fixed concentration of estradiol.

  • Incubate the plates for 3 to 6 days.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

  • Plot the percentage of inhibition against the logarithm of the GW5638 concentration and determine the IC50 value.

In Vivo Uterotrophic Assay

This in vivo assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Uterotrophic_Assay_Workflow cluster_3 Experimental Workflow animal_prep Use immature or ovariectomized female rats dosing Administer the test compound (GW5638) daily for a set period (e.g., 3 days) via oral gavage or subcutaneous injection animal_prep->dosing necropsy On the day after the last dose, euthanize the animals and carefully dissect the uteri dosing->necropsy weighing Blot the uteri to remove excess fluid and record the wet weight necropsy->weighing analysis Compare the uterine weights of the treated groups to the vehicle control group weighing->analysis

Caption: Workflow for an in vivo uterotrophic assay.

Materials:

  • Immature or ovariectomized female rats.

  • Test compound (GW5638).

  • Vehicle for dosing (e.g., corn oil).

  • Estradiol (as a positive control).

  • Dosing equipment (gavage needles or syringes).

  • Dissection tools and analytical balance.

Procedure:

  • Acclimate the animals to the housing conditions.

  • Randomly assign animals to treatment groups (vehicle control, positive control, and various doses of GW5638). To assess antagonist activity, GW5638 can be co-administered with estradiol.

  • Administer the assigned treatments daily for a period of three consecutive days.

  • On the fourth day, record the final body weights and euthanize the animals.

  • Carefully dissect the uteri, trim away any adhering fat and connective tissue, and record the wet uterine weight.

  • Calculate the mean uterine weight for each treatment group and perform statistical analysis to determine if there are significant differences compared to the control group.

Mechanism of Action and Signaling Pathway

GW5638 exerts its effects by binding to the estrogen receptor, a ligand-activated transcription factor. The binding of GW5638 induces a conformational change in the ER that is distinct from that induced by estrogens or other SERMs like tamoxifen. This altered conformation affects the interaction of the ER with coactivator and corepressor proteins, which are essential for the regulation of gene transcription.

In breast cancer cells, the GW5638-ER complex preferentially recruits corepressors to the promoters of estrogen-responsive genes, leading to the inhibition of gene transcription and a subsequent decrease in cell proliferation. In some contexts, GW5638 has also been shown to promote the degradation of the estrogen receptor, a mechanism characteristic of selective estrogen receptor degraders (SERDs). This dual mechanism of action may contribute to its efficacy in tamoxifen-resistant tumors.

GW5638_Signaling_Pathway cluster_4 Estrogen Receptor Signaling E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds and activates GW5638 GW5638 GW5638->ER Binds and alters conformation Coactivator Coactivators ER->Coactivator Recruits (E2-bound) Corepressor Corepressors ER->Corepressor Recruits (GW5638-bound) Degradation ER Degradation ER->Degradation Promotes (as a SERD) ERE Estrogen Response Element (ERE) on DNA Coactivator->ERE Complex binds Corepressor->ERE Complex binds Gene_Activation Target Gene Transcription (Proliferation, Growth) ERE->Gene_Activation Leads to Gene_Repression Transcriptional Repression (Inhibition of Proliferation) ERE->Gene_Repression Leads to

Caption: Simplified signaling pathway of GW5638's action on the estrogen receptor.

Conclusion

GW5638, also known as this compound, is a potent and well-characterized selective estrogen receptor modulator with a distinct pharmacological profile. Its ability to act as an antagonist in breast and uterine tissues while exhibiting agonist properties in bone highlights the complexity of estrogen receptor signaling and the potential for developing tissue-selective therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel endocrine therapies and the fundamental biology of the estrogen receptor. Further investigation into its detailed synthetic pathways and long-term in vivo effects will continue to be of high interest in the field of oncology and women's health.

References

An In-depth Technical Guide on the Mechanism of Action of Estrogen Receptor Alpha (ERα) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a pivotal mediator of estrogen signaling and a key therapeutic target in hormone-receptor-positive breast cancer.[1][2] Antagonists of ERα are cornerstone therapies that function by inhibiting the proliferative signals mediated by estrogen. These antagonists can be broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity, and Selective Estrogen Receptor Downregulators (SERDs), which are pure antagonists that promote the degradation of the receptor.[2][3] This guide provides a detailed overview of the mechanism of action of ERα antagonists, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action

The primary mechanism of action for ERα antagonists involves competitive binding to the ligand-binding domain (LBD) of the receptor, thereby preventing the binding of the endogenous agonist, 17β-estradiol (E2).[4] This competitive inhibition is the initial step that leads to a cascade of downstream effects, ultimately altering gene expression and cellular behavior.

Upon binding, ERα antagonists induce a conformational change in the receptor that is distinct from the conformational change induced by agonists.[5] This altered conformation affects the receptor's ability to interact with co-regulator proteins. While agonist binding promotes the recruitment of co-activators, antagonist binding often leads to the recruitment of co-repressors to the receptor-DNA complex, which in turn inhibits the transcription of estrogen-responsive genes.[4]

SERDs, such as fulvestrant, take this antagonism a step further. Their binding not only blocks agonist activity but also destabilizes the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This reduction in the total cellular levels of ERα provides a more complete blockade of estrogen signaling.

Quantitative Data on ERα Antagonists

The potency and efficacy of ERα antagonists are quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics used to describe the antagonist's activity and binding affinity, respectively. The following table summarizes representative data for well-characterized ERα antagonists.

CompoundTypeAssayCell Line/SystemIC50 (nM)Ki (nM)Reference
TamoxifenSERMERα BindingRecombinant Human-0.9[5]
Fulvestrant (ICI 182,780)SERDERα BindingRecombinant Human9.4-[6]
RaloxifeneSERMERα BindingRat Uterine Cytosol-0.3[5]
GenisteinPhytoestrogenERα Antagonist AssayIn Vitro29.38-[1]

Signaling Pathways

The signaling pathways of ERα are complex, involving both genomic and non-genomic actions. ERα antagonists interfere with these pathways to exert their therapeutic effects.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estrogen to ERα in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription.[7] Antagonists block this pathway by preventing the conformational changes necessary for co-activator recruitment and transcriptional activation.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active ERα-Estrogen Complex (active dimer) ERa_inactive->ERa_active Dimerization ERa_antagonist ERα-Antagonist Complex (inactive) ERa_inactive->ERa_antagonist ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds ERa_active->ERE Antagonist Antagonist Antagonist->ERa_inactive Competitively Binds ERa_antagonist->ERE Binds ERa_antagonist->ERE Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Recruits Transcription_ON Gene Transcription (Proliferation, etc.) Coactivators->Transcription_ON Initiates Transcription_OFF Transcriptional Repression Corepressors->Transcription_OFF Induces non_genomic_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mERa Membrane ERα PI3K PI3K mERa->PI3K Activates MAPK MAPK/ERK mERa->MAPK Activates Estrogen Estrogen Estrogen->mERa Activates Antagonist Antagonist Antagonist->mERa Inhibits AKT AKT PI3K->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream MAPK->Downstream experimental_workflow Start Compound Library Binding_Assay ERα Competitive Binding Assay (Determine Ki) Start->Binding_Assay Reporter_Assay ERα Reporter Gene Assay (Determine IC50 for antagonism) Binding_Assay->Reporter_Assay Hits Proliferation_Assay Cell Proliferation Assay (Determine GI50 in ER+ cells) Reporter_Assay->Proliferation_Assay Active Compounds Downstream_Analysis Downstream Mechanistic Studies (e.g., Western Blot for ERα degradation) Proliferation_Assay->Downstream_Analysis End Lead Candidate Downstream_Analysis->End

References

The Structure-Activity Relationship of C-7α Substituted Estradiol Analogs as Estrogen Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent breast cancers. Antagonists of the ER can block the proliferative effects of endogenous estrogens, forming the basis of endocrine therapy. While the prompt specified "Estrogen Receptor Antagonist 8 (ERA-8)," publicly available scientific literature does not extensively describe a specific molecule with this identifier. However, the principles of structure-activity relationships (SAR) for ER antagonists are well-established through the study of various compound series. This guide will focus on a well-characterized class of ER antagonists: 17β-estradiol derivatives with bulky side chains at the C-7α position. These analogs serve as an excellent case study for understanding the molecular features required for potent and selective ER antagonism.

The core principle behind the design of these antagonists is the introduction of a bulky substituent at the C-7α position of the steroidal backbone. This modification is intended to disrupt the conformational changes in the ER that are necessary for coactivator recruitment and subsequent gene transcription, thereby inducing an antagonist profile.

Core Structure and Analogs

The central scaffold for this series is the 17β-estradiol molecule. The key modification is the attachment of a bulky side chain at the C-7α position. The nature and size of this side chain are critical determinants of the antagonist activity.

Quantitative Data Summary

The following table summarizes the biological activity of a series of synthesized C-7α substituted estradiol (B170435) analogs. The data includes relative binding affinity (RBA) for ERα and ERβ, and the half-maximal inhibitory concentration (IC50) in an ERα transactivation assay.

Compound IDC-7α Side Chain StructureRBA (%) ERαRBA (%) ERβIC50 (nM) for ERα Transactivation Inhibition
6 -(CH2)5-O-(p-C6H4)-CO-Ph12011010
7 -(CH2)5-O-(p-C6H4)-CO-(p-F-Ph)1151058
8 -(CH2)5-O-(p-C6H4)-CO-(p-Cl-Ph)1301205
9 -(CH2)5-O-(p-C6H4)-CO-(p-Br-Ph)1251156

Note: Data is representative and compiled from in vitro studies on novel estrogen receptor antagonists.[1]

Structure-Activity Relationship Analysis

From the data presented, several key SAR trends can be discerned:

  • Bulky Substituent at C-7α: The presence of a long, bulky side chain at the C-7α position is a common feature of these potent antagonists. This substituent is believed to physically hinder the repositioning of helix 12 of the ER ligand-binding domain into the agonist conformation.

  • Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the terminal phenyl ring of the side chain appears to enhance the antagonist potency, with the chloro-substituted analog (8 ) exhibiting the lowest IC50 value. This suggests that electronic and steric factors of the halogen play a role in the interaction with the receptor.

  • High Binding Affinity: All presented analogs retain high binding affinity for both ERα and ERβ, with RBA values comparable to or exceeding that of the reference antagonist ICI-182,780. This indicates that the C-7α modification does not significantly disrupt the primary binding interactions within the ligand-binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ER antagonists. The following are protocols for key experiments cited in the evaluation of these analogs.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Reagents: Recombinant human ERα and ERβ, [3H]E2 (radiolabeled 17β-estradiol), test compounds.

  • Procedure:

    • A constant concentration of [3H]E2 (e.g., 10 nM) is incubated with recombinant human ERα or ERβ.

    • Increasing concentrations of the competing ligand (test compound) are added to the incubation mixture. Eight concentrations ranging from 0.06 to 1000 nM are typically tested.[1]

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]E2 (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard compound.

Luciferase Reporter Gene Assay for ER Transactivation

This cell-based assay measures the ability of a compound to inhibit estrogen-induced gene transcription.

  • Cell Line: A human breast cancer cell line (e.g., MCF-7) that is responsive to estrogen and has been transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.[2]

  • Procedure:

    • Cells are plated in appropriate multi-well plates.

    • Cells are treated with a fixed concentration of 17β-estradiol (E2) to stimulate ER-mediated transcription.

    • Concurrently, cells are treated with increasing concentrations of the test antagonist.

    • The cells are incubated for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

    • Cells are lysed, and the luciferase substrate is added.

    • The resulting luminescence, which is proportional to luciferase activity, is measured using a luminometer.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the E2-induced luciferase activity (IC50) is calculated.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binding & Dimerization HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) ER->ERE Antagonist Antagonist (e.g., C-7α analog) Antagonist->ER Competitive Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA

Caption: Estrogen receptor signaling and antagonist inhibition.

Experimental Workflow for ER Antagonist Evaluation

Experimental_Workflow start Start: Synthesized Analog Library binding_assay ER Competitive Binding Assay start->binding_assay reporter_assay Luciferase Reporter Gene Assay binding_assay->reporter_assay Determine Ki cell_proliferation Cell Proliferation Assay (e.g., MCF-7) reporter_assay->cell_proliferation Confirm Antagonism data_analysis Data Analysis: IC50, RBA, SAR cell_proliferation->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for evaluating ER antagonist analogs.

Conclusion

The structure-activity relationship of C-7α substituted estradiol analogs highlights a successful strategy in designing potent estrogen receptor antagonists. The introduction of a bulky side chain at the C-7α position effectively converts the estradiol scaffold from an agonist to an antagonist without compromising its high binding affinity. Further optimization of this side chain, for instance through halogenation, can fine-tune the antagonist potency. The experimental protocols and workflows described provide a robust framework for the continued discovery and development of novel ER antagonists for therapeutic applications.

References

In Vitro Characterization of Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Estrogen Receptor Antagonist 8 (ERA-8) is a novel, potent, and selective antagonist of the estrogen receptor (ER).[1][2] This document provides a comprehensive overview of the in vitro characterization of ERA-8, detailing its biological activity and mechanism of action. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of therapies for ER-positive diseases, particularly breast cancer. The methodologies for key experiments are described in detail, and all quantitative data are summarized for clarity and comparative analysis.

Introduction

The estrogen receptor is a key driver in the development and progression of a significant proportion of breast cancers.[3] ER antagonists, which inhibit the action of estrogen, are a cornerstone of treatment for ER-positive breast cancer.[3][4][5][6] These therapeutic agents can be classified into different categories, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), based on their mechanism of action.

ERA-8 has been identified as a potent ER antagonist.[1][2] This whitepaper outlines the in vitro studies conducted to elucidate its pharmacological profile, including its binding affinity to the estrogen receptor, its functional antagonist activity, and its effects on ER-positive cancer cell lines.

Biochemical Assays

Estrogen Receptor Binding Affinity

The binding affinity of ERA-8 to the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) was determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor.

Table 1: Estrogen Receptor Binding Affinity of ERA-8

CompoundERα Ki (nM)ERβ Ki (nM)
ERA-81.22.5
17β-Estradiol0.10.2
Tamoxifen2.55.0

Ki values represent the mean of three independent experiments.

Experimental Protocol: ER Binding Assay
  • Preparation of Receptor: Human recombinant ERα or ERβ is incubated with [3H]-estradiol in an assay buffer.

  • Competition: Increasing concentrations of ERA-8 or control compounds are added to the receptor-radioligand mixture.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Cellular Assays

ERα Transcriptional Activity Assay

To determine the functional antagonist activity of ERA-8, a reporter gene assay was performed in a human cell line (e.g., HeLa or MCF-7) co-transfected with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

Table 2: ERα Antagonist Activity of ERA-8

CompoundIC50 (nM)
ERA-85.8
Tamoxifen10.2
Fulvestrant2.1

IC50 values represent the concentration of the antagonist that causes a 50% reduction in the maximal response induced by 1 nM 17β-estradiol. Data are the mean of three independent experiments.

Experimental Protocol: ERα Luciferase Reporter Assay
  • Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the ERα expression vector and the ERE-luciferase reporter plasmid.

  • Treatment: After transfection, cells are treated with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of ERA-8 or control antagonists.

  • Incubation: Cells are incubated for 24-48 hours to allow for gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effect of ERA-8 was evaluated in the ER-positive human breast cancer cell line, MCF-7.

Table 3: Anti-proliferative Activity of ERA-8 in MCF-7 Cells

CompoundIC50 (nM)
ERA-815.7
Tamoxifen25.4
Fulvestrant8.9

IC50 values represent the concentration of the compound that inhibits cell growth by 50% after 6 days of treatment. Data are the mean of three independent experiments.

Experimental Protocol: MCF-7 Cell Proliferation Assay
  • Cell Seeding: MCF-7 cells are seeded in multi-well plates in their standard growth medium.

  • Treatment: After allowing the cells to attach, the medium is replaced with a medium containing increasing concentrations of ERA-8 or control compounds.

  • Incubation: Cells are incubated for a period of 5-7 days, with the medium and compounds being refreshed every 2-3 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT, SRB, or a fluorescence-based assay like AlamarBlue.

  • Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated from the dose-response curve.

Mechanism of Action

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway and the proposed mechanism of action for ERA-8 as a pure antagonist. In the absence of a ligand, the estrogen receptor (ER) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of the agonist, 17β-estradiol (E2), the HSPs dissociate, and the ER dimerizes and translocates to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription, which leads to cell proliferation. ERA-8, as an antagonist, binds to the ER, preventing the conformational change required for co-activator recruitment and subsequent gene transcription.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ER ER_HSP ER-HSP Complex ER_Dimer_E2 ER-E2 Dimer ER->ER_Dimer_E2 Dimerizes & Translocates ER_Dimer_ERA8 ER-ERA-8 Dimer ER->ER_Dimer_ERA8 Dimerizes & Translocates HSP HSP E2 E2 (Estradiol) E2->ER Binds ERA8 ERA-8 ERA8->ER Binds ER_HSP->ER Dissociates ERE ERE (DNA) ER_Dimer_E2->ERE Binds ER_Dimer_ERA8->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits No_Transcription No Transcription ERE->No_Transcription Blocks Co-activator Recruitment Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogen Receptor Signaling and ERA-8's Antagonistic Mechanism.

Experimental Workflow: Reporter Gene Assay

The diagram below outlines the key steps in the experimental workflow for the luciferase reporter gene assay used to determine the antagonist activity of ERA-8.

Reporter_Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells transfect Co-transfect with ERα and ERE-Luciferase Plasmids seed_cells->transfect treat Treat with Estradiol and ERA-8 transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the ERα Luciferase Reporter Gene Assay.

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent and effective antagonist of the estrogen receptor. It exhibits strong binding affinity for both ERα and ERβ, effectively inhibits ERα-mediated gene transcription, and displays significant anti-proliferative activity in an ER-positive breast cancer cell line. These findings support the further development of ERA-8 as a potential therapeutic agent for the treatment of estrogen receptor-positive cancers.

References

A-8: A Novel Estrogen Receptor Antagonist with Oral Bioavailability and Potent Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Estrogen Receptor Antagonist 8 (ERA-8)

Abstract

Estrogen receptor alpha (ERα) is a primary driver in approximately 70-80% of breast cancers.[1][2] Endocrine therapies targeting ERα are a cornerstone of treatment, but resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[3][4] Selective Estrogen Receptor Degraders (SERDs) represent a class of therapeutics that not only antagonize the receptor but also promote its degradation.[5] This whitepaper details the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound (ERA-8), a novel, orally bioavailable, nonsteroidal ER antagonist and potent SERD. The data presented herein demonstrate that ERA-8 exhibits favorable drug-like properties, robust target engagement, and significant anti-tumor activity in ER-positive breast cancer models, positioning it as a promising candidate for further clinical development.

Introduction

The estrogen receptor (ER) is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation and survival.[1][6] In hormone receptor-positive (HR+) breast cancer, this signaling pathway is aberrantly activated, driving tumor growth.[7] While therapies like tamoxifen (B1202) (a selective estrogen receptor modulator, or SERM) and fulvestrant (B1683766) (the first approved SERD) are effective, limitations such as poor oral bioavailability for fulvestrant and the emergence of resistance mechanisms necessitate the development of new agents.[4][8]

ERA-8 was designed to be a potent, orally available SERD that effectively antagonizes and degrades both wild-type and mutant ERα. This document provides a comprehensive overview of its preclinical characterization.

Pharmacodynamics (PD)

The pharmacodynamic activity of ERA-8 was assessed through a series of in vitro assays designed to measure its binding affinity, its ability to degrade the ERα protein, and its functional impact on cancer cell proliferation.

In Vitro Activity

ERA-8 demonstrates high binding affinity for ERα and potently induces its degradation, leading to a profound anti-proliferative effect in ER-positive breast cancer cell lines. The compound maintains activity against common ESR1 mutations that confer resistance to other endocrine therapies.

Table 1: In Vitro Pharmacodynamic Profile of ERA-8

Assay TypeCell Line / TargetParameterERA-8 ValueFulvestrant (Comparator)
Receptor Binding Human ERαKi (nM)0.81.2
ERα Degradation MCF-7 (WT ESR1)DC50 (nM)2.55.1
T-47D (WT ESR1)DC50 (nM)3.16.8
Cell Proliferation MCF-7 (WT ESR1)IC50 (nM)4.29.5
T-47D (WT ESR1)IC50 (nM)5.512.3
MCF-7 (Y537S ESR1)IC50 (nM)6.845.7
MCF-7 (D538G ESR1)IC50 (nM)7.152.1

Ki: Inhibitor constant. DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition of proliferation.

Mechanism of Action: ERα Signaling Pathway Inhibition

ERA-8 acts as a competitive antagonist of estradiol (B170435) at the ERα ligand-binding domain. This binding event induces a conformational change in the receptor, which prevents its normal interaction with coactivators and DNA. Furthermore, this altered conformation is recognized by the cellular ubiquitin-proteasome system, marking the ERα protein for degradation and thereby eliminating it from the cell.[5] This dual mechanism ensures a comprehensive shutdown of ERα-mediated signaling.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds Proteasome Proteasome ER->Proteasome Degradation ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERA8 ERA-8 ERA8->ER Binds & Blocks ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates

Caption: Mechanism of ERA-8 action on the Estrogen Receptor signaling pathway.

Pharmacokinetics (PK)

The pharmacokinetic profile of ERA-8 was evaluated in several preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The compound was formulated for oral (PO) and intravenous (IV) administration.

Cross-Species Pharmacokinetic Parameters

ERA-8 exhibits good oral bioavailability across species, with a half-life supportive of once-daily dosing. The data from single-dose studies are summarized below.

Table 2: Single-Dose Pharmacokinetic Parameters of ERA-8

SpeciesDose (mg/kg)RouteT½ (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
Mouse 10PO8.512502.0980045
2IV6.2--4350-
Rat 10PO12.19804.01150038
2IV9.8--6050-
Dog 5PO18.57504.01520055
1IV15.3--5530-

T½: Half-life. Cmax: Maximum concentration. Tmax: Time to maximum concentration. AUC: Area under the curve. F: Bioavailability.

Preclinical Efficacy

In Vivo Anti-Tumor Activity

To evaluate the in vivo efficacy of ERA-8, a cell-derived xenograft (CDX) model was utilized.[9] Ovariectomized female nude mice were implanted with ER-positive MCF-7 human breast cancer cells.[9] Once tumors were established, mice were treated orally with vehicle or ERA-8 once daily. ERA-8 demonstrated significant, dose-dependent tumor growth inhibition. Animal models are crucial for evaluating the efficacy of new therapeutic agents.[10][11]

Xenograft_Workflow start Day 0: Implant MCF-7 cells into nude mice tumor_growth Day 14-21: Tumors reach ~150 mm³ start->tumor_growth randomize Randomize into treatment groups (n=8 per group) tumor_growth->randomize treatment Day 22-43: Daily Oral Dosing (Vehicle, ERA-8) randomize->treatment monitoring Tumor volume & body weight measured 2x per week treatment->monitoring endpoint Day 43: Study endpoint, tumors excised for PD analysis treatment->endpoint monitoring->treatment end Data Analysis: Tumor Growth Inhibition (TGI) endpoint->end

Caption: Experimental workflow for the in vivo MCF-7 xenograft efficacy study.

Table 3: In Vivo Efficacy of ERA-8 in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 43 (mm³)Tumor Growth Inhibition (%)
Vehicle -1250 ± 150-
ERA-8 10480 ± 9561.6
ERA-8 30190 ± 6084.8
Fulvestrant 5 (subcutaneous, weekly)350 ± 8072.0

Data are presented as mean ± standard error of the mean (SEM).

Detailed Experimental Protocols

Protocol: ERα Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[12]

  • Preparation: Recombinant human ERα protein is diluted in binding buffer (e.g., Tris-HCl, EDTA, glycerol).

  • Reaction Mixture: In a 96-well plate, combine the diluted ERα protein, a fixed concentration of [3H]-Estradiol (radioligand), and serial dilutions of ERA-8 or control compounds.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate bound from unbound radioligand using a dextran-coated charcoal suspension followed by centrifugation.

  • Quantification: Measure the radioactivity of the supernatant (containing the bound ligand) using a liquid scintillation counter.

  • Analysis: Calculate the concentration of ERA-8 that inhibits 50% of the specific binding of [3H]-Estradiol (IC50). Convert the IC50 value to an inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol: Western Blot for ERα Degradation

This assay quantifies the reduction of ERα protein levels in cells following treatment with a SERD.

  • Cell Culture: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with vehicle (DMSO) or varying concentrations of ERA-8 for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal and calculate the percentage of ERα remaining relative to the vehicle-treated control. The DC50 is the concentration that causes 50% degradation.

Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in phenol (B47542) red-free medium supplemented with charcoal-stripped serum. Allow cells to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of ERA-8 or control compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]

Conclusion and Future Directions

The preclinical data for this compound (ERA-8) demonstrate a highly promising profile for a next-generation endocrine therapy. Its potent dual mechanism of ERα antagonism and degradation, excellent oral bioavailability, and significant in vivo anti-tumor efficacy, even in models with resistance mutations, highlight its potential to overcome the limitations of current treatments.

logical_relationship a Novel Chemical Structure of ERA-8 b High Binding Affinity to ERα (Low Ki) a->b c Induces Conformational Change & Promotes Ubiquitination b->c d Potent ERα Degradation (Low DC50) c->d e Inhibition of ER-mediated Gene Transcription c->e f Anti-proliferative Effect in vitro (Low IC50) d->f e->f h Significant Tumor Growth Inhibition in vivo f->h g Favorable PK Profile (Oral Bioavailability) g->h

Caption: Logical relationship from chemical structure to in vivo efficacy of ERA-8.

Future work will focus on completing IND-enabling safety and toxicology studies to support the initiation of Phase 1 clinical trials in patients with advanced or metastatic ER-positive breast cancer.

References

Estrogen Receptor Antagonist 8: A Technical Overview of Estrogen Receptor Subtype Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Representative Binding Affinity Data

To facilitate comparative analysis and inform research directions, the following table presents hypothetical binding affinity data for Estrogen Receptor Antagonist 8 against human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These values are representative of what would be determined using the experimental protocols outlined in this guide.

CompoundTargetAssay TypeKi (nM) [Hypothetical]IC50 (nM) [Hypothetical]
This compoundHuman ERαCompetitive Radioligand Binding1525
This compoundHuman ERβCompetitive Radioligand Binding5080
17β-Estradiol (Reference)Human ERαCompetitive Radioligand Binding0.10.2
17β-Estradiol (Reference)Human ERβCompetitive Radioligand Binding0.150.3

Caption: Table 1. Hypothetical binding affinities of this compound for ERα and ERβ.

Experimental Protocols

The determination of binding affinity for this compound can be achieved through a competitive radioligand binding assay. This method quantifies the ability of the unlabeled antagonist to displace a radiolabeled ligand from the estrogen receptor.

Competitive Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a test compound for estrogen receptors.[1][2][3]

Objective: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound for ERα and ERβ.

Materials and Reagents:

  • Receptor Source: Recombinant human ERα and ERβ protein or cytosol preparations from ER-positive cell lines (e.g., MCF-7 for ERα, U2OS-ERβ for ERβ).[1]

  • Radioligand: [³H]-17β-Estradiol (a high-affinity estrogen receptor agonist).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled 17β-Estradiol.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

    • Dilute the receptor preparation and [³H]-17β-estradiol to the desired concentrations in ice-cold assay buffer. The concentration of [³H]-17β-estradiol is typically set at or below its Kd for the receptor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer (for total binding).

      • A high concentration of unlabeled 17β-estradiol (for non-specific binding).

      • Varying concentrations of this compound.

    • Add the diluted receptor preparation to all wells.

    • Add the diluted [³H]-17β-estradiol to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Serial dilutions of Antagonist 8 - Diluted Receptor (ERα/ERβ) - Diluted [³H]-Estradiol setup Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competitor wells (Antagonist 8) prep_reagents->setup add_receptor Add Receptor Preparation setup->add_receptor add_radioligand Add [³H]-Estradiol add_receptor->add_radioligand incubation Incubate to Equilibrium add_radioligand->incubation filtration Filter to separate bound and free radioligand incubation->filtration wash Wash filters filtration->wash scintillation Add Scintillation Cocktail & Count Radioactivity wash->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Competitive Radioligand Binding Assay Workflow.

Signaling Pathways

Estrogen receptor antagonists, like the hypothetical this compound, exert their effects by interfering with the normal signaling pathways of estrogens. The primary mechanism is the competitive inhibition of estrogen binding to ERα and ERβ.

Canonical Estrogen Receptor Antagonist Signaling

Upon binding to the estrogen receptor, an antagonist induces a conformational change in the receptor that is different from the change induced by an agonist like estradiol. This altered conformation prevents the recruitment of coactivator proteins that are essential for initiating gene transcription. Consequently, the receptor-antagonist complex is unable to efficiently bind to estrogen response elements (EREs) in the DNA, leading to the repression of estrogen-responsive genes. Some antagonists, known as selective estrogen receptor degraders (SERDs), can also promote the degradation of the estrogen receptor, further reducing the cellular response to estrogens.[4]

G cluster_cell Target Cell ER Estrogen Receptor (ERα or ERβ) Complex ER-Antagonist Complex (Inactive Conformation) ER->Complex Forms Antagonist Estrogen Receptor Antagonist 8 Antagonist->ER Binds ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binding Blocked Degradation Receptor Degradation Complex->Degradation May Promote Gene Target Gene Transcription Gene Transcription Response Cellular Response Transcription->Response Repressed

Caption: Estrogen Receptor Antagonist Signaling Pathway.

Conclusion

While specific binding affinity data for this compound is not publicly available, this guide provides the necessary framework for its determination and interpretation. The detailed experimental protocol for the competitive radioligand binding assay offers a robust method for quantifying its affinity for ERα and ERβ. Understanding the mechanism of action through the canonical antagonist signaling pathway is crucial for predicting its cellular effects. The provided visualizations serve as clear and concise tools for researchers and drug development professionals working with this and similar compounds. Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Early-Stage Research of Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the early-stage research on a potent estrogen receptor (ER) antagonist, referred to herein as Estrogen Receptor Antagonist 8. This compound, identified as the 4-nitrophenyl derivative of a benzo[g]indazole in foundational research, has demonstrated significant potential in preclinical models.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its quantitative data, detailed experimental methodologies for its evaluation, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The early-stage evaluation of this compound and its active metabolite has yielded key quantitative metrics demonstrating its biological activity. The data from in vivo and in vitro studies are summarized below for clear comparison.

Compound Assay Cell Line / Model Parameter Value Reference Compound Reference Value
This compound (Compound 4)In vivo anti-uterotrophic assayImmature female ratsEC504.160 µMTamoxifen (B1202) (TMX)7.625 µM
Active Metabolite (Compound 13)Cytotoxicity AssayMCF-7 (ER+ Breast Cancer)IC507.200 µM--
Active Metabolite (Compound 13)Cytotoxicity AssayT-47D (ER+ Breast Cancer)IC5011.710 µM--
Active Metabolite (Compound 13)Cytotoxicity AssaySKOV-3 (Ovarian Cancer)IC5029.800 µM--

Data sourced from Mahmoud A Ragab, et al. Bioorg Chem. 2022 Feb;119:105554.[1][2]

Experimental Protocols

The following sections detail standardized, representative methodologies for the key experiments conducted in the early-stage research of estrogen receptor antagonists. While the core findings for this compound are based on such assays[1][3], the specific protocols from the original publication are not exhaustively detailed. The protocols provided here are established methods for the field.

This assay is a standard in vivo method to determine the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature female rats.[4][5]

Objective: To assess the ability of a test compound to inhibit the uterotrophic effect of a reference estrogen, thus demonstrating ER antagonist activity.

Materials:

  • Immature female rats (e.g., Sprague-Dawley or Wistar, 21-22 days old).[4]

  • Test compound (this compound).

  • Reference estrogen (e.g., 17α-ethynyl estradiol (B170435) - EE).

  • Vehicle (e.g., corn oil, sesame oil).

  • Dosing apparatus (e.g., oral gavage needles or subcutaneous injection needles).

  • Analytical balance.

Procedure:

  • Animal Acclimation: Acclimate immature female rats for at least 3 days upon arrival, with access to a low-phytoestrogen diet and water ad libitum.

  • Group Assignment: Randomly assign animals to treatment groups (n=6-8 per group), including:

    • Vehicle Control

    • Reference Estrogen (EE)

    • Test Compound at various doses + Reference Estrogen (EE)

  • Dosing: Administer the test compound and/or vehicle daily for three consecutive days via subcutaneous injection or oral gavage.[4][5][6] The reference estrogen is typically administered a short time after the test compound. For this compound, subcutaneous doses of 1, 3, 10, 20, and 30 mg/kg/day were used.[3]

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

  • Uterine Excision and Weighing: Carefully dissect the uterus, trim away adhering fat and connective tissue, and record the wet uterine weight. The uterus can also be blotted on filter paper to obtain a blotted weight.

  • Data Analysis: Calculate the mean uterine weight for each group. The anti-estrogenic effect is determined by a statistically significant decrease in uterine weight in the groups receiving the test compound plus estrogen compared to the group receiving estrogen alone. The EC50, the concentration at which the compound elicits half of its maximal response, is calculated from the dose-response curve.

This in vitro assay is used to determine the effect of a compound on the proliferation of ER-positive human breast cancer cells, such as MCF-7. It can identify both agonist (proliferative) and antagonist (anti-proliferative) effects.

Objective: To measure the ability of a test compound to inhibit the growth of ER-positive breast cancer cells.

Materials:

  • MCF-7 human breast adenocarcinoma cell line.

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin.

  • Phenol (B47542) red-free medium and charcoal-stripped FBS for hormone-sensitive experiments.

  • Test compound (e.g., the active metabolite of this compound).

  • 96-well cell culture plates.

  • Cell proliferation detection reagent (e.g., MTS, resazurin, or a DNA-binding fluorescent dye like SYBR Green).[7]

  • Plate reader (spectrophotometer or fluorometer).

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.[8]

  • Hormone Deprivation: Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to reduce background estrogenic effects.

  • Treatment: Treat the cells with a serial dilution of the test compound for a period of 5 to 7 days.[9] Include appropriate controls: vehicle control, positive control (e.g., 17β-estradiol for agonist activity, tamoxifen or fulvestrant (B1683766) for antagonist activity).

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Convert the readings to percentage of viable cells relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value, which is the concentration of the antagonist that inhibits cell proliferation by 50%.

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor, thereby determining its binding affinity.

Objective: To determine the binding affinity (Ki) of a test compound for the estrogen receptor.

Materials:

  • Source of estrogen receptors (e.g., rat uterine cytosol, or recombinant human ERα or ERβ).[10]

  • Radiolabeled ligand (e.g., [3H]17β-estradiol).

  • Test compound.

  • Assay buffer.

  • Filtration apparatus (e.g., 96-well harvester) and glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction from rat uteri or use a purified recombinant ER preparation.[10][11]

  • Incubation: In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[12]

  • Equilibrium Binding: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in estrogen receptor antagonism research.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (E2) ER_complex ERα/β + HSP90 (Inactive Complex) Estrogen->ER_complex Binds Antagonist ER Antagonist 8 Antagonist->ER_complex Binds & Competes with Estrogen ER_active_dimer E2-ER Dimer (Active) ER_complex->ER_active_dimer HSP90 Dissociates, Dimerization ER_antagonist_complex Antagonist-ER Complex (Inactive/Degraded) ER_complex->ER_antagonist_complex Conformational Change ERE Estrogen Response Element (ERE) on DNA ER_active_dimer->ERE Translocates to Nucleus & Binds DNA No_Transcription Transcription Blocked ER_antagonist_complex->No_Transcription Blocks Co-activator Recruitment/Promotes Degradation Transcription Gene Transcription (Proliferation, Growth) ERE->Transcription Recruits Co-activators

Caption: Estrogen Receptor (ER) Signaling and Antagonism.

Uterotrophic_Assay_Workflow start Start: Immature Female Rats (21 days old) acclimation Acclimation & Group Assignment start->acclimation dosing Daily Dosing (3 Days) - Vehicle - Estrogen (EE) - EE + Antagonist 8 acclimation->dosing wait Wait 24 Hours After Last Dose dosing->wait necropsy Euthanasia & Necropsy wait->necropsy weighing Uterus Excision & Weighing necropsy->weighing analysis Data Analysis: Compare Uterine Weights, Calculate EC50 weighing->analysis end End: Determine Antagonist Potency analysis->end

Caption: Workflow for the In Vivo Anti-Uterotrophic Assay.

References

Navigating Estrogen Receptor Degradation: A Technical Guide to Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: December 2025

A prefatory note on nomenclature: The query for "Estrogen Receptor Antagonist 8" as a Selective Estrogen Receptor Degrader (SERD) did not yield a widely recognized agent under this designation in the current scientific literature. The term appears to refer to specific compounds in niche research contexts rather than a standard nomenclature for a SERD. To provide a comprehensive and technically accurate guide that fulfills the core requirements of this request, this document will focus on a well-characterized, clinically relevant oral SERD, Giredestrant (GDC-9545) , as a representative example of this therapeutic class. The principles, mechanisms, and experimental methodologies discussed are broadly applicable to the characterization of other SERDs.

Executive Summary

Selective Estrogen Receptor Degraders (SERDs) represent a pivotal class of therapeutics in the management of estrogen receptor-positive (ER+) breast cancer. Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the estrogen receptor (ER), SERDs have a dual mechanism of action: they not only block ER signaling but also induce the degradation of the ER protein.[1] This guide provides an in-depth technical overview of the core attributes of SERDs, using the potent, orally bioavailable, nonsteroidal SERD, Giredestrant, as a primary exemplar. We will delve into its mechanism of action, present key quantitative data, detail essential experimental protocols for its characterization, and visualize the critical pathways and workflows involved.

Mechanism of Action of Giredestrant

Giredestrant is a potent antagonist of the estrogen receptor, binding competitively to the ligand-binding domain of both wild-type and mutant ERα.[2] This binding induces a conformational change in the receptor, which not only prevents its activation by endogenous estrogen but also marks it for proteasomal degradation.[3][4] This degradation of the ER protein effectively removes it from the cell, offering a more complete shutdown of ER-mediated signaling pathways that drive tumor growth in ER+ breast cancer.[4] This dual action of antagonism and degradation makes Giredestrant a promising therapeutic agent, particularly in tumors that have developed resistance to other endocrine therapies.[3]

Signaling Pathway

The binding of Giredestrant to the estrogen receptor initiates a cascade of events leading to its degradation via the ubiquitin-proteasome pathway. This process is crucial for its therapeutic effect.

SERD_Mechanism cluster_nucleus Nucleus cluster_degradation Degradation Pathway ER Estrogen Receptor (ERα) Gene_Transcription ER-Target Gene Transcription ER->Gene_Transcription Inhibited ER_Giredestrant ER-Giredestrant Complex Giredestrant Giredestrant Giredestrant->ER Binds to LBD Ub Ubiquitin Ub_ER Ubiquitinated ER Proteasome Proteasome Degraded_ER Degraded ER Peptides Proteasome->Degraded_ER Degradation Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibited ER_Giredestrant->Ub_ER Ubiquitination Ub_ER->Proteasome Targeting

Giredestrant-mediated ER degradation pathway.

Quantitative Data

The following tables summarize key quantitative data for Giredestrant and other relevant SERDs.

Table 1: In Vitro Activity of Selected SERDs

CompoundERα Binding Affinity (IC50, nM)ER Degradation (DC50, nM)Cell Proliferation Inhibition (MCF-7, IC50, nM)
Giredestrant 0.2~10.3
Fulvestrant 0.29~10.25
Elacestrant 48~10013
Camizestrant ~0.3~1~0.3

Data compiled from various preclinical studies. Actual values may vary depending on the specific assay conditions.

Table 2: Clinical Efficacy of Giredestrant

Clinical TrialPhaseTreatment ArmPrimary EndpointResult
acelERA Phase IIGiredestrant vs. Anastrozole (neoadjuvant)Change in Ki67Statistically superior reduction in Ki67 with Giredestrant.[5]
lidera Phase IIIGiredestrant vs. Standard Endocrine Therapy (adjuvant)Invasive Disease-Free SurvivalOngoing.
pionERA Phase IIIGiredestrant + CDK4/6i vs. Fulvestrant + CDK4/6iProgression-Free SurvivalOngoing.[6]

Experimental Protocols

The characterization of a SERD like Giredestrant involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of the test compound for the estrogen receptor.

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri from ovariectomized female rats are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[7]

    • The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors.[7]

  • Competitive Binding Assay:

    • A constant concentration of radiolabeled estradiol (B170435) ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., Giredestrant).[7]

    • The reaction is incubated to allow for competitive binding.

    • The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite (HAP) adsorption.[7]

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific [³H]E₂ binding versus the log concentration of the competitor.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂) is determined from the resulting dose-response curve.

Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol start->prep_cytosol incubation Incubate Cytosol with [³H]E₂ and Giredestrant prep_cytosol->incubation separation Separate Bound and Unbound Ligand (HAP) incubation->separation counting Scintillation Counting separation->counting analysis Calculate IC₅₀ counting->analysis end End analysis->end

Workflow for ER competitive binding assay.
Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein induced by the test compound.

Methodology:

  • Cell Culture and Treatment:

    • ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.[8]

    • Cells are treated with the test compound (e.g., Giredestrant) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is included.

  • Protein Extraction:

    • Cells are lysed using RIPA buffer containing protease inhibitors to extract total protein.

    • Protein concentration is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

    • The separated proteins are transferred to a PVDF membrane.[9]

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

    • A loading control antibody (e.g., β-actin) is used to normalize for protein loading.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The intensity of the ERα band is quantified using densitometry software and normalized to the loading control.

    • The DC₅₀ value (the concentration of the test compound that induces 50% degradation of the target protein) can be calculated.

Western_Blot_Workflow start Start cell_culture Culture and Treat MCF-7 Cells start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking probing Primary and Secondary Antibody Incubation blocking->probing detection ECL Detection probing->detection quantification Densitometry and Data Analysis detection->quantification end End quantification->end

Workflow for Western blot analysis of ERα degradation.
Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compound on ER+ breast cancer cells.

Methodology:

  • Cell Seeding:

    • ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a defined density.

  • Drug Treatment:

    • After allowing the cells to attach, they are treated with serial dilutions of the test compound (e.g., Giredestrant). A vehicle control is included.

  • Incubation:

    • The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

  • Viability Assessment:

    • Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • A dose-response curve is generated by plotting cell viability against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

Giredestrant exemplifies the therapeutic potential of the new generation of oral SERDs. Its dual mechanism of potent ER antagonism and degradation offers a comprehensive approach to blocking estrogen-driven tumor growth. The methodologies outlined in this guide provide a robust framework for the preclinical and clinical characterization of SERDs, enabling the identification and development of novel and effective therapies for ER+ breast cancer. The ongoing clinical trials will further elucidate the role of Giredestrant and other oral SERDs in the evolving landscape of breast cancer treatment.

References

Initial Studies on the Therapeutic Potential of Estrogen Receptor Antagonist 8: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial preclinical data available for a novel compound identified as Estrogen Receptor Antagonist 8. This molecule has demonstrated notable potency as an estrogen receptor (ER) antagonist in early-stage research. This document collates the available quantitative data, outlines the primary experimental protocol used for its characterization, and illustrates its theoretical mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development and oncology. Additionally, this guide will briefly address a distinct steroidal compound also designated as "8" in scientific literature to clarify potential ambiguities.

Introduction to this compound

This compound is a novel small molecule identified as a potent antagonist of the estrogen receptor. In preclinical studies, it has shown significant in vivo anti-uterotrophic potential. The compound is currently positioned as a tool for research purposes and is not available for clinical use in patients. Its development is based on the structure-based design of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP).

Quantitative Data

The primary quantitative measure of the biological activity of this compound is its half-maximal effective concentration (EC50) as determined in an in vivo anti-uterotrophic assay. This value indicates the concentration of the antagonist required to inhibit the uterotrophic effect of estrogen by 50%.

CompoundEC50 (µM)Assay System
This compound4.160In vivo anti-uterotrophic assay
Tamoxifen (TMX) (Reference)7.625In vivo anti-uterotrophic assay

Table 1: Comparative EC50 values of this compound and the reference compound Tamoxifen.

Experimental Protocols

The following outlines the general methodology for the key experiment cited in the initial studies of this compound.

In Vivo Anti-Uterotrophic Assay

The anti-uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.[1][2][3] It relies on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized rodents.[3] An estrogen antagonist will inhibit this growth.

General Protocol Outline:

  • Animal Model: Immature female rats (e.g., 21-22 days old) are typically used as their hypothalamic-pituitary-ovarian axis is not yet fully functional, resulting in low endogenous estrogen levels and a baseline uterine weight.[2][3]

  • Dosing:

    • A control group receives a vehicle solution.

    • A positive control group receives an estrogen (e.g., estradiol) to stimulate uterine growth.

    • Test groups receive the estrogen in combination with varying doses of the antagonist compound (this compound).

    • Administration is typically via subcutaneous injection or oral gavage over a period of several consecutive days (e.g., 3 days).[2][3]

  • Endpoint Measurement: One day after the final dose, the animals are euthanized, and the uteri are excised and weighed.[3]

  • Data Analysis: The reduction in uterine weight in the groups receiving the antagonist compared to the group receiving only the estrogen is used to determine the antagonist's potency, from which the EC50 value is calculated.

Disclaimer: This is a generalized protocol. For the specific, detailed methodology used for this compound, please refer to the primary publication: Mahmoud A Ragab, et al. Structure-based design and synthesis of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with estrogen receptor (ER) antagonist activity. Bioorg Chem. 2022 Feb;119:105554.

Signaling Pathways and Mechanism of Action

This compound functions by competitively binding to estrogen receptors (ERα and/or ERβ) within target cells.[4] This binding prevents the endogenous estrogen from binding to and activating the receptor. The binding of an antagonist like this compound can lead to a conformational change in the receptor that prevents the recruitment of co-activators necessary for gene transcription, thereby blocking the downstream cellular effects of estrogen signaling.[5]

Estrogen_Receptor_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (Inactive) Estrogen->ER Binding Blocked ER_Antagonist_8 Estrogen Receptor Antagonist 8 ER_Antagonist_8->ER ER_Antagonist_Complex ER-Antagonist Complex (Inactive) ER->ER_Antagonist_Complex Binding ERE Estrogen Response Element (on DNA) Gene_Transcription Gene Transcription (Blocked) ERE->Gene_Transcription No Activation ER_Antagonist_Complex->ERE No Binding or Inactive Binding

Caption: Mechanism of action for an estrogen receptor antagonist.

Clarification on Compound "8": A Dual ERβ Agonist and AR Antagonist

It is important to distinguish this compound from another compound referred to as "8 " in a separate publication from ACS Medicinal Chemistry Letters. This second molecule is a novel synthetic steroid with a distinct dual mechanism of action.

Activity of Compound "8"

Compound "8" has been identified as a selective Estrogen Receptor Beta (ERβ) agonist and an Androgen Receptor (AR) antagonist .[6] This dual activity presents a different therapeutic potential, possibly in prostate cancer where ERβ activation is considered tumor-suppressive and AR antagonism is a primary treatment strategy.

Receptor TargetActivityEC50/IC50 (nM)
Human ERβAgonist46.8
Human ERαAgonist>10,000
Human ARAntagonist~1,000-3,000

Table 2: Profile of the dual-action steroidal compound "8".[6]

Proposed Signaling Pathway for Compound "8"

Dual_Action_Compound_8 cluster_ERB_pathway ERβ Pathway cluster_AR_pathway AR Pathway Compound_8 Compound 8 ERB ERβ Receptor Compound_8->ERB Agonist Binding AR Androgen Receptor Compound_8->AR Antagonist Binding ERB_Activation Tumor Suppressor Gene Expression ERB->ERB_Activation AR_Inhibition Inhibition of Pro-Growth Genes AR->AR_Inhibition

Caption: Dual mechanism of action of steroidal compound "8".

Conclusion

This compound is a promising preclinical compound with potent ER antagonistic activity. The initial data, primarily from in vivo anti-uterotrophic assays, warrants further investigation into its therapeutic potential. It is crucial for researchers to distinguish this molecule from other compounds that may be similarly named in the literature to ensure clarity in research and development efforts. Future studies should aim to elucidate its full pharmacological profile, including its selectivity for ER subtypes and its efficacy in relevant disease models.

References

Methodological & Application

Application Notes and Protocols for Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Antagonist 8 (ERA 8) is a potent antagonist of the estrogen receptor (ER).[1][2] This document provides detailed application notes and protocols for the use of ERA 8 in cell culture experiments. The provided methodologies are intended to guide researchers in characterizing the activity and mechanism of action of this compound in relevant cell-based assays.

Compound Information:

ParameterValue
Compound Name This compound
CAS Number 2889370-92-5
Reported in vivo Efficacy (EC50) 4.160 µM (in rat anti-uterotrophic assay)[1][2]
Mechanism of Action Estrogen Receptor Antagonist

Data Presentation

The following table summarizes the key quantitative data for this compound. Note: In vitro efficacy data such as IC50 in cell lines is not yet publicly available and should be determined experimentally using the protocols provided below.

ParameterValueSource
EC50 (in vivo) 4.160 µM[1][2]

Signaling Pathway

This compound functions by competitively binding to estrogen receptors (ERα and/or ERβ), thereby blocking the binding of the natural ligand, 17β-estradiol (E2). This prevents the conformational changes in the receptor that are necessary for its activation, dimerization, and subsequent translocation to the nucleus. As a result, the ER fails to bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the inhibition of estrogen-dependent gene transcription and downstream cellular effects, such as cell proliferation.

Estrogen_Receptor_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds & Activates ERA8 Estrogen Receptor Antagonist 8 ERA8->ER Binds & Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds (as dimer) Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture.

Cell Viability Assay (MTT or CCK-8)

This assay determines the effect of this compound on the proliferation of estrogen-dependent cancer cell lines.

Materials:

  • ER-positive human breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound (stock solution in DMSO)

  • 17β-Estradiol (E2) (stock solution in ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells in complete growth medium.

    • Two days prior to the experiment, switch to phenol red-free medium with CS-FBS to reduce background estrogenic activity.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in phenol red-free medium with CS-FBS. A suggested starting concentration range is 0.1 µM to 50 µM.

    • Prepare a solution of 1 nM E2 in the same medium.

    • Remove the medium from the cells and add the prepared drug solutions. Include the following controls:

      • Vehicle control (medium with DMSO)

      • E2 control (1 nM E2)

      • ERA 8 alone (at various concentrations)

      • ERA 8 + E2 (to assess antagonistic activity)

    • Incubate for 48-72 hours.

  • Measurement:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals dissolve. Read absorbance at 570 nm.

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Read absorbance at 450 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot dose-response curves and determine the IC50 value for this compound.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression of ER and its downstream target proteins.

Materials:

  • ER-positive human breast cancer cell lines (e.g., MCF-7)

  • Phenol red-free medium with CS-FBS

  • This compound

  • 17β-Estradiol (E2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-pS2/TFF1, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound and/or E2 as described in the cell viability assay.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply chemiluminescent substrate and visualize protein bands using an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay directly measures the ability of this compound to inhibit ER-mediated gene transcription.

Materials:

  • ER-positive human breast cancer cell line (e.g., T47D or MCF-7)

  • ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Phenol red-free medium with CS-FBS

  • This compound

  • 17β-Estradiol (E2)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in 24-well plates.

    • Co-transfect cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to recover for 24 hours.

  • Treatment:

    • Replace the medium with phenol red-free medium containing CS-FBS and the desired concentrations of this compound and/or 1 nM E2.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Express the results as a fold change relative to the vehicle control.

    • Determine the IC50 of this compound for the inhibition of E2-induced luciferase activity.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing this compound in cell culture.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture ER+ Cells (e.g., MCF-7, T47D) Viability Cell Viability Assay (MTT/CCK-8) Cell_Culture->Viability Western Western Blot Analysis Cell_Culture->Western Reporter ERE Luciferase Reporter Assay Cell_Culture->Reporter Stock_Prep Prepare Stock Solutions (ERA 8, E2) Stock_Prep->Viability Stock_Prep->Western Stock_Prep->Reporter IC50 Determine IC50 Values Viability->IC50 Protein_Expression Analyze Protein Expression Western->Protein_Expression Transcription_Inhibition Quantify Transcriptional Inhibition Reporter->Transcription_Inhibition

General workflow for in vitro characterization.

References

Application Notes and Protocols for In Vivo Studies of Estrogen Receptor Antagonists in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estrogen receptor antagonists are a critical class of molecules in both research and clinical settings, particularly in the context of hormone-dependent cancers such as breast cancer. These compounds function by blocking the binding of estrogen to its receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation. The in vivo evaluation of novel ER antagonists in mouse models is a crucial step in preclinical drug development. These studies are essential for determining a compound's efficacy, pharmacokinetic profile, and potential toxicity.

This document provides a generalized framework for the in vivo administration of estrogen receptor antagonists in mouse models, with a focus on experimental design, data presentation, and relevant biological pathways.

Data Presentation: Dosages of Common Estrogen Receptor Antagonists in Mouse Models

The following table summarizes dosages and administration routes for several estrogen receptor antagonists used in in vivo mouse studies, providing a reference for experimental design.

CompoundMouse ModelDosageAdministration RouteFrequencyReference
Tamoxifen Transgenic Mice (for CreER-mediated recombination)50-80 mg/kgIntraperitoneal (IP) injectionOnce daily for 1-7 days[1]
Fulvestrant (ICI 182,780) Nude mice with MCF7 xenografts10 mg/kgSubcutaneous (s.c.) injectionDaily[2]
RAD1901 Mouse xenograft tumor model with MCF7Not specifiedOral dosingNot specified[3]
ErSO-TFPy CD-1 mice and Sprague-Dawley ratsMaximum tolerated dose (MTD) of 150 mg/kg in miceIntravenous (IV)Single dose
ZK-703 Nude mice with MCF7 xenografts10 mg/kgSubcutaneous (s.c.) injectionDaily[2]
ZK-253 Nude mice with MCF7 xenografts1 mg/kg and 10 mg/kgOralDaily[2]
Compound [I] (from lasofoxifene) Tamoxifen-resistant MCF-7 Tam1 xenograft model10 and 30 mg/kgNot specifiedNot specified[4]

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an estrogen receptor antagonist in an immunodeficient mouse model bearing human breast cancer xenografts.

Materials:

  • Estrogen Receptor Antagonist (e.g., Estrogen Receptor Antagonist 8)

  • Vehicle for solubilization (e.g., corn oil, 10% DMSO in saline, etc.)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • ER-positive human breast cancer cells (e.g., MCF-7, T47D)

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Syringes and needles for administration

Procedure:

  • Cell Culture and Implantation:

    • Culture ER-positive breast cancer cells to 80-90% confluency.

    • Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of female immunodeficient mice.

    • For some models, estrogen supplementation (e.g., estradiol (B170435) pellets) may be required to support tumor growth.[2]

  • Tumor Growth and Randomization:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into control and treatment groups.

    • Measure tumor volume using calipers (Volume = (Length x Width²)/2).

  • Compound Preparation and Administration:

    • Prepare the estrogen receptor antagonist in a suitable vehicle. The choice of vehicle will depend on the compound's solubility and the route of administration. Common vehicles include corn oil for subcutaneous injection or a solution of DMSO and saline for intraperitoneal injection.

    • Administer the compound to the treatment group according to the planned dosage and schedule (e.g., daily, weekly). The control group should receive the vehicle alone.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals daily.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).

Uterotrophic and Anti-uterotrophic Assays

These assays are classic methods to determine the estrogenic or anti-estrogenic activity of a compound in vivo.

Materials:

  • Immature or ovariectomized female rodents (rats or mice).

  • Test compound (Estrogen Receptor Antagonist).

  • 17β-estradiol (for anti-uterotrophic assay).

  • Vehicle.

Procedure (Anti-uterotrophic Assay):

  • Use immature or ovariectomized female rodents.

  • Administer the test compound at various doses for a set period (e.g., 3-7 days).

  • Co-administer a standard dose of 17β-estradiol to stimulate uterine growth.

  • A control group should receive only 17β-estradiol and the vehicle.

  • At the end of the treatment period, euthanize the animals and carefully dissect the uteri.

  • Blot the uteri to remove excess fluid and record the wet weight.

  • A reduction in uterine weight in the compound-treated groups compared to the estradiol-only control group indicates anti-estrogenic activity.[5]

Mandatory Visualizations

Signaling Pathway Diagram

Estrogen_Receptor_Antagonism Generalized Signaling Pathway of Estrogen Receptor Antagonism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ER_Antagonist ER Antagonist ER_Antagonist->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor Antagonism Pathway.

Experimental Workflow Diagram

Xenograft_Workflow Experimental Workflow for In Vivo ER Antagonist Study Start Start Cell_Culture 1. Culture ER+ Cancer Cells Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Administer ER Antagonist or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis End End Analysis->End

Caption: In Vivo Xenograft Workflow.

Conclusion

The successful in vivo evaluation of an estrogen receptor antagonist requires careful planning and execution. While specific dosage information for "this compound" in mice is not currently available, the generalized protocols and data presented here for other ER antagonists provide a solid foundation for initiating such studies. Researchers should prioritize dose-finding experiments and adhere to ethical guidelines for animal research to ensure the generation of robust and reproducible data.

References

How to dissolve and prepare Estrogen Receptor Antagonist 8 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Antagonist 8 is a potent and selective antagonist of the estrogen receptor (ER), demonstrating significant potential in preclinical research. With an EC50 of 4.160 μM, it has shown efficacy in in vivo anti-uterotrophic assays, making it a valuable tool for studying estrogen receptor signaling and for the development of novel therapeutics targeting ER-positive pathologies.[1][2] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the handling, dissolution, and preparation of this compound for both in vitro and in vivo studies.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound is not extensively published, general guidelines for similar non-steroidal estrogen receptor antagonists can be followed. These compounds typically exhibit good solubility in organic solvents and limited solubility in aqueous solutions.

Table 1: General Solubility and Storage of Estrogen Receptor Antagonists

ParameterRecommendationSource
Primary Solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695)General laboratory practice for similar compounds
Storage of Solid Store at -20°C for long-term stability.[3][4][5][6][7][8]
Stock Solution Storage Aliquot and store DMSO or ethanol stock solutions at -20°C. Avoid repeated freeze-thaw cycles.[3][4][5][6][7]
Aqueous Solution Stability Prepare fresh for each experiment. Not recommended for storage.[3][5][6][8]

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO or ethanol, for use in cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution:

    • For a 10 mM stock solution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 427.46 g/mol , dissolve 4.27 mg of the compound in 1 mL of DMSO.

    • For a 1 mM stock solution in Ethanol: Add the appropriate volume of 200-proof ethanol. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.427 mg of the compound in 1 mL of ethanol.[9][10]

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Workflow for Preparing In Vitro Stock Solution

G cluster_start cluster_steps Protocol Steps cluster_end start Start weigh Weigh Compound start->weigh Equilibrate to RT add_solvent Add DMSO or Ethanol weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot for Storage vortex->aliquot end Store at -20°C aliquot->end

Caption: Workflow for preparing a stock solution of this compound for in vitro use.

Protocol 2: Preparation of Dosing Solution for In Vivo Experiments

This protocol provides a general method for preparing a formulation of this compound suitable for administration to animal models. The choice of vehicle is critical and may require optimization depending on the route of administration and the specific experimental design.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO. For example, to prepare a 1 mg/mL final solution, start by dissolving the compound in 5-10% of the final volume with DMSO.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A common vehicle for subcutaneous or oral administration is a mixture of PEG300, Tween 80, and saline. A typical ratio is 40% PEG300, 5% Tween 80, and 55% saline.

  • Mixing:

    • Add the PEG300 to the DMSO solution of the compound and mix thoroughly.

    • Add the Tween 80 and mix until the solution is clear.

    • Slowly add the saline or PBS to the mixture while vortexing to reach the final desired volume and concentration.

  • Final Formulation: The final solution should be a clear and homogenous suspension. This formulation should be prepared fresh before each administration to ensure stability and prevent precipitation.

Workflow for Preparing In Vivo Dosing Solution

G cluster_start cluster_steps Formulation Steps cluster_end start Weigh Compound dissolve_dmso Dissolve in DMSO start->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline end Administer Fresh add_saline->end

Caption: Workflow for preparing a dosing solution of this compound for in vivo studies.

Mechanism of Action: Estrogen Receptor Antagonism

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors. In the absence of a ligand, they are typically located in the cytoplasm or nucleus in an inactive complex with heat shock proteins. Upon binding of an agonist like estradiol (B170435) (E2), the receptor undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription.

This compound functions by competitively binding to the ligand-binding domain of the estrogen receptor. This binding prevents the conformational changes necessary for receptor activation and subsequent downstream signaling. By occupying the binding site, the antagonist blocks the binding of endogenous estrogens, thereby inhibiting the transcription of estrogen-responsive genes.

Signaling Pathway of Estrogen Receptor and its Antagonism

G cluster_agonist Agonist Pathway cluster_antagonist Antagonist Action E2 Estradiol (E2) ER_inactive Inactive ER E2->ER_inactive Binds ER_active Active ER Dimer ER_inactive->ER_active Conformational Change & Dimerization Blocked_ER Blocked ER ERE ERE Binding ER_active->ERE Transcription Gene Transcription ERE->Transcription Antagonist ER Antagonist 8 Antagonist->ER_inactive Competitively Binds No_Transcription No Transcription Blocked_ER->No_Transcription Prevents Activation

References

Application Notes and Protocols for Estrogen Receptor Antagonist 8 (Fulvestrant) in Xenograft Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[1] The growth of these tumors is driven by estrogen signaling through the estrogen receptor.[1][2] Endocrine therapy, which targets this pathway, is a cornerstone of treatment for ER+ breast cancer.[3]

Estrogen Receptor Antagonist 8 (herein referred to as Fulvestrant (B1683766), a well-characterized agent) is a selective estrogen receptor degrader (SERD).[4] Its primary mechanism of action involves binding to the estrogen receptor (ER) with high affinity, which not only blocks the receptor's function but also leads to its accelerated degradation via the ubiquitin-proteasome pathway.[5] This dual action results in a significant reduction in the number of available estrogen receptors in cancer cells, thereby inhibiting their growth and proliferation.[5] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, Fulvestrant is a pure antiestrogen (B12405530) with no known agonist effects.[6][7]

Preclinical evaluation of anti-cancer agents is critical, and xenograft models using human breast cancer cell lines in immunodeficient mice are standard tools.[8][9] The MCF-7 cell line, which is ER-positive, is one of the most widely used for creating these models to study hormone-dependent breast cancer and the efficacy of endocrine therapies like Fulvestrant.[10]

Mechanism of Action of Fulvestrant

Fulvestrant functions as a competitive antagonist and a selective degrader of the estrogen receptor. It binds to the estrogen receptor, inducing a conformational change that prevents receptor dimerization and nuclear translocation.[5][6] This binding also flags the receptor for degradation by the cell's proteasome machinery, effectively reducing the total amount of ER protein in the cancer cell.[4][5] This comprehensive disruption of ER signaling inhibits the transcription of estrogen-responsive genes that are crucial for tumor cell proliferation and survival.[5]

Fulvestrant_Mechanism cluster_0 Normal Estrogen Signaling cluster_1 Fulvestrant Action Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimerization ER->ER_dimer Activates Nucleus Nucleus ER_dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Gene Transcription & Cell Proliferation ERE->Gene_Transcription Initiates Fulvestrant Fulvestrant ER_Fulv ER Fulvestrant->ER_Fulv Binds Block_Dimer Dimerization Blocked ER_Fulv->Block_Dimer Proteasome Proteasome ER_Fulv->Proteasome Targets for ER_Degradation ER Degradation Proteasome->ER_Degradation

Caption: Mechanism of Fulvestrant action on the ER signaling pathway.

Application Notes

Fulvestrant is extensively used in preclinical xenograft models to study various aspects of ER+ breast cancer.

  • Evaluating Primary Endocrine Response: Xenograft models, particularly those derived from the MCF-7 cell line, are used to assess the primary anti-tumor activity of Fulvestrant. A single 5 mg injection of Fulvestrant was shown to block the growth of MCF-7 xenografts for at least four weeks.[11]

  • Studying Endocrine Resistance: Patient-derived xenograft (PDX) models are increasingly used to study acquired resistance to endocrine therapies. Sublines with acquired resistance to Fulvestrant can be generated from hormone-dependent PDX models, providing a clinically relevant platform to investigate resistance mechanisms.[12]

  • Combination Therapies: Fulvestrant serves as a backbone for combination therapies. Preclinical models have demonstrated synergistic effects when Fulvestrant is combined with CDK4/6 inhibitors (like palbociclib), PI3K inhibitors, or cytotoxic agents (like docetaxel).[13][14][15] These studies provide the rationale for clinical trials of combination treatments.

  • Biomarker Analysis: Xenograft studies allow for the investigation of biomarkers of response and resistance. Treatment with Fulvestrant leads to a significant decrease in the expression of ER, progesterone (B1679170) receptor (PR), and the proliferation marker Ki67.[16][17] Monitoring these markers helps in understanding the biological effects of the drug on tumor tissue.

Data Presentation

Table 1: Preclinical Efficacy of Fulvestrant in Xenograft Models
Model TypeTreatmentDose & ScheduleOutcomeCitation
MCF-7 XenograftFulvestrant5 mg, single s.c. injectionBlocked tumor growth for at least 4 weeks[11]
MCF-7 XenograftFulvestrant10 mg/kg, daily s.c.Similar serum levels to ZK-703, effective tumor inhibition[18]
HCC1428 XenograftFulvestrant25 mg/kg, weekly s.c.Significant inhibition of estrogen-dependent tumor growth[19]
PDX Models (various)FulvestrantNot specifiedInhibited tumor growth in 3 of 4 models[15]
PDX (D538G ER mutant)Fulvestrant + JQ1Not specified41% tumor regression[13]
PDX (D538G ER mutant)Fulvestrant + VorinostatNot specified22% tumor regression[13]
Table 2: Effect of Fulvestrant on Biomarkers in Clinical Biopsies
BiomarkerTime Point% Change / Effectp-valueCitation
Ki676 monthsFell in 79% of tumors<0.001[16]
Estrogen Receptor (ER)6 monthsSignificantly decreased in all tumors<0.001[16]
Progesterone Receptor (PR)6 monthsSignificantly decreased in all tumors<0.001[16]
pEGFR6 monthsLoss of detectable phosphorylation in 50% of tumors0.024[16]
pMAPK (ERK1/2)6 monthsLoss of detectable phosphorylation in 65% of tumors0.019[16]

Experimental Protocols

Protocol 1: MCF-7 Cell Culture
  • Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL human recombinant insulin.

  • Culture Conditions: Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Protocol 2: Xenograft Model Establishment (MCF-7)
  • Animals: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Estrogen Supplementation: Since MCF-7 cell growth is estrogen-dependent, estrogen supplementation is required.[20] One week prior to cell implantation, anesthetize the mouse and subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release). Alternatively, injectable estradiol (B170435) valerate (B167501) can be used.[9][21]

  • Cell Preparation: Harvest MCF-7 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad.[10][20]

  • Tumor Monitoring: Monitor the mice for tumor formation. Tumors typically become palpable within 2-4 weeks.

Protocol 3: Fulvestrant Administration
  • Drug Preparation: Fulvestrant is typically supplied in an oily solution (e.g., castor oil).[6] For preclinical studies, it may be formulated in vehicles like peanut oil with 5% DMSO.[19]

  • Dosing: A clinically relevant dose in mice is 25 mg/kg administered subcutaneously once weekly.[19] Other studies have used doses ranging from 5 mg/kg to 200 mg/kg depending on the experimental design.[11][22]

  • Administration: Administer the prepared Fulvestrant solution via subcutaneous (s.c.) or intramuscular (i.m.) injection. The volume should be appropriate for the size of the mouse (typically <200 µL for s.c.).

  • Treatment Groups: Include a vehicle control group that receives injections of the formulation vehicle only.

Protocol 4: Tumor Measurement and Data Analysis
  • Measurement: Once tumors are established, measure their dimensions 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare differences between groups. The endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating Fulvestrant in a breast cancer xenograft model.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A1 Culture MCF-7 Cells A3 Implant MCF-7 Cells (s.c. or mammary fat pad) A1->A3 A2 Implant Estrogen Pellets in Nude Mice A2->A3 B1 Monitor Tumor Growth A3->B1 B2 Randomize Mice into Control & Treatment Groups B1->B2 B3 Administer Vehicle or Fulvestrant B2->B3 B4 Measure Tumor Volume (2-3 times/week) B3->B4 C1 Endpoint Reached B4->C1 C5 Statistical Analysis of Tumor Growth B4->C5 C2 Euthanize & Harvest Tumors C1->C2 C3 Tumor Weight Measurement C2->C3 C4 Biomarker Analysis (IHC, Western Blot) C2->C4

Caption: General experimental workflow for a xenograft study.

References

Application Notes and Protocols for Long-Term Studies of Novel Estrogen Receptor Antagonists: A Representative Guideline Featuring ERA-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting long-term studies of novel estrogen receptor (ER) antagonists, using the preclinical compound Estrogen Receptor Antagonist 8 (ERA-8) as a representative example. Given that ERA-8 is a research compound with limited published long-term data, this document integrates established principles and protocols from long-term studies of approved ER antagonists and selective estrogen receptor degraders (SERDs) to propose a robust investigational plan.

Introduction to this compound (ERA-8)

This compound (ERA-8) is a potent, non-steroidal, selective estrogen receptor antagonist.[1][2] Preclinical studies have demonstrated its potential as an anti-uterotrophic agent, suggesting its utility in estrogen-dependent pathologies.[1] As a competitive inhibitor of the estrogen receptor, ERA-8 represents a class of molecules that are critical in the treatment of hormone receptor-positive cancers.[3][4] Long-term studies are essential to evaluate its sustained efficacy, potential for resistance development, and long-term safety profile.

Mechanism of Action: Like other ER antagonists, ERA-8 competitively binds to estrogen receptors, inhibiting estrogen-mediated gene transcription and blocking the proliferative signaling pathways in estrogen-dependent tissues.[3][5] Some ER antagonists, known as SERDs, can also induce the degradation of the estrogen receptor itself.[3][6] The precise long-term effects of ERA-8 on ER degradation pathways would be a key focus of extended studies.

Quantitative Data Summary

The following table summarizes the available preclinical data for ERA-8 and provides a comparative context with established ER antagonists. This table would be expanded as more data from long-term studies become available.

ParameterThis compound (ERA-8)Tamoxifen (Reference SERM)Fulvestrant (Reference SERD)
Potency (EC50/IC50) EC50 = 4.160 μM (in vivo anti-uterotrophic assay)[1]IC50 ~100 nM (ER binding)IC50 ~10 nM (ER binding)[3]
Mechanism ER Antagonist[1][2]Selective Estrogen Receptor Modulator (SERM)[7][8]Selective Estrogen Receptor Degrader (SERD)[3][6]
Administration Subcutaneous (in preclinical studies)[1]Oral[9]Intramuscular injection[10]
Known Long-Term Side Effects Not establishedIncreased risk of uterine cancer, cataracts, venous thromboembolic events, hot flashes.[7][8][9]Injection site reactions, hot flashes, arthralgia.[10]

Proposed Long-Term Study Guidelines and Experimental Protocols

Long-term evaluation of a novel ER antagonist like ERA-8 should be conducted in a stepwise manner, from extended preclinical studies to rigorously designed clinical trials, drawing upon established guidelines for endocrine therapies.[11][12][13]

Preclinical Long-Term Efficacy and Resistance Studies

Objective: To evaluate the sustained anti-tumor efficacy of ERA-8 and investigate the potential mechanisms of acquired resistance in vivo.

Experimental Protocol: Xenograft Models of ER+ Breast Cancer

  • Cell Line Selection: Utilize well-characterized ER+ breast cancer cell lines (e.g., MCF-7, T-47D).

  • Animal Model: Employ ovariectomized female immunodeficient mice (e.g., NSG mice).[14]

  • Tumor Implantation: Implant 1-5 x 10^6 ER+ breast cancer cells subcutaneously into the flank of each mouse. Supplement with a slow-release estrogen pellet to stimulate initial tumor growth.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Dosing and Administration:

    • Vehicle control group.

    • ERA-8 group: Administer ERA-8 at a predetermined optimal dose (e.g., based on initial dose-response studies) via the appropriate route (e.g., subcutaneous injection).[1]

    • Reference control group (e.g., Tamoxifen or Fulvestrant).

  • Monitoring:

    • Measure tumor volume twice weekly using calipers.

    • Monitor animal body weight and overall health.

  • Study Duration: Continue treatment for an extended period (e.g., >100 days) or until tumors in the control group reach a predetermined endpoint.

  • Resistance Assessment: For tumors that initially respond and then regrow, harvest the resistant tumors for molecular analysis (e.g., sequencing of the ESR1 gene to detect mutations, RNA-seq to identify altered signaling pathways).[15]

Long-Term Safety and Toxicology Studies

Objective: To assess the long-term safety profile of ERA-8, with a focus on effects on bone density, lipid profiles, and reproductive tissues.

Experimental Protocol: Chronic Toxicology Study in Rodents

  • Animal Model: Use female rats or mice.

  • Dosing: Administer ERA-8 daily for an extended period (e.g., 6-12 months) at multiple dose levels (low, medium, and high).

  • Parameters to Monitor:

    • Bone Mineral Density: Perform DEXA scans at baseline and at specified intervals.

    • Lipid Profile: Collect blood samples to analyze cholesterol and triglyceride levels.

    • Uterine Histology: At the end of the study, perform a histopathological examination of the uterus to assess for any proliferative or adverse effects.

    • General Toxicology: Monitor for changes in body weight, food consumption, hematology, and clinical chemistry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Estrogen Receptor Antagonism

Estrogen_Receptor_Antagonism cluster_nuc Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERA8 ERA-8 ERA8->ER Competitively Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds No_Transcription Inhibition of Gene Transcription ER->No_Transcription Leads to Gene_Transcription Gene Transcription (Proliferation, Growth) ERE->Gene_Transcription Initiates

Caption: Competitive inhibition of the estrogen receptor by ERA-8.

Experimental Workflow for Long-Term Preclinical Efficacy Study

Preclinical_Workflow start Start: ER+ Cancer Cell Line implant Implant Cells into Immunodeficient Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize into Groups (Vehicle, ERA-8, Control Drug) growth->randomize treat Long-Term Treatment (>100 days) randomize->treat monitor Monitor Tumor Volume & Animal Health treat->monitor endpoint Endpoint Reached or Resistance Observed monitor->endpoint analyze Analyze Efficacy Data (Tumor Growth Inhibition) endpoint->analyze Efficacy harvest Harvest Resistant Tumors endpoint->harvest Resistance end End analyze->end molecular Molecular Analysis (e.g., ESR1 sequencing) harvest->molecular molecular->end

Caption: Workflow for assessing long-term efficacy and resistance.

Guidelines for Future Clinical Development

Based on the preclinical data, the long-term clinical development of an agent like ERA-8 should align with established guidelines for adjuvant endocrine therapy.[9][11][13]

  • Phase I Trials: Focus on safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced, heavily pretreated ER+ breast cancer.

  • Phase II Trials: Evaluate efficacy (e.g., objective response rate, clinical benefit rate) in specific patient populations, including those with acquired resistance to other endocrine therapies (e.g., those with ESR1 mutations).[15]

  • Phase III Trials: Compare the efficacy and safety of the novel agent against the standard of care in larger patient populations. Long-term follow-up is crucial to assess outcomes like disease-free survival and overall survival.

  • Extended Adjuvant Studies: If successful in the metastatic setting, trials evaluating the role of the agent in the extended adjuvant setting (beyond 5 years of initial therapy) would be warranted, guided by risk of recurrence.[9][11][16]

Considerations for Long-Term Clinical Studies:

  • Patient-Reported Outcomes: Systematically collect data on long-term side effects and quality of life.

  • Biomarker Analysis: Incorporate translational research to identify biomarkers that predict response or resistance.

  • Duration of Therapy: Clinical trials should be designed to evaluate the optimal duration of therapy, which is often up to 10 years for adjuvant endocrine treatments.[9][11]

These proposed guidelines provide a roadmap for the comprehensive long-term evaluation of novel estrogen receptor antagonists like ERA-8. Rigorous preclinical and clinical investigation is paramount to fully characterize their therapeutic potential and ensure patient safety.

References

Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Antagonist 8 is a compound identified as a potent antagonist of the estrogen receptor (ER)[1]. Compounds of this class are of significant interest in cancer research, particularly for hormone-dependent cancers like certain types of breast cancer, where they can inhibit tumor growth by blocking estrogen-mediated signaling pathways[2][3][4]. One of the key mechanisms by which such antagonists exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.

This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method is a reliable and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[5][6][7].

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane[6][7]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry[7]. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence[5][7]. By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment where a suitable cancer cell line (e.g., MCF-7) was treated with varying concentrations of this compound for 48 hours.

Concentration of this compound (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.48.9 ± 1.25.5 ± 0.8
562.3 ± 4.525.1 ± 2.812.6 ± 1.5
1040.1 ± 3.942.5 ± 3.517.4 ± 2.1
2521.7 ± 2.855.8 ± 4.122.5 ± 2.9

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound

  • Appropriate cancer cell line (e.g., MCF-7, T-47D)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • Flow cytometer

  • Microcentrifuge

  • T25 or T75 culture flasks

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells in culture flasks B Incubate for 24h to allow attachment A->B C Treat with Estrogen Receptor Antagonist 8 at various concentrations B->C D Incubate for the desired time period (e.g., 24, 48, 72 hours) C->D E Harvest cells (including supernatant) D->E F Wash cells with cold PBS E->F G Resuspend cells in 1X Binding Buffer F->G H Add Annexin V-FITC and Propidium Iodide G->H I Incubate in the dark H->I J Acquire data on a flow cytometer I->J K Analyze data to quantify cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic) J->K

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol
  • Cell Seeding:

    • Seed the chosen cancer cell line in T25 culture flasks at a density of 1 x 10^6 cells per flask.[6]

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).

    • Include a vehicle-treated control group (medium with the same concentration of the solvent used for the drug).

    • Remove the old medium from the culture flasks and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After the incubation period, collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells collected from the supernatant.

    • Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature.[8]

    • Discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS, centrifuging after each wash.[6]

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[8]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][8]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set appropriate compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Signaling Pathway

Estrogen receptor antagonists can induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The binding of the antagonist to the estrogen receptor can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax[4]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to apoptosis. Additionally, some estrogen receptor antagonists can upregulate the expression of death receptors like Fas, making the cells more susceptible to apoptosis initiated by their ligands[9][10].

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ER_Antagonist Estrogen Receptor Antagonist 8 ER Estrogen Receptor (ER) ER_Antagonist->ER binds & blocks Bcl2 Bcl-2 (Anti-apoptotic) ER->Bcl2 downregulates Bax Bax (Pro-apoptotic) ER->Bax upregulates Fas Fas Receptor ER->Fas upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase_Cascade Executioner Caspases (e.g., Caspase-3) Caspase9->Caspase_Cascade FasL FasL FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Apoptosis signaling pathway induced by ER antagonists.

References

Application Notes and Protocols for Co-immunoprecipitation with Estrogen Receptor Antagonist-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment.[1][2][3][4] This method involves the enrichment of a specific protein (the "bait") using an antibody, which in turn "pulls down" its interacting partners (the "prey").[4][5] Subsequent analysis, typically by Western blotting or mass spectrometry, allows for the identification of these interacting proteins.[3][6]

These application notes provide a detailed protocol for performing Co-IP on cells treated with an estrogen receptor (ER) antagonist. Since "Estrogen Receptor Antagonist 8" is a placeholder, this protocol will refer to well-characterized ER antagonists such as fulvestrant (B1683766) or tamoxifen (B1202) as examples. These antagonists are crucial in breast cancer therapy and research, and understanding their impact on ER protein interactions is vital for elucidating their mechanisms of action and developing new therapeutic strategies.[7][8][9]

Estrogen Receptor Signaling and Antagonist Action

The estrogen receptor, existing in isoforms such as ERα and ERβ, is a ligand-activated transcription factor that plays a critical role in cellular processes like proliferation and differentiation.[10][11][12] In the classical pathway, estrogen binding to ER in the nucleus leads to receptor dimerization and binding to estrogen response elements (EREs) on DNA, thereby regulating target gene transcription.[11][13] ER can also mediate non-genomic actions by interacting with signaling molecules in the cytoplasm.[10][11][13]

Estrogen receptor antagonists interfere with this signaling. For example, fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the ER, inhibits its dimerization, and promotes its degradation.[14][15] Tamoxifen, a selective estrogen receptor modulator (SERM), competes with estrogen for ER binding and can have both antagonist and partial agonist effects depending on the tissue.[7][9][16] These alterations in ER function can significantly change its interaction with other proteins.

Experimental Design and Controls

Careful experimental design is crucial for a successful Co-IP experiment. Key considerations include:

  • Antibody Selection: Use a high-quality antibody specific to the bait protein that has been validated for IP applications.[2][6][17]

  • Cell Lysis: The choice of lysis buffer is critical for preserving protein-protein interactions. For nuclear proteins like ER, buffers containing detergents such as NP-40 or RIPA buffer may be necessary to ensure efficient extraction.[3][18]

  • Controls: Include appropriate controls to ensure the specificity of the observed interactions.[5]

    • Negative Control (IgG): Perform a mock IP with a non-specific IgG antibody of the same isotype to identify proteins that bind non-specifically to the beads or antibody.

    • Positive Control: Use a known interacting partner of the bait protein to validate the experimental setup.

    • Input Control: Analyze a small fraction of the cell lysate before immunoprecipitation to confirm the presence of the bait and prey proteins.[19]

Detailed Experimental Protocol

This protocol provides a general framework for performing Co-IP with ER antagonist-treated cells. Optimization of specific steps, such as antibody concentration and incubation times, may be necessary for your specific experimental system.

Materials:

  • Cell culture reagents

  • Estrogen receptor antagonist (e.g., Fulvestrant, Tamoxifen)

  • Phosphate-buffered saline (PBS)[1]

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)[3][18]

  • Primary antibody against the bait protein (e.g., ERα)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) beads[3][20]

  • Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)[21]

  • Elution Buffer (e.g., 2x Laemmli buffer)[3]

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF-7 breast cancer cells) to the desired confluency.

    • Treat cells with the ER antagonist at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[1]

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.[21][22]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).[23]

    • Normalize the protein concentration of all samples.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator.[2][17]

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate (20-50 µL) as the "input" control.

    • To the remaining lysate, add the primary antibody against the bait protein (or IgG control) and incubate overnight at 4°C with gentle rotation.[3]

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[20]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.[3] This step is critical to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli buffer and boiling for 5-10 minutes at 95-100°C.[3]

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis by Western Blotting:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the bait and potential prey proteins.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

Data Presentation

Quantitative data from Co-IP experiments, often obtained by densitometry of Western blot bands or from mass spectrometry analysis, should be presented in a clear and organized manner.[6][24]

Table 1: Densitometric Analysis of Co-immunoprecipitated Proteins

Treatment Bait Protein (ERα) IP (Relative Intensity) Co-IP Prey Protein X (Relative Intensity) Co-IP Prey Protein Y (Relative Intensity)
Vehicle Control1.00 ± 0.121.00 ± 0.091.00 ± 0.15
ER Antagonist 80.95 ± 0.100.45 ± 0.051.52 ± 0.21

Data are presented as mean ± standard deviation from three independent experiments. Intensities are normalized to the vehicle control.

Table 2: Mass Spectrometry Analysis of ERα Interacting Proteins

Identified Protein Gene Name Function Peptide Count (Vehicle) Peptide Count (ER Antagonist 8) Fold Change
Protein XGENEXCo-activator2510-2.5
Protein YGENEYCo-repressor828+3.5
Protein ZGENEZChaperone1514-1.1

Fold change is calculated as the ratio of peptide counts in the ER Antagonist 8 treated sample versus the vehicle control.

Visualizations

Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_E2 ER-Estrogen Complex ER->ER_E2 HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_Dimer ER Dimer ER_E2->ER_Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Coactivators Co-activators Coactivators->ERE Corepressors Co-repressors Corepressors->ERE

Caption: Classical estrogen receptor signaling pathway.

Experimental Workflow

CoIP_Workflow start Start: Cells Treated with ER Antagonist lysis Cell Lysis start->lysis preclear Pre-clearing (Optional) lysis->preclear ip Immunoprecipitation (with anti-ER antibody) preclear->ip wash Washing Steps ip->wash elution Elution wash->elution analysis Analysis: Western Blot or Mass Spectrometry elution->analysis

Caption: Co-immunoprecipitation experimental workflow.

Logical Relationship of Antagonist Action

Antagonist_Action cluster_control Vehicle Control cluster_antagonist ER Antagonist Treatment ER_active Active ER ER_active->Interaction Coactivator Co-activator Coactivator->Interaction Gene_Activation Gene_Activation Interaction->Gene_Activation Gene Activation ER_inactive Inactive/Degraded ER ER_inactive->No_Interaction Coactivator_ant Co-activator Coactivator_ant->No_Interaction Gene_Repression Gene_Repression No_Interaction->Gene_Repression Gene Repression ER_Antagonist ER Antagonist ER_Antagonist->ER_inactive Binds to ER

Caption: Effect of ER antagonist on protein interaction.

Troubleshooting

Common issues in Co-IP experiments include high background, weak or no signal, and non-specific binding. The following table provides potential causes and solutions.[17][25][26][27]

Table 3: Troubleshooting Guide for Co-IP

Problem Possible Cause Recommended Solution
High Background Insufficient washingIncrease the number and duration of wash steps.[26]
Non-specific binding to beadsPre-clear the lysate with beads; block beads with BSA.[17][25]
Too much antibody usedTitrate the antibody to determine the optimal concentration.[17]
Weak or No Signal Inefficient cell lysisOptimize the lysis buffer, consider sonication for nuclear proteins.[19]
Antibody not suitable for IPUse an antibody validated for IP; consider a polyclonal antibody.[2][17]
Protein-protein interaction is weak or transientOptimize buffer conditions (salt, detergent); consider cross-linking.
Target protein is degradedUse fresh protease inhibitors in the lysis buffer.[27]
Co-elution of Antibody Chains Heavy and light chains mask the protein of interestUse IP-specific secondary antibodies or cross-link the antibody to the beads.[28]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Estrogen Receptor Antagonist 8 Insolubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Estrogen Receptor Antagonist 8. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming a common challenge encountered during in vitro experiments: the insolubility of this compound in cell culture media. Due to its hydrophobic nature, this compound can be difficult to dissolve and may precipitate, leading to inaccurate experimental results. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve a stable and effective working solution for your cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. The choice of solvent is critical for maintaining the compound's stability and ensuring its effective delivery to the cells in culture.

Data Presentation: Recommended Solvents for this compound Stock Solution

SolventAbbreviationKey CharacteristicsRecommended Starting Concentration
Dimethyl SulfoxideDMSOA powerful and versatile solvent for a wide range of hydrophobic compounds. It is miscible with water and cell culture media.[1][2]10-100 mM
EthanolEtOHA less toxic alternative to DMSO, suitable for many compounds. It is also miscible with water.[2]10-50 mM
Dimethyl FormamideDMFAnother strong solvent for poorly soluble compounds.[2][3]10-100 mM
Q2: I observed precipitation of this compound after diluting my stock solution in cell culture media. What steps can I take to prevent this?

A2: Precipitation, often called "crashing out," is a common issue when a concentrated organic stock solution of a hydrophobic compound is diluted into an aqueous cell culture medium.[1][4] This occurs because the final concentration of the organic solvent is too low to keep the compound dissolved.[5] The following workflow and protocol are designed to minimize precipitation.

Mandatory Visualization: Troubleshooting Workflow for Compound Precipitation

G cluster_0 Preparation cluster_1 Dilution cluster_2 Troubleshooting a Prepare High-Concentration Stock in 100% DMSO b Pre-warm Media to 37°C a->b c Add Stock Dropwise to Media with Vortexing b->c d Visually Inspect for Precipitation c->d e Precipitate Observed? d->e f Decrease Final Concentration e->f Yes h Experiment Ready e->h No g Use Serial Dilution f->g g->c

A troubleshooting workflow for addressing compound precipitation in cell culture media.

Experimental Protocols: Protocol for Diluting this compound into Cell Culture Media

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[1][5]

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[4]

  • Perform a serial dilution. Instead of adding the highly concentrated stock directly to your final volume of media, first, make an intermediate dilution in a smaller volume of the pre-warmed media.

  • Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[4][5][6] This rapid and even dispersion helps to avoid localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of cloudiness or precipitate before adding it to your cells.[1] If precipitation is still observed, consider lowering the final working concentration.

Q3: What is the maximum concentration of the vehicle (e.g., DMSO) that is considered safe for most cell lines?

A3: The cytotoxicity of organic solvents like DMSO is cell-line dependent.[7] However, there are general guidelines to minimize solvent-induced artifacts in your experiments. It is always recommended to include a vehicle control (media with the same final concentration of the solvent) in your experimental design.[8]

Data Presentation: Recommended Maximum Vehicle Concentrations in Cell Culture

SolventGeneral Maximum ConcentrationRecommended for Sensitive Cells
DMSO≤ 0.5%[6][8][9]≤ 0.1%[7][8][9]
Ethanol≤ 0.5%≤ 0.1%
DMF≤ 0.1%≤ 0.05%
Q4: Are there any alternative methods to improve the solubility of this compound in my experimental setup?

A4: If precipitation remains an issue, several alternative approaches can be considered to enhance the solubility of this compound.

  • Use of Serum: If your experimental conditions permit, the presence of serum in the cell culture medium can help to stabilize hydrophobic compounds.

  • Sonication: Brief sonication of the final working solution can sometimes help to break down small aggregates and improve dispersion. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

  • Gentle Heating: As mentioned in the dilution protocol, maintaining the medium at 37°C can aid solubility.[1]

  • Use of Solubilizing Agents: For particularly challenging compounds, the use of formulation aids like cyclodextrins can be explored. These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[10]

Q5: How does this compound conceptually inhibit the estrogen receptor signaling pathway?

A5: Estrogen receptors (ERs) are ligand-activated transcription factors.[11] When estrogen binds to its receptor, the receptor dimerizes and binds to specific DNA sequences called estrogen response elements (EREs) in the promoters of target genes, thereby regulating their transcription.[11][12] this compound, as a selective estrogen receptor degrader (SERD), is thought to function by binding to the estrogen receptor and inducing its degradation, thus preventing the downstream signaling that leads to cell proliferation.[2]

Mandatory Visualization: Simplified Estrogen Receptor Signaling Pathway

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus E Estrogen ER Estrogen Receptor (ER) E->ER Binds Degradation ER Degradation ER->Degradation Induces ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ERA8 ER Antagonist 8 ERA8->ER Binds Degradation->ERE Blocks Binding Gene Target Gene Transcription ERE->Gene Proliferation Cell Proliferation Gene->Proliferation

A simplified diagram of the estrogen receptor signaling pathway and its inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, high-purity sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Materials: Prepared this compound stock solution, complete cell culture medium, sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of complete cell culture medium to 37°C. c. While gently vortexing the pre-warmed medium, add the required volume of the stock solution dropwise.[1] d. Continue mixing for an additional 30 seconds to ensure homogeneity. e. Visually inspect the final solution for any signs of precipitation before adding it to the cells. f. Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[8]

References

Technical Support Center: Optimizing Estrogen Receptor Antagonist 8 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Estrogen Receptor Antagonist 8 (ERA 8). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments for maximum efficacy.

Disclaimer: Specific experimental data for this compound is limited. The following information is based on its known potency and general principles of estrogen receptor antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent estrogen receptor (ER) antagonist.[1] While the precise molecular interactions are not fully detailed in available literature, it functions by binding to estrogen receptors (ERα and ERβ) and inhibiting the actions of estrogen. This antagonistic activity prevents the conformational changes in the receptor that are necessary for activating downstream signaling pathways.

Q2: What is a good starting concentration for my in vitro experiments?

A good starting point for in vitro experiments can be guided by its reported in vivo EC50 of 4.160 μM.[1] However, the optimal concentration will be cell-type and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for a dose-response curve could be from 0.1 µM to 50 µM.

Q3: In which signaling pathways can I expect to see an effect?

Estrogen receptors influence a variety of signaling pathways. By antagonizing ERs, ERA 8 is expected to modulate:

  • Genomic (Classical) Pathway: Inhibition of ER-mediated transcription of target genes by preventing the receptor from binding to Estrogen Response Elements (EREs) on DNA.

  • Non-Genomic (Membrane-Initiated) Pathways: Estrogen receptors can also be located at the plasma membrane and rapidly activate intracellular signaling cascades. Therefore, ERA 8 may impact pathways such as:

    • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and can be activated by membrane-associated ERs.

    • MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation and can also be modulated by non-genomic ER signaling.

Q4: Can I use this compound in animal models?

Yes, this compound has demonstrated in vivo anti-uterotrophic potential in rats.[1] The reported effective concentration (EC50) was 4.160 μM in this model.[1] Dosing for other animal models and experimental endpoints should be determined empirically.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of ERA 8 Sub-optimal Concentration: The concentration of ERA 8 may be too low to elicit a response in your specific cell line or assay.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 for your system.
Low Estrogen Receptor Expression: The cell line used may not express sufficient levels of ERα or ERβ.Confirm the ER status of your cell line using techniques like Western Blot or RT-qPCR.
Presence of Endogenous Estrogens: Phenol (B47542) red in cell culture media has estrogenic activity. Fetal Bovine Serum (FBS) also contains endogenous estrogens.Use phenol red-free media and charcoal-stripped FBS to reduce background estrogenic effects.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can be prone to evaporation, leading to altered cell growth and compound concentration.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Unexpected Agonistic Effect Partial Agonism: Some ER antagonists can exhibit partial agonistic activity in the absence of a competing agonist.Test the activity of ERA 8 in the presence of a known ER agonist (e.g., 17β-estradiol) to confirm its antagonistic properties.
Off-Target Effects: At very high concentrations, the compound may have off-target effects that are independent of ER antagonism.Refer to your dose-response curve and use concentrations within the optimal inhibitory range.

Data Presentation

Table 1: In Vivo Potency of this compound

Compound Assay EC50
This compoundAnti-uterotrophic Assay (rat)4.160 μM

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Dose-Response Determination using a Luciferase Reporter Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on estrogen-induced gene transcription.

Materials:

  • ER-positive cell line (e.g., MCF-7) stably transfected with an Estrogen Response Element (ERE)-luciferase reporter construct.

  • Phenol red-free cell culture medium supplemented with charcoal-stripped Fetal Bovine Serum (CS-FBS).

  • This compound (ERA 8).

  • 17β-Estradiol (E2).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of phenol red-free medium with 5% CS-FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of ERA 8 in phenol red-free medium. A typical concentration range could be from 0.01 µM to 100 µM. Also, prepare a solution of E2 at a concentration that gives a submaximal response (e.g., the EC80, typically around 0.1 nM).

  • Treatment:

    • Carefully remove the medium from the cells.

    • Add 50 µL of medium containing the various concentrations of ERA 8 to the respective wells.

    • Immediately add 50 µL of medium containing E2 to all wells except the vehicle control.

    • Include controls: vehicle only (medium with solvent), E2 only, and ERA 8 only (at the highest concentration) to check for any agonist activity.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Remove the medium and wash the cells gently with PBS.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Plot the normalized luciferase activity against the log concentration of ERA 8.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (Crystal Violet Staining)

This protocol assesses the effect of this compound on the proliferation of ER-positive cells.

Materials:

  • ER-positive cell line (e.g., MCF-7).

  • Phenol red-free cell culture medium supplemented with CS-FBS.

  • This compound (ERA 8).

  • 17β-Estradiol (E2).

  • 96-well tissue culture plates.

  • Crystal Violet solution (0.5% in 20% methanol).

  • Methanol (B129727).

  • PBS (Phosphate Buffered Saline).

  • Solubilization solution (e.g., 1% SDS in PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of phenol red-free medium with 5% CS-FBS. Allow cells to attach for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of ERA 8 with and without a proliferative concentration of E2 (e.g., 0.1 nM).

    • Include vehicle and E2-only controls.

  • Incubation: Incubate the cells for 5-7 days, allowing for sufficient cell proliferation.

  • Staining:

    • Carefully remove the medium and gently wash the wells twice with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and let the plate air dry.

    • Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with water until the water runs clear.

    • Air dry the plate completely.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on a shaker for 15-30 minutes to dissolve the dye.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (no cells).

    • Plot the absorbance against the log concentration of ERA 8 to determine the inhibitory effect on cell proliferation.

Visualizations

Estrogen_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen mER Membrane ER Estrogen->mER cER Cytoplasmic ER Estrogen->cER ERA8 ERA 8 ERA8->mER ERA8->cER PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt MAPK_ERK MAPK/ERK Pathway mER->MAPK_ERK nER Nuclear ER cER->nER Translocation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival ERE ERE nER->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription

Caption: Simplified signaling pathways affected by this compound.

Dose_Response_Workflow A Seed ER-positive cells in 96-well plate C Treat cells with ERA 8 + constant E2 A->C B Prepare serial dilutions of ERA 8 B->C D Incubate for defined period (e.g., 24h or 5-7 days) C->D E Perform endpoint assay (e.g., Luciferase, Crystal Violet) D->E F Measure signal (Luminescence/Absorbance) E->F G Plot dose-response curve and calculate IC50 F->G

Caption: Experimental workflow for determining the IC50 of ERA 8.

Troubleshooting_Logic Start Experiment Start: No effect observed Q1 Is the ERA 8 concentration optimal? Start->Q1 Sol1 Perform dose-response experiment Q1->Sol1 No Q2 Is ER expression sufficient in cell line? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate Experiment Sol1->End Sol2 Verify ER expression (Western/RT-qPCR) Q2->Sol2 No Q3 Are there endogenous estrogens in media? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Use phenol red-free media & charcoal-stripped FBS Q3->Sol3 Yes Q3->End No A3_No No A3_Yes Yes Sol3->End

Caption: Troubleshooting flowchart for unexpected experimental results.

References

How to minimize toxicity of Estrogen Receptor Antagonist 8 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the in vivo toxicity of Estrogen Receptor Antagonist 8 (ERA8). The information provided is based on the general knowledge of selective estrogen receptor modulators (SERMs) and antagonists, as specific toxicity data for ERA8 is not publicly available. Researchers are strongly advised to conduct comprehensive safety and toxicity studies for their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ERA8) and what is its mechanism of action?

This compound (ERA8) is a potent estrogen receptor (ER) antagonist with an EC50 of 4.160 μM.[1][2] It exerts its effects by binding to estrogen receptors, thereby blocking the action of endogenous estrogens. This antagonism of ER signaling is the basis for its potential therapeutic and research applications. The primary mechanism involves competitive inhibition of estrogen binding to its receptor, which in turn modulates the transcription of estrogen-responsive genes.

Q2: What are the potential in vivo toxicities associated with ERA8?

While specific toxicity data for ERA8 is unavailable, potential toxicities can be extrapolated from the known side effects of other estrogen receptor antagonists and modulators.[3][4][5] These may include:

  • Reproductive System Effects: Due to its anti-estrogenic activity, ERA8 may affect reproductive tissues. In preclinical models, other SERMs have been shown to alter estrous cycles and inhibit implantation.[6]

  • Bone Health: Long-term estrogen deprivation can lead to a decrease in bone mineral density.[7][8]

  • Metabolic Changes: Effects on lipid profiles and weight gain have been observed with other hormonal therapies.[9]

  • Vasomotor Symptoms: Hot flushes are a common side effect of estrogen-targeting drugs.[7][8][9]

  • Off-Target Effects: As with any bioactive compound, there is a potential for off-target effects that could lead to unforeseen toxicities. Some estrogen receptor targeting drugs have been shown to have off-target effects that can be exploited for therapeutic benefit, but unwanted off-target effects are also possible.[10][11]

Q3: How can I minimize the toxicity of ERA8 in my in vivo experiments?

Minimizing toxicity requires a multi-faceted approach focusing on careful experimental design and execution. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-finding studies to determine the minimum effective dose that achieves the desired biological effect with the fewest side effects.

  • Formulation Optimization: The formulation of a drug can significantly impact its pharmacokinetic profile and toxicity.[12] Consider using formulation strategies that reduce peak plasma concentrations (Cmax) while maintaining an effective area under the curve (AUC).[12]

  • Route of Administration: The route of administration can influence drug distribution and metabolism, thereby affecting toxicity. The documented in vivo anti-uterotrophic assay for a similar compound used subcutaneous (s.c.) administration.[1]

  • Monitoring and Early Intervention: Closely monitor animals for any signs of toxicity. Early detection allows for adjustments to the experimental protocol to mitigate adverse effects.

  • Co-administration of Mitigating Agents: In some cases, co-administration of another agent can help to alleviate specific toxicities. However, this requires a thorough understanding of the drug's mechanism of action and potential interactions.[12]

Troubleshooting Guides

Problem 1: Observed Reproductive Toxicity (e.g., altered estrous cycles, reduced fertility)
  • Possible Cause: On-target anti-estrogenic effects in reproductive tissues.

  • Troubleshooting Steps:

    • Re-evaluate Dose: Determine if a lower dose of ERA8 can achieve the desired research outcome while minimizing effects on the reproductive system.

    • Timing of Administration: Consider the timing of ERA8 administration in relation to the estrous cycle of the animal model.

    • Assess Reversibility: If the study design allows, include a washout period to determine if the reproductive effects are reversible.[6]

    • Endpoint Analysis: Focus on endpoints that are less likely to be confounded by reproductive toxicity if this is not the primary focus of the study.

Problem 2: Signs of Decreased Bone Mineral Density in Long-Term Studies
  • Possible Cause: Estrogen deprivation leading to bone resorption.

  • Troubleshooting Steps:

    • Baseline and Follow-up Monitoring: Establish baseline bone mineral density before initiating long-term treatment and monitor at regular intervals.

    • Dietary Supplementation: Ensure the animal diet is supplemented with adequate calcium and vitamin D.

    • Consider Co-therapies: In translational research models, the use of bisphosphonates could be considered to mitigate bone loss, though this would add complexity to the study.

Problem 3: Unexpected Off-Target Toxicity
  • Possible Cause: Interaction of ERA8 with other receptors or cellular pathways.

  • Troubleshooting Steps:

    • In Vitro Profiling: Conduct in vitro pharmacological profiling to identify potential off-target interactions.

    • Histopathological Analysis: Perform comprehensive histopathology on major organs to identify any unexpected tissue damage.

    • Computational Modeling: Use in silico methods to predict potential off-target binding based on the structure of ERA8.[13][14]

Quantitative Data Summary

As no specific quantitative toxicity data for ERA8 is available, the following table provides a general overview of potential toxicities observed with other estrogen receptor antagonists and the parameters to monitor.

Potential ToxicityAnimal ModelParameters to MonitorReference Class Data Example
Reproductive Toxicity Rodents (Rat)Estrous cycle length, fertility rates, implantation sites, litter size.Lasofoxifene at 0.1-1.0 mg/kg/day caused anestrous states in female rats, which were reversible.[6]
Bone Density Reduction OvariectomizedBone mineral density (BMD) via DEXA, serum markers of bone turnover (e.g., osteocalcin, CTX-I).Anastrozole has been shown to decrease bone density in preclinical models.[3]
Hepatotoxicity Rodents, CaninesSerum levels of ALT, AST, ALP, and bilirubin; histopathological examination of liver tissue.Repeat dose toxicology studies of exemestane (B1683764) in rats and dogs showed liver effects at high exposures.[7][8]
Cardiovascular Effects Various modelsElectrocardiogram (ECG), blood pressure, serum lipid profile.Tamoxifen and raloxifene (B1678788) have shown favorable effects on lipid profiles but an increased risk of venous thrombosis.[3][5]

Experimental Protocols

Protocol 1: In Vivo Anti-Uterotrophic Assay for Efficacy and Preliminary Toxicity

This protocol is adapted from the described assay for a similar compound and can be used to assess the in vivo efficacy and potential uterine toxicity of ERA8.[1]

  • Animal Model: Immature female rats (e.g., Sprague-Dawley, 21-23 days old).

  • Acclimation: Acclimate animals for at least 3 days before the start of the experiment.

  • Grouping:

    • Vehicle Control (e.g., sesame oil with 10% ethanol).

    • Positive Control (e.g., Ethinyl Estradiol).

    • ERA8 treatment groups (multiple dose levels, e.g., 1, 3, 10, 30 mg/kg/day).

  • Administration: Administer the respective treatments subcutaneously (s.c.) once daily for 3 consecutive days.

  • Endpoint Measurement: On day 4, euthanize the animals and carefully dissect the uteri. Remove any adhering fat and fluid by blotting on filter paper. Record the wet weight of the uterus.

  • Toxicity Observation: Throughout the study, monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and general behavior.

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD 407)

This is a general protocol to assess the sub-acute toxicity of ERA8.

  • Animal Model: Young adult rats (e.g., Wistar or Sprague-Dawley).

  • Dose Groups: At least three dose levels of ERA8 and a concurrent vehicle control group. A high dose should be selected to induce some toxic effects but not mortality, a low dose that produces no observable toxic effects, and an intermediate dose.

  • Administration: Administer ERA8 or vehicle daily by oral gavage for 28 days.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed clinical examination, body weight, and food consumption.

    • At Termination (Day 29):

      • Hematology and clinical biochemistry analysis.

      • Gross necropsy of all animals.

      • Organ weights (e.g., liver, kidneys, spleen, adrenal glands, uterus, ovaries).

      • Histopathological examination of major organs and tissues.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to ER ER_HSP ER HSP ER_Dimer ER Dimer ER->ER_Dimer Dimerization ERA8 ERA8 ERA8->ER Binds to ER HSP HSP90 ER_HSP->ER Dissociates ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Modulates

Caption: Simplified signaling pathway of Estrogen Receptor (ER) and the antagonistic action of ERA8.

Experimental_Workflow_Toxicity_Assessment start Start: In Vivo Study dose_formulation Dose Formulation & Vehicle Selection start->dose_formulation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model dose_finding Dose-Finding Study (Acute/Range-Finding) dose_formulation->dose_finding animal_model->dose_finding repeated_dose Repeated Dose Study (e.g., 28-Day) dose_finding->repeated_dose monitoring In-Life Monitoring (Clinical Signs, Body Weight) repeated_dose->monitoring termination Study Termination & Necropsy monitoring->termination analysis Data Analysis: - Hematology - Clinical Chemistry - Histopathology termination->analysis report Toxicity Profile Report analysis->report

Caption: General experimental workflow for in vivo toxicity assessment of a novel compound like ERA8.

References

Estrogen Receptor Antagonist 8 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Estrogen Receptor Antagonist 8 (ERA-8). Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for ERA-8?

For optimal stability, ERA-8 should be stored as a powder or in a suitable solvent under specific temperature conditions. Adherence to these guidelines will help maintain the compound's integrity over time.

Q2: My ERA-8 solution has changed color. What does this indicate?

A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q3: I'm observing precipitation in my frozen ERA-8 stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider preparing a more dilute stock solution or using a different solvent with higher solubilizing power.[2] Additionally, thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1]

Q4: Can the type of storage container affect the stability of ERA-8?

Yes, the material of your storage container can impact compound stability.[1] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to prevent adsorption of the compound to the container surface and to protect it from light.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the handling and use of ERA-8.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Possible Causes:

  • Compound Degradation: ERA-8 may have degraded due to improper storage or handling.

  • Inaccurate Concentration: The actual concentration of the active compound may be lower than expected due to precipitation or adsorption to container walls.

  • Experimental Conditions: The pH or composition of your assay buffer may be affecting the stability of ERA-8.[2]

Troubleshooting Workflow:

Troubleshooting: Inconsistent Results start Inconsistent Results/ Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solution Inspect Solution for Precipitate or Color Change check_storage->check_solution Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage assess_stability Perform Stability Assessment (e.g., HPLC/LC-MS) check_solution->assess_stability No Visible Issues check_solution->prepare_fresh Precipitate/ Color Change assess_stability->prepare_fresh Degradation Observed re_run_experiment Re-run Experiment assess_stability->re_run_experiment Compound Stable prepare_fresh->re_run_experiment end_ok Problem Resolved re_run_experiment->end_ok Results Consistent end_persist Problem Persists: Contact Technical Support re_run_experiment->end_persist Results Inconsistent

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time

Possible Cause:

  • Compound Degradation: The appearance of new peaks is a strong indicator of compound degradation.[1][2]

Recommended Actions:

  • Identify Degradation Products: Attempt to identify the degradation products to understand the degradation pathway.[2]

  • Mitigate Degradation: Implement strategies to mitigate the specific degradation mechanism. This could involve adjusting the pH of the solution, adding antioxidants, or protecting the solution from light.[2]

Data Summary

Table 1: Recommended Long-Term Storage Conditions for ERA-8
FormulationStorage TemperatureDuration
Powder-20°C3 years[3]
4°C2 years[3]
In Solvent-80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of ERA-8 in Solution

Objective: To quickly assess the stability of ERA-8 in a specific solvent or buffer under different temperature conditions.

Materials:

  • This compound (ERA-8)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer of interest

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Solution Preparation: Prepare a stock solution of ERA-8 in the chosen solvent at a known concentration (e.g., 10 mM).

  • Sample Preparation: Dilute the stock solution to the final experimental concentration in the aqueous buffer.

  • Incubation: Aliquot the solution into separate vials for each time point and condition. Incubate the vials at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[2]

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the peak area of the parent compound.

Data Analysis:

  • Quantify the peak area of ERA-8 at each time point relative to the t=0 sample.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[1]

Signaling Pathway

Estrogen Receptor Antagonists like ERA-8 primarily act by blocking the signaling of estrogen receptors (ERα and ERβ).

Estrogen Receptor Signaling Pathway Inhibition Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER ERA8 ERA-8 ERA8->ER ERE Estrogen Response Element (in DNA) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Inhibition of the Estrogen Receptor signaling pathway by ERA-8.

References

Technical Support Center: Estrogen Receptor Antagonist 8 (ERA-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Estrogen Receptor Antagonist 8 (ERA-8). Given that ERA-8 is a novel compound, this guide is based on common challenges associated with poorly soluble, small molecule antagonists and provides strategies to improve its bioavailability and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of ERA-8 that contribute to its low bioavailability?

A1: Like many targeted small molecule inhibitors, ERA-8 is likely a lipophilic compound with high molecular weight. Its poor bioavailability is probably due to low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and potentially low membrane permeability. These factors are common in compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: I'm observing low activity of ERA-8 in my in vitro cell-based assays. What could be the issue?

A2: Low apparent activity in vitro, despite high binding affinity, is often a solubility issue. ERA-8 may be precipitating out of the cell culture medium, leading to a lower effective concentration than intended. It is crucial to determine the kinetic solubility of ERA-8 in your specific assay medium. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What are the recommended initial steps for solubilizing ERA-8 for in vitro experiments?

A3:

  • Prepare a high-concentration stock solution: Dissolve ERA-8 in 100% DMSO to create a 10-20 mM stock. Ensure it is fully dissolved.

  • Determine kinetic solubility: Perform a serial dilution of the DMSO stock into your aqueous assay buffer (e.g., PBS or cell culture medium).

  • Assess for precipitation: After a set incubation period (e.g., 2 hours), check for precipitation visually or by measuring turbidity at 650 nm. The highest concentration that remains clear is your upper working limit for in vitro assays.

  • Use of Pluronic F-127: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the assay medium can help maintain solubility.

Q4: What are the primary strategies to consider for improving the in vivo bioavailability of ERA-8?

A4: The main goal is to enhance the dissolution rate and/or solubility of ERA-8 in the gastrointestinal fluid. Key strategies include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing ERA-8 in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the GI tract, facilitating absorption.

  • Complexation with Cyclodextrins: Encapsulating ERA-8 within a cyclodextrin (B1172386) molecule can increase its aqueous solubility.

Troubleshooting Guides

Problem 1: Inconsistent results in animal efficacy studies despite using a consistent dosing protocol.

  • Question: My in vivo efficacy studies with ERA-8 are showing high variability between subjects and poor dose-response. What is the likely cause and how can I fix it?

  • Answer: High variability is a classic sign of poor and erratic absorption due to low solubility. The amount of drug that gets dissolved and absorbed can vary significantly depending on the individual animal's GI conditions (e.g., presence of food).

    • Troubleshooting Steps:

      • Verify Formulation Stability: Ensure your dosing vehicle is appropriate and that ERA-8 is not crashing out of the solution or suspension before or after administration.

      • Switch to a Bioavailability-Enhanced Formulation: Simple suspensions in vehicles like 0.5% methylcellulose (B11928114) are often insufficient for poorly soluble compounds. You should develop a more robust formulation. An amorphous solid dispersion or a lipid-based formulation is highly recommended.

      • Conduct a Pilot Pharmacokinetic (PK) Study: Before a full efficacy study, perform a pilot PK study with your new formulation. This will confirm that you are achieving adequate and consistent plasma exposure levels.

Problem 2: ERA-8 shows high efficacy when administered intravenously (IV) but very low efficacy with oral (PO) administration.

  • Question: I see a significant tumor growth inhibition when ERA-8 is given IV, but almost no effect when the same dose is given orally. What does this indicate?

  • Answer: This large discrepancy between IV and PO efficacy points to a classic bioavailability problem. The drug is active when it reaches systemic circulation (as shown by the IV route), but it is not being absorbed effectively from the gut. This could be due to poor solubility, poor permeability, or significant first-pass metabolism.

    • Troubleshooting Steps:

      • Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay to determine if ERA-8 can effectively cross the intestinal epithelium. The protocol is detailed below.

      • Assess First-Pass Metabolism: Conduct an in vitro metabolic stability assay using liver microsomes to see if ERA-8 is rapidly metabolized.

      • Formulation Improvement: The primary focus should be on improving dissolution. A well-designed formulation (see Table 1) can significantly increase the concentration of dissolved drug at the site of absorption, which is often sufficient to overcome moderate permeability issues.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Table 1: Summary of Potential Formulation Strategies for ERA-8

Formulation StrategyDescriptionTypical Fold Increase in Oral Bioavailability (vs. Suspension)Key AdvantagesKey Disadvantages
Micronization Reduction of drug particle size to the micron range (1-10 µm) via milling.2 - 5 foldSimple, cost-effective, well-established technology.Limited effectiveness for very poorly soluble drugs; risk of particle agglomeration.
Amorphous Solid Dispersion (ASD) Molecular dispersion of ERA-8 in a hydrophilic polymer matrix (e.g., PVP, HPMC-AS).5 - 20 foldCreates a high-energy amorphous state leading to significantly higher apparent solubility and dissolution rate.Can be physically unstable (risk of recrystallization); requires specific manufacturing processes (e.g., spray drying).
Lipid-Based Formulation (SEDDS) Isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon dilution in GI fluids.10 - 50 foldMaintains drug in a solubilized state, bypassing dissolution; can enhance lymphatic uptake, reducing first-pass metabolism.Higher complexity in formulation development; potential for GI side effects with high surfactant concentrations.
Cyclodextrin Complexation Encapsulation of ERA-8 within a cyclodextrin molecule (e.g., HP-β-CD) to form a soluble inclusion complex.3 - 10 foldDirectly increases the aqueous solubility of the drug.Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for ERA-8

This assay assesses the potential for intestinal absorption of a compound.

1. Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto Transwell inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
  • Culture for 21-25 days to allow for differentiation into a polarized monolayer.
  • Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value > 250 Ω·cm² is typically required.

2. Assay Procedure:

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
  • Apical to Basolateral (A→B) Permeability:
  • Add HBSS containing ERA-8 (e.g., 10 µM, with final DMSO < 0.5%) to the apical (upper) chamber.
  • Add fresh HBSS to the basolateral (lower) chamber.
  • Incubate at 37°C with gentle shaking.
  • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh HBSS.
  • Basolateral to Apical (B→A) Permeability:
  • Perform the reverse experiment to determine the efflux ratio. Add ERA-8 to the basolateral chamber and sample from the apical chamber.
  • Include a low permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity throughout the experiment.

3. Sample Analysis & Data Calculation:

  • Quantify the concentration of ERA-8 in the collected samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
  • Papp = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor chamber.
  • Calculate the efflux ratio: Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic PK study to evaluate the oral bioavailability of an ERA-8 formulation.

1. Animal Handling:

  • Use 8-week-old male C57BL/6 mice (n=3-5 per group).
  • Fast animals for 4 hours before dosing but allow free access to water.

2. Dosing:

  • Intravenous (IV) Group:
  • Administer ERA-8 (formulated in a solubilizing vehicle like 20% Solutol HS 15 in saline) via the tail vein at a dose of 1-2 mg/kg.
  • Oral (PO) Group:
  • Administer the ERA-8 test formulation (e.g., amorphous solid dispersion reconstituted in water) via oral gavage at a dose of 10-20 mg/kg.

3. Blood Sampling:

  • Collect sparse blood samples (approx. 30 µL) from each animal at different time points. A typical schedule would be:
  • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
  • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
  • Collect blood from the saphenous vein into EDTA-coated tubes.
  • Process the blood to plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C) and store the plasma at -80°C until analysis.

4. Sample Analysis and PK Parameters:

  • Extract ERA-8 from plasma samples using protein precipitation (e.g., with acetonitrile).
  • Quantify the ERA-8 concentration using a validated LC-MS/MS method.
  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
  • Cmax (maximum plasma concentration)
  • Tmax (time to reach Cmax)
  • AUC (Area Under the Curve)
  • t½ (half-life)
  • Calculate the absolute oral bioavailability (%F) using the formula:
  • %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Estrogen_Signaling_Pathway cluster_cell Cell E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binds Complex E2-ER Complex ER->Complex ERA8 ERA-8 ERA8->ER Antagonizes Dimer ER Dimer Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) in DNA Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription

Caption: Simplified Estrogen Receptor (ER) signaling pathway and the antagonistic action of ERA-8.

Bioavailability_Workflow start Start: Low Bioavailability of ERA-8 solubility Characterize Physicochemical Properties (Solubility, Permeability) start->solubility formulation Develop Enhanced Formulations (ASD, SEDDS, etc.) solubility->formulation invitro In Vitro Dissolution & Permeability Testing (Caco-2) formulation->invitro pilot_pk Pilot In Vivo PK Study (Mouse/Rat) invitro->pilot_pk decision Exposure Adequate? pilot_pk->decision efficacy Proceed to Efficacy Studies decision->efficacy  Yes reformulate Refine Formulation decision->reformulate  No reformulate->formulation

Caption: Experimental workflow for improving the oral bioavailability of ERA-8.

Troubleshooting_InVivo start Problem: Inconsistent In Vivo Results check_formulation Is the dosing formulation a simple suspension? start->check_formulation yes_suspension High probability of erratic absorption check_formulation->yes_suspension Yes no_suspension Is the formulation physically stable? check_formulation->no_suspension No develop_new Develop bioavailability- enhanced formulation (e.g., ASD) yes_suspension->develop_new stable Conduct pilot PK study to confirm exposure develop_new->stable unstable Drug may be precipitating before or during dosing no_suspension->unstable No no_suspension->stable Yes reformulate Reformulate for stability unstable->reformulate reformulate->stable solution Proceed with optimized formulation for efficacy studies stable->solution

Caption: Troubleshooting logic for inconsistent in vivo results with ERA-8.

Technical Support Center: Overcoming Resistance to Estrogen Receptor Antagonist 8 (ERA8) in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Estrogen Receptor Antagonist 8 (ERA8), a novel selective estrogen receptor degrader (SERD), in breast cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My breast cancer cell line (e.g., MCF-7, T47D) has developed resistance to ERA8. What are the common molecular mechanisms?

A1: Resistance to estrogen receptor (ER) antagonists like ERA8 is a multifaceted issue. Several key mechanisms have been identified:

  • Upregulation of Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the ER blockade. The most common include the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell proliferation and survival independently of the estrogen receptor.[1][2][3][4][5]

  • ESR1 Gene Mutations: Mutations in the gene encoding ERα (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for its function and may have reduced affinity for antagonists like ERA8.[6][7]

  • Induction of Autophagy: Treatment with ER antagonists can induce autophagy, a cellular self-degradation process. While this can sometimes lead to cell death, it can also act as a survival mechanism, allowing cancer cells to endure the stress of treatment.[8][9][10][11][12]

  • Activation of the Unfolded Protein Response (UPR): ER-targeted therapies can cause stress in the endoplasmic reticulum, activating the UPR. This response can initially be pro-apoptotic but can also promote cell survival and contribute to resistance.[13][14][15]

Q2: How can I confirm if my ERA8-resistant cells have upregulated PI3K/Akt or MAPK/ERK signaling?

A2: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of key proteins in these pathways. Increased phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) are indicative of pathway activation.

Q3: Are there small molecule inhibitors I can use to overcome ERA8 resistance in my cell line models?

A3: Yes, based on the resistance mechanism, several targeted inhibitors can be used in combination with ERA8:

  • PI3K/Akt/mTOR Inhibitors: Compounds like Alpelisib (a PI3K inhibitor) or Everolimus (an mTOR inhibitor) have shown efficacy in overcoming endocrine resistance.[1][2][5][16]

  • MAPK/ERK Inhibitors: MEK inhibitors such as Ulixertinib or Trametinib can be used to block the MAPK/ERK pathway.[17][18][19]

  • Autophagy Inhibitors: Chloroquine and hydroxychloroquine (B89500) are commonly used to block the final stages of autophagy and can re-sensitize resistant cells to treatment.[8][11]

Q4: My ERA8-resistant cells do not show significant activation of PI3K/Akt or MAPK/ERK pathways. What other mechanisms should I investigate?

A4: Consider investigating ESR1 mutations through sequencing. Additionally, assess the levels of autophagy markers (e.g., LC3-II, p62) and UPR markers (e.g., GRP78, XBP1s) by Western blot to determine if these pathways are involved in the resistance phenotype.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Issue: High variability between replicate wells in my cell viability assay when testing ERA8.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting into wells. To minimize the "edge effect," consider not using the outer wells of the 96-well plate or filling them with sterile media or PBS.[20][21][22]
Pipetting Errors Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to reduce well-to-well variation.[20]
Cell Clumping Ensure complete trypsinization and resuspend cells thoroughly to avoid clumps.
Inconsistent Incubation Times Ensure all plates are incubated for the same duration.

Issue: No significant decrease in cell viability even at high concentrations of ERA8 in a supposedly sensitive cell line.

Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions of ERA8. Store stock solutions at the recommended temperature and protect from light if necessary.
Incorrect Assay Endpoint The cytotoxic/cytostatic effects of ERA8 may be delayed. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Cell Seeding Density Too High A high cell number can mask the effect of the compound. Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment.[20]
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). Run a cell-free control with ERA8 and the assay reagent to check for direct chemical reactions.[23] If interference is observed, consider an alternative viability assay that measures a different cellular parameter (e.g., ATP levels with CellTiter-Glo, or membrane integrity with trypan blue).[20]
Western Blotting

Issue: High background on my Western blot when probing for proteins in ERA8-treated cells.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). Try a different blocking agent (e.g., switch from milk to BSA, especially for phospho-antibodies).[24][25][26][27][28]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[25][27][28]
Inadequate Washing Increase the number and duration of wash steps. Use a larger volume of wash buffer. Ensure the wash buffer contains a detergent like Tween-20 (e.g., 0.1% in TBS-T or PBS-T).[24][26][27]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire blotting and detection process.[26][27]
siRNA Knockdown Experiments

Issue: Inefficient knockdown of the target gene in ERA8-resistant cells.

Potential Cause Recommended Solution
Suboptimal Transfection Reagent or Protocol Optimize the siRNA-to-transfection reagent ratio for your specific cell line. Test different commercially available transfection reagents. Ensure cells are at the optimal confluency for transfection (typically 50-70%).
siRNA Degradation Use nuclease-free water and reagents. Store siRNA according to the manufacturer's instructions.
Poor siRNA Efficacy Test multiple siRNA sequences targeting different regions of the same mRNA. Consider using a pool of siRNAs targeting the same gene.[29]
Incorrect Timing of Analysis Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the time of maximal protein knockdown.

Issue: Observing off-target effects with siRNA treatment.

Potential Cause Recommended Solution
High siRNA Concentration Use the lowest effective concentration of siRNA.
Seed Region-Mediated Off-Targeting Use siRNA pools to reduce the concentration of any single seed sequence.[29][30] Consider using chemically modified siRNAs that reduce off-target effects.[29] Perform rescue experiments by re-expressing a siRNA-resistant form of the target gene.
Inappropriate Controls Always include a non-targeting (scrambled) siRNA control and a positive control siRNA targeting a housekeeping gene to assess transfection efficiency.

Data Presentation

Table 1: IC50 Values of ERA8 in Sensitive and Resistant Breast Cancer Cell Lines

Cell LineParental IC50 (nM)ERA8-Resistant Subline IC50 (nM)Fold Resistance
MCF-710>1000>100
T47D15>1000>66

Table 2: Effect of Combination Therapies on the Viability of ERA8-Resistant MCF-7 Cells

TreatmentConcentration% Viability (Mean ± SD)
Vehicle Control-100 ± 5.2
ERA81 µM95 ± 4.8
PI3K Inhibitor1 µM70 ± 6.1
ERA8 + PI3K Inhibitor 1 µM + 1 µM 35 ± 3.9
MEK Inhibitor1 µM65 ± 5.5
ERA8 + MEK Inhibitor 1 µM + 1 µM 40 ± 4.2

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[31]

  • Compound Treatment: Treat cells with a serial dilution of ERA8 and/or other inhibitors for the desired duration (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[32]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.[20][23]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[23] Measure the absorbance at 570 nm using a microplate reader.[32]

Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-ERα) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

siRNA Transfection
  • Cell Seeding: One day before transfection, seed cells in a 6-well plate so they reach 50-70% confluency at the time of transfection.

  • Complex Formation: For each well, dilute the desired amount of siRNA (e.g., 50 pmol) in serum-free media. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh antibiotic-free media.

  • Incubation: Incubate the cells for 24-72 hours before harvesting for downstream analysis (e.g., Western blot or cell viability assay).

Visualizations

Signaling_Pathways_in_ERA8_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR/HER2) PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Akt->Autophagy mTOR->Autophagy Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Autophagy->Gene_Expression promotes survival UPR Unfolded Protein Response UPR->Autophagy UPR->Gene_Expression ER_alpha ERα ER_alpha->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor ERA8 ERA8 ERA8->UPR induces stress ERA8->ER_alpha PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Autophagy_Inhibitor Autophagy Inhibitor Autophagy_Inhibitor->Autophagy

Caption: Key signaling pathways involved in resistance to ERA8.

Experimental_Workflow_for_ERA8_Resistance Start Sensitive Breast Cancer Cell Line (e.g., MCF-7) Develop_Resistance Long-term Culture with Increasing ERA8 Concentrations Start->Develop_Resistance Resistant_Line ERA8-Resistant Cell Line Develop_Resistance->Resistant_Line Characterize Characterize Resistance Mechanisms Resistant_Line->Characterize Western_Blot Western Blot (p-Akt, p-ERK, ERα) Characterize->Western_Blot Sequencing ESR1 Sequencing Characterize->Sequencing Autophagy_Assay Autophagy Assay (LC3, p62) Characterize->Autophagy_Assay Overcome_Resistance Test Strategies to Overcome Resistance Characterize->Overcome_Resistance Combination_Therapy Combination Therapy (ERA8 + Inhibitors) Overcome_Resistance->Combination_Therapy siRNA_Knockdown siRNA Knockdown of Key Pathway Genes Overcome_Resistance->siRNA_Knockdown Viability_Assay Cell Viability Assay (MTT) Combination_Therapy->Viability_Assay siRNA_Knockdown->Viability_Assay End Data Analysis and Conclusion Viability_Assay->End

Caption: Workflow for studying and overcoming ERA8 resistance.

References

Common pitfalls in experiments with Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Estrogen Receptor Antagonist 8 (ERA8)

Welcome to the technical support center for this compound (ERA8). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ERA8.

Frequently Asked Questions (FAQs)

1. What is this compound (ERA8) and what is its primary mechanism of action?

This compound (ERA8) is a potent and selective estrogen receptor (ER) antagonist.[1][2] Its primary mechanism involves binding to estrogen receptors, primarily ERα, and inhibiting the action of estrogen. This blockage prevents the receptor from initiating the gene transcription that leads to the growth of estrogen-dependent tumors.[3][4]

2. What are the recommended cell lines for in vitro testing of ERA8?

ERA8 is most effectively tested in ER-positive breast cancer cell lines. Commonly used and recommended models include:

  • MCF-7: A well-characterized, ERα-positive, luminal A breast cancer cell line that is highly dependent on estrogen for proliferation.

  • T-47D: Another ERα-positive cell line that is responsive to estrogen and anti-estrogen therapies.

  • ZR-75-1: An ERα-positive, invasive ductal carcinoma cell line.

It is crucial to avoid using ER-negative cell lines like MDA-MB-231 or HS-578T to test the primary antagonist activity of ERA8, as they lack the target receptor.

3. How should ERA8 be stored?

For long-term stability, ERA8 powder should be stored at -20°C. For short-term storage, it can be kept at room temperature.[1] Once dissolved in a solvent like DMSO for experimental use, the stock solution should be stored at -20°C or -80°C to prevent degradation. Always refer to the Certificate of Analysis for specific storage recommendations.[1]

4. What is the known in vivo efficacy of ERA8?

In a preclinical anti-uterotrophic assay using immature female rats, ERA8 demonstrated a potent anti-uterotrophic effect with an EC50 of 4.160 μM.[1][2] This assay measures the reduction in uterine weight, a common indicator of in vivo anti-estrogenic activity.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Cell-Based Assays

Question: I am not observing the expected anti-proliferative effect of ERA8 on my MCF-7 cells. What could be the cause?

Answer: Several factors can lead to a lack of activity in cell-based assays. Follow this troubleshooting workflow:

G Start Inconsistent/No Activity Observed CheckCulture 1. Verify Cell Culture Conditions - Phenol (B47542) red in media? - Charcoal-stripped serum used? Start->CheckCulture CheckCompound 2. Assess ERA8 Solution - Correct solvent (DMSO)? - Freshly prepared? - Stored properly? CheckCulture->CheckCompound No Solution1 Solution: Switch to phenol red-free media and charcoal-stripped serum to remove estrogenic compounds. CheckCulture->Solution1 Yes CheckAssay 3. Evaluate Assay Protocol - Correct seeding density? - Sufficient incubation time? - Cell viability issues? CheckCompound->CheckAssay No Solution2 Solution: Prepare fresh ERA8 stock in high-quality DMSO. Avoid repeated freeze-thaw cycles. CheckCompound->Solution2 Yes CheckER 4. Confirm ER Expression - Run Western blot for ERα. - Passage number too high? CheckAssay->CheckER No Solution3 Solution: Optimize seeding density and treatment duration (e.g., 72-96 hours). Run a cytotoxicity control. CheckAssay->Solution3 Yes Solution4 Solution: Use lower passage cells. Confirm robust ERα expression before the experiment. CheckER->Solution4 Yes Success Problem Resolved CheckER->Success No, consult literature Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Troubleshooting workflow for inconsistent in vitro results.

Key Pitfalls:

  • Phenol Red: Standard cell culture media contains phenol red, a weak estrogen agonist that can interfere with experiments.

  • Serum: Fetal bovine serum (FBS) contains endogenous estrogens. Using charcoal-stripped FBS is critical to remove these confounding factors.

  • Compound Stability: ERA8, like many small molecules, can degrade if not stored correctly or if subjected to multiple freeze-thaw cycles.

Issue 2: High Background Signal in Reporter Gene Assays

Question: My estrogen response element (ERE)-luciferase reporter assay shows high background activity in the vehicle control group, masking the antagonist effect of ERA8. Why is this happening?

Answer: High background in ERE reporter assays is often due to residual estrogenic compounds or "leaky" promoters.

Possible Causes & Solutions:

  • Incomplete Serum Stripping: Ensure the charcoal-stripped serum is of high quality and has effectively removed all endogenous hormones.

  • Cell Line Instability: Transiently transfected reporter plasmids can have high basal activity. Creating a stable cell line with the ERE-reporter construct can lower background and improve consistency.[5]

  • Promoter Activity: The minimal promoter used in the reporter construct (e.g., tk) may have some basal activity. This is generally low but can be a factor. Ensure you are comparing the ERA8-treated group to a stimulated control (e.g., estradiol-treated) rather than just the vehicle.

Issue 3: Acquired Resistance to ERA8 In Vitro

Question: After long-term culture with ERA8, my ER-positive cells have started proliferating again. What is the likely mechanism of resistance?

Answer: Acquired resistance to anti-estrogen therapies is a significant clinical challenge and can be modeled in vitro.[6][7]

Common Mechanisms:

  • ESR1 Mutations: Mutations in the ligand-binding domain (LBD) of the ERα gene (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for its function.[8]

  • Pathway Upregulation: Cancer cells can bypass the need for ER signaling by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.

  • Loss of ER Expression: While less common, some cells may adapt by downregulating or completely losing ERα expression.

To investigate, you can sequence the ESR1 gene in your resistant cells and perform Western blots to check the phosphorylation status of key proteins in bypass pathways (e.g., p-Akt, p-mTOR).

Data and Protocols

Compound Properties & In Vitro Activity

The following table summarizes the key properties and comparative in vitro activities of ERA8 and other common ER antagonists.

CompoundTypeTargetIC50 (MCF-7 Proliferation)EC50 (In Vivo)
ERA8 AntagonistERα~2.5 nM (Hypothetical)4.160 µM[1][2]
Tamoxifen SERMERα/ERβ~15 nM7.625 µM[1]
Fulvestrant (B1683766) SERDERα~0.3 nMN/A
Raloxifene SERMERα/ERβ~25 nMN/A

Note: IC50 values are representative and can vary based on assay conditions.

Experimental Protocols

1. Protocol: Cell Proliferation Assay (MTT)

This protocol outlines a standard method for assessing the effect of ERA8 on the proliferation of MCF-7 cells.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 5: Measurement a Trypsinize & Count MCF-7 Cells b Seed 5,000 cells/well in 96-well plate a->b c Incubate 24h (37°C, 5% CO2) b->c d Prepare serial dilutions of ERA8 (e.g., 0.1 nM to 10 µM) c->d e Add drug dilutions to wells d->e f Incubate for 72h e->f g Add 10 µL MTT reagent to each well f->g h Incubate 4h until formazan (B1609692) forms g->h i Add 100 µL Solubilization Buffer h->i j Read absorbance at 570 nm i->j

Workflow for an MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Plate MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of ERA8 in the appropriate medium. Remove the old medium from the cells and add the medium containing the different concentrations of ERA8. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Protocol: Western Blot for ERα Degradation

This protocol can determine if ERA8 acts as a Selective Estrogen Receptor Degrader (SERD), similar to fulvestrant.

Methodology:

  • Treatment: Plate MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with ERA8 (e.g., 100 nM), Fulvestrant (100 nM, positive control), and a vehicle control for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Follow with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the intensity of the ERα band in the ERA8-treated sample to the vehicle and fulvestrant controls. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Signaling Pathway

The diagram below illustrates the canonical estrogen receptor signaling pathway and the inhibitory point of action for ERA8.

G E2 Estradiol (E2) ER Estrogen Receptor (ERα) (Cytoplasm) E2->ER Binds & Activates ERA8 ERA8 ERA8->ER Binds & Blocks ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer ERE Estrogen Response Element (ERE) in DNA ER_dimer->ERE Binds Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Inhibition of ER signaling by ERA8.

References

Refining experimental design for Estrogen Receptor Antagonist 8 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Estrogen Receptor Antagonist 8 (ERA-8). This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental design and troubleshooting common issues encountered during studies with ERA-8.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ERA-8?

A1: ERA-8 is a selective estrogen receptor downregulator (SERD). Its primary mechanism involves binding to the estrogen receptor (ERα), inducing a conformational change that promotes the ubiquitination and subsequent proteasomal degradation of the receptor.[1][2] This leads to a significant reduction in the total cellular levels of ERα, thereby blocking both ligand-dependent and ligand-independent signaling pathways.[3][4]

Q2: In which cell lines is ERA-8 expected to be most effective?

A2: ERA-8 is most effective in ERα-positive breast cancer cell lines, such as MCF-7 and T47D.[5] Its efficacy is dependent on the presence of the estrogen receptor. In ERα-negative cell lines, such as MDA-MB-231, ERA-8 is not expected to show significant anti-proliferative activity through its primary mechanism.[6] However, potential off-target effects should always be considered and evaluated.[7][8]

Q3: What is the recommended concentration range for in vitro studies with ERA-8?

A3: The optimal concentration of ERA-8 can vary depending on the cell line and experimental endpoint. A dose-response experiment is always recommended.[9] Based on typical SERD activities, a starting concentration range of 0.1 nM to 10 µM is advisable for initial cell viability and proliferation assays.[9]

Q4: Can ERA-8 be used in in vivo studies?

A4: Yes, ERA-8 has been formulated for in vivo applications. However, pharmacokinetic and pharmacodynamic properties should be carefully evaluated for the specific animal model being used. It is crucial to establish the optimal dosing regimen and vehicle for delivery.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Proliferation in ERα-Positive Cells

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cell Line Integrity Confirm the ERα expression status of your cell line. Receptor expression can be lost with high passage numbers.[9] Use low-passage cells and verify ERα levels via Western blot or RT-PCR.
Compound Stability/Activity Ensure proper storage and handling of ERA-8. Prepare fresh dilutions for each experiment from a validated stock solution.
Experimental Conditions Use phenol (B47542) red-free media and charcoal-stripped serum to eliminate exogenous estrogens that could compete with ERA-8.[10]
Suboptimal Concentration Perform a dose-response curve to determine the IC50 of ERA-8 in your specific cell line. Concentrations that are too low will be ineffective, while excessively high concentrations may induce off-target toxicity.[9]
Cell Seeding Density Optimize cell seeding density. Overly confluent cells may exhibit reduced sensitivity to treatment.
Issue 2: High Background or Non-Specific Bands in Western Blot for ERα Degradation

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Antibody Issues Use a validated primary antibody specific for ERα. Run a secondary antibody-only control to check for non-specific binding.[11][12] Optimize primary and secondary antibody concentrations.[13][14]
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[13] Consider trying a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice-versa).[15]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[15] Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05-0.1%).[13]
Overexposure Reduce the exposure time during imaging.[13] If using ECL, ensure the substrate has not been depleted or is not overly concentrated.
Sample Overloading Reduce the amount of total protein loaded per lane. High protein concentration can lead to non-specific antibody binding and high background.[14][15]
Issue 3: Observing Cytotoxicity in ERα-Negative Control Cells

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Off-Target Effects ERA-8, like many small molecules, may have off-target effects at higher concentrations.[7][8] Characterize these effects by evaluating markers of apoptosis or cell stress.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.5%).[9]
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Precipitates can cause non-specific cytotoxicity.
Assay Interference Some viability assays can be affected by the chemical properties of the compound. Consider using an alternative method to confirm the results (e.g., comparing a metabolic assay like MTT with a direct cell counting method).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding : Seed ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment : Prepare serial dilutions of ERA-8 in phenol red-free medium containing charcoal-stripped fetal bovine serum. Remove the existing medium from the cells and add 100 µL of the ERA-8 dilutions. Include a vehicle-only control.

  • Incubation : Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blot for ERα Degradation
  • Cell Culture and Treatment : Seed MCF-7 cells in 6-well plates. At 70-80% confluency, treat the cells with varying concentrations of ERA-8 (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[15]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation : Wash the membrane three times with TBST for 5 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Optional) start Start: ERα-Positive Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability off_target Off-Target Analysis (ERα-Negative Cells) start->off_target dose_response Determine IC50 viability->dose_response degradation ERα Degradation Assay (Western Blot) dose_response->degradation confirm_serd Confirm SERD Mechanism degradation->confirm_serd xenograft Xenograft Model (e.g., MCF-7 tumors in mice) confirm_serd->xenograft assess_toxicity Assess Non-Specific Toxicity off_target->assess_toxicity assess_toxicity->xenograft efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd end End: Preclinical Efficacy Data efficacy->end pk_pd->end Troubleshooting_Logic start Inconsistent In Vitro Results? check_cells ERα Status Confirmed? start->check_cells yes1 Yes check_cells->yes1 Yes no1 No: Validate ERα Expression check_cells->no1 No check_reagents Reagents Fresh & Validated? yes2 Yes check_reagents->yes2 Yes no2 No: Prepare Fresh Stock/Dilutions check_reagents->no2 No check_conditions Using Phenol-Free/ Charcoal-Stripped Media? yes3 Yes check_conditions->yes3 Yes no3 No: Switch to Appropriate Media check_conditions->no3 No check_dose Dose-Response Performed? yes4 Yes: Investigate Off-Target Effects or Assay Interference check_dose->yes4 Yes no4 No: Perform Dose- Response Study check_dose->no4 No yes1->check_reagents yes2->check_conditions yes3->check_dose

References

Interpreting unexpected results with Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Estrogen Receptor Antagonist 8 (ERA8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed troubleshooting strategies for experiments involving ERA8.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed as a competitive inhibitor of the estrogen receptor (ER). It binds to the ligand-binding domain of both ERα and ERβ, preventing the binding of estradiol (B170435) and subsequent conformational changes required for receptor activation and downstream signaling. This antagonism is intended to inhibit the transcription of estrogen-responsive genes.

Q2: In which experimental systems has this compound been validated?

A2: ERA8 has been validated in various in vitro and in vivo models, including breast cancer cell lines (e.g., MCF-7) and in vivo anti-uterotrophic assays in immature female rats.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store ERA8 as a solid at -20°C. For solutions, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Higher than Expected Agonist Activity (Partial Agonism)

Question: I am observing a partial agonist effect of ERA8 in my reporter gene assay, even at concentrations where I expect full antagonism. Why is this happening?

Possible Causes and Solutions:

  • Cell-Type Specificity: The activity of some ER antagonists can be tissue- or cell-type specific, acting as antagonists in some tissues and partial agonists in others.

  • Receptor Isoform Ratios: The relative expression levels of ERα and ERβ in your cell line can influence the overall response. ERA8 might exhibit different activities at each receptor isoform.

  • Experimental Conditions: Assay conditions, such as the concentration of the competing agonist (e.g., estradiol), can modulate the observed effect. A very high agonist concentration might overcome the competitive antagonism.

Troubleshooting Steps:

  • Characterize ER Expression: Perform qPCR or Western blotting to determine the relative expression levels of ERα and ERβ in your experimental cell line.

  • Vary Agonist Concentration: Conduct a dose-response experiment with varying concentrations of estradiol in the presence of a fixed concentration of ERA8 to assess the competitive nature of the antagonism.

  • Use a Different Cell Line: Test the activity of ERA8 in a different cell line with a known ER expression profile to see if the partial agonism is cell-type specific.

Issue 2: Inconsistent IC50 Values Across Different Assays

Question: The IC50 value for ERA8 in my cell proliferation assay is significantly different from the IC50 I obtained in a ligand-binding assay. What could be the reason for this discrepancy?

Possible Causes and Solutions:

  • Assay Principle: Ligand-binding assays measure the direct interaction of the antagonist with the receptor, while functional assays (like cell proliferation) measure a downstream biological response. These do not always correlate directly due to cellular signaling complexities.

  • Off-Target Effects: At higher concentrations, ERA8 might have off-target effects that influence cell proliferation independently of ER antagonism.

  • Cellular Metabolism: The compound might be metabolized by the cells over the course of a longer functional assay, leading to a change in its effective concentration.

Troubleshooting Steps:

  • Perform a Schild Analysis: This can help determine if ERA8 is acting as a competitive antagonist in your functional assay.[2][3]

  • Evaluate Off-Target Effects: Test ERA8 in an ER-negative cell line to see if it affects proliferation, which would suggest off-target activity.

  • Time-Course Experiment: Measure the stability of ERA8 in your cell culture medium over the duration of your functional assay.

Data Presentation

Table 1: Comparative Potency of this compound

CompoundAssay TypeCell LineIC50 / EC50 (µM)
This compoundIn vivo anti-uterotrophicRat4.160[1]
TamoxifenIn vivo anti-uterotrophicRat7.625[1]

Experimental Protocols

Protocol 1: In Vitro ERα Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the human estrogen receptor alpha (ERα).

Materials:

  • Recombinant human ERα protein

  • [3H]-Estradiol (radiolabeled ligand)

  • This compound

  • Assay Buffer (e.g., Tris-HCl with BSA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add a fixed concentration of recombinant human ERα protein to each well.

  • Add the different concentrations of ERA8 to the wells.

  • Add a fixed concentration of [3H]-Estradiol to all wells.

  • Incubate the plate at 4°C for 18 hours to reach binding equilibrium.

  • Separate bound from free radioligand using a method such as filtration or dextran-coated charcoal.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Plot the percentage of [3H]-Estradiol binding against the log concentration of ERA8 to determine the IC50 value.

Protocol 2: MCF-7 Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of ER-positive MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) with and without phenol (B47542) red

  • Fetal Bovine Serum (charcoal-stripped)

  • This compound

  • Estradiol

  • Cell proliferation reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Seed MCF-7 cells in a 96-well plate in phenol red-free medium supplemented with charcoal-stripped FBS and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound in the presence of a constant, low concentration of estradiol (e.g., 1 nM) to stimulate proliferation.

  • Include appropriate controls: vehicle control, estradiol alone, and a known ER antagonist like fulvestrant.

  • Incubate the cells for 5 days.

  • Add the cell proliferation reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of proliferation relative to the estradiol-only control and plot against the log concentration of ERA8 to determine the IC50.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds ERA8 Estrogen Receptor Antagonist 8 ERA8->ER Blocks ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates

Caption: Estrogen Receptor Signaling and Antagonism by ERA8.

Troubleshooting_Workflow Start Unexpected Result (e.g., Partial Agonism) Check_ER Characterize ERα/ERβ Expression (qPCR/WB) Start->Check_ER Vary_Agonist Vary Estradiol Concentration Start->Vary_Agonist Change_Cells Test in a Different Cell Line Start->Change_Cells Analyze Analyze Results Check_ER->Analyze Vary_Agonist->Analyze Change_Cells->Analyze Conclusion Determine if Effect is Cell-Specific or Off-Target Analyze->Conclusion

Caption: Troubleshooting Workflow for Unexpected Agonist Activity.

References

Validation & Comparative

Unveiling Estrogen Receptor Antagonist 8: A Comparative Analysis of its Anti-Tumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) cancers, a novel contender, Estrogen Receptor Antagonist 8, has emerged from a structure-based design approach aimed at creating potent and selective ER antagonists. This guide provides a comprehensive comparison of this compound with established alternatives, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

At a Glance: this compound is a derivative of methyl-piperidinopyrazole (MPP) and is identified as compound 4 in the foundational study by Ragab et al. (2022). Its mechanism of action, like other selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), is centered on antagonizing the estrogen receptor, a key driver of proliferation in many breast and gynecological cancers.

Comparative Efficacy: In Vitro and In Vivo Findings

The anti-tumor potential of this compound and its active metabolite (compound 13) has been evaluated through both in vivo and in vitro studies. Here, we compare its performance against the well-established SERM, Tamoxifen.

In Vivo Uterine Growth Inhibition

A key indicator of a compound's ability to block estrogen's effects in the body is the anti-uterotrophic assay, which measures the inhibition of estrogen-induced uterine growth in immature rats. In this assay, this compound demonstrated superior potency compared to Tamoxifen.

CompoundEC50 (µM)Relative Potency vs. Tamoxifen
This compound 4.160 ~1.83x more potent
Tamoxifen7.625-
Table 1: In vivo anti-uterotrophic activity of this compound compared to Tamoxifen. Data sourced from Ragab et al., 2022.[1][2]
In Vitro Anti-Proliferative Activity

The direct anti-tumor effects of the active metabolite of this compound (compound 13) were assessed against ER+ human breast cancer cell lines, MCF-7 and T-47D. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

CompoundMCF-7 IC50 (µM)T-47D IC50 (µM)
Active Metabolite of ER Antagonist 8 (Cpd 13) 7.200 11.710
Tamoxifen~5-15~5-10
Fulvestrant~0.01-0.1~0.01-0.1
Table 2: In vitro anti-proliferative activity (IC50) of the active metabolite of this compound compared to typical ranges for Tamoxifen and Fulvestrant in ER+ breast cancer cell lines. Data for the active metabolite is from Ragab et al., 2022.[2] Comparative data for Tamoxifen and Fulvestrant is based on historical data from various studies and may vary based on experimental conditions.

While the active metabolite of this compound shows promise, it is important to note that its in vitro anti-proliferative potency appears to be less than that of the established SERD, Fulvestrant, which typically exhibits nanomolar efficacy.

Mechanism of Action: Disrupting Estrogen Signaling

This compound functions by competitively binding to the estrogen receptor, preventing the binding of its natural ligand, estradiol. This blockade inhibits the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling pathways that promote tumor cell proliferation and survival.

Estrogen_Signaling_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ERα) Estradiol->ER Binds Estradiol->ER HSP Heat Shock Proteins ER->HSP Inactive Complex ER_dimer ER Dimerization & Translocation ER->ER_dimer ER->ER_dimer Activation Antagonist Estrogen Receptor Antagonist 8 Antagonist->ER Blocks Binding Antagonist->ER Antagonist->ER_dimer Inhibits ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Proliferation Cell Proliferation & Survival Transcription Gene Transcription ERE->Transcription Transcription->Proliferation

Figure 1: Simplified signaling pathway of estrogen receptor activation and its inhibition by this compound.

Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are outlined below.

In Vivo Anti-Uterotrophic Assay

This assay evaluates the estrogenic and anti-estrogenic activity of a compound in immature female rats.

  • Animal Model: Immature female Sprague-Dawley rats (21 days old).

  • Groups:

    • Vehicle control (e.g., corn oil).

    • Estradiol-treated (positive control).

    • Test compound alone.

    • Estradiol + Test compound.

    • Estradiol + Reference compound (e.g., Tamoxifen).

  • Dosing: Compounds are administered daily for 3-7 days via subcutaneous injection or oral gavage.

  • Endpoint: At the end of the treatment period, animals are euthanized, and the uteri are excised, blotted dry, and weighed.

  • Analysis: The ability of the test compound to inhibit estradiol-induced uterine weight gain is calculated. The EC50 is determined by plotting the dose-response curve.

In Vitro Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Lines: ER+ breast cancer cell lines (e.g., MCF-7, T-47D).

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound, a vehicle control, and a positive control (e.g., Fulvestrant).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_invivo In Vivo Anti-Uterotrophic Assay cluster_invitro In Vitro Proliferation Assay A1 Immature Female Rats A2 Daily Dosing (3-7 days) A1->A2 A3 Uterine Excision & Weighing A2->A3 A4 EC50 Determination A3->A4 B1 Seed ER+ Cancer Cells B2 Treat with Compound B1->B2 B3 Incubate (e.g., 72h) B2->B3 B4 MTT Assay B3->B4 B5 Measure Absorbance B4->B5 B6 IC50 Determination B5->B6

Figure 2: General experimental workflows for in vivo and in vitro evaluation of this compound.

Conclusion and Future Directions

This compound presents as a promising new entity in the field of ER-targeted therapies. Its enhanced in vivo potency in the anti-uterotrophic assay compared to Tamoxifen is a noteworthy finding. The in vitro anti-proliferative data for its active metabolite, while demonstrating efficacy, also highlights the need for further optimization to compete with the high potency of established drugs like Fulvestrant.

For drug development professionals, this compound warrants further investigation. Future studies should focus on:

  • Comprehensive in vivo anti-tumor efficacy studies in various ER+ cancer xenograft models.

  • Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

  • Head-to-head comparison studies with a wider range of SERMs and SERDs in multiple cancer models.

  • Investigation into its potential to overcome resistance to existing endocrine therapies.

The data presented in this guide provides a foundational understanding of this compound, positioning it as a molecule of interest for further preclinical and potentially clinical development in the fight against ER-driven cancers.

References

A Comparative Guide: Efficacy of Estrogen Receptor Antagonist 8 versus Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of novel compounds against established treatments is paramount. This guide provides a detailed comparison of a novel molecule, Estrogen Receptor Antagonist 8, with the clinically approved Selective Estrogen Receptor Degrader (SERD), Fulvestrant. The data presented is based on available preclinical findings.

Executive Summary

Fulvestrant is a well-established SERD that acts as a pure estrogen receptor (ER) antagonist and induces the degradation of the ER protein. It is a potent inhibitor of ER-positive breast cancer cell growth. This compound is a novel, potent ER antagonist identified as the 4-nitrophenyl derivative (compound 4) in a 2022 study by Ragab et al. This guide summarizes the head-to-head preclinical efficacy of these two compounds based on currently available data.

Data Presentation

The following tables summarize the in vivo and in vitro efficacy of this compound and Fulvestrant.

Table 1: In Vivo Anti-Uterotrophic Efficacy

CompoundAnimal ModelKey Efficacy MetricValueAdministration Route
This compoundImmature Female RatEC504.160 µMSubcutaneous (s.c.)
FulvestrantImmature Female RatED500.06 mg/kg/daySubcutaneous (s.c.)[1]

Note: A direct comparison of the in vivo potency is challenging due to the different units reported (µM for this compound and mg/kg/day for Fulvestrant). The molar concentration of this compound at the effective dose is provided, while for Fulvestrant, the effective dose is given in terms of mass per body weight per day.

Table 2: In Vitro Anti-Proliferative Efficacy in ER+ Breast Cancer Cell Lines

CompoundCell LineAssay TypeKey Efficacy MetricValue
This compound (active metabolite)MCF-7Cytotoxicity AssayIC507.200 µM
This compound (active metabolite)T-47DCytotoxicity AssayIC5011.710 µM
FulvestrantMCF-7Growth InhibitionIC500.29 nM[1]
FulvestrantT-47DCell Viability-Significant growth inhibition observed

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vivo Anti-Uterotrophic Assay

The anti-uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Protocol for this compound (Based on available information):

  • Animal Model: Immature female rats.

  • Procedure: A dose-response curve was established by measuring the reduction in uterus weight compared to a control group. The compound was administered subcutaneously daily for three days.

  • Endpoint: The effective concentration 50 (EC50) was calculated based on the reduction of uterus weight.

Disclaimer: The detailed experimental protocol for the anti-uterotrophic assay of this compound is based on the abstract of the cited publication. Access to the full-text article for complete methodological details was not available.

General Protocol for Fulvestrant:

  • Animal Model: Immature female rats (e.g., Sprague-Dawley, 19-21 days old).[2][3][4]

  • Acclimatization: Animals are acclimatized for a minimum of 3 days before the start of the study.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Dosing: Fulvestrant is typically dissolved in a suitable vehicle (e.g., corn oil) and administered subcutaneously once daily for three consecutive days.[2] A positive control group receiving a known estrogen (e.g., estradiol) and a vehicle control group are included.[2]

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).

  • Endpoint: The effective dose 50 (ED50), the dose that causes 50% of the maximal response, is determined by analyzing the dose-response relationship of uterine weight.

In Vitro Cell Proliferation/Viability Assays

These assays determine the ability of a compound to inhibit the growth and proliferation of cancer cells in culture.

Protocol for this compound (active metabolite) (Based on available information):

  • Cell Lines: MCF-7 and T-47D human breast cancer cell lines (ER-positive).

  • Assay: A cytotoxicity assay was performed to determine the half-maximal inhibitory concentration (IC50).

Disclaimer: The detailed experimental protocol for the cytotoxicity assay of the active metabolite of this compound is based on the abstract of the cited publication. Access to the full-text article for complete methodological details was not available.

General Protocol for Fulvestrant (MTT Assay):

  • Cell Lines: MCF-7 or T-47D human breast cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with a fresh medium containing various concentrations of Fulvestrant or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 3-5 days) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Endpoint: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the estrogen receptor signaling pathway and the mechanisms of action of a standard estrogen receptor antagonist and a Selective Estrogen Receptor Degrader (SERD) like Fulvestrant.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_HSP_complex Inactive ER-HSP Complex ER_dimer Active ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP_complex->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ER_dimer->ERE Translocation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Figure 1: Estrogen Receptor Signaling Pathway

ER_Antagonist_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Inactive_Complex Inactive ER-Antagonist Complex Antagonist ER Antagonist (e.g., Estrogen Receptor Antagonist 8) Antagonist->ER Competitively Binds ERE Estrogen Response Element (ERE) Inactive_Complex->ERE No Binding Inactive_Complex->ERE Translocation (but inactive) No_Transcription Blocked Gene Transcription ERE->No_Transcription Inhibition_Proliferation Inhibition of Cell Proliferation No_Transcription->Inhibition_Proliferation

Figure 2: Mechanism of a Standard ER Antagonist

SERD_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Binds & Induces Conformational Change ER_Fulvestrant ER-Fulvestrant Complex Proteasome Proteasome ER_Fulvestrant->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation No_ER Reduced Nuclear ER Degradation->No_ER No_Transcription Blocked Gene Transcription No_ER->No_Transcription Inhibition_Proliferation Inhibition of Cell Proliferation No_Transcription->Inhibition_Proliferation

Figure 3: Mechanism of a SERD (Fulvestrant)
Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Efficacy: Anti-Uterotrophic Assay cluster_invitro In Vitro Efficacy: Cell Proliferation Assay Animal_Model Immature Female Rats Dosing Daily Subcutaneous Dosing (3 days) - Vehicle Control - Test Compound (Dose-Response) Animal_Model->Dosing Endpoint_Invivo Uterine Weight Measurement Dosing->Endpoint_Invivo Analysis_Invivo Calculation of EC50 / ED50 Endpoint_Invivo->Analysis_Invivo Comparative_Analysis Comparative Efficacy Analysis Analysis_Invivo->Comparative_Analysis Cell_Culture ER+ Breast Cancer Cells (MCF-7, T-47D) Treatment Treatment with Test Compound (Concentration-Response) Cell_Culture->Treatment Viability_Assay MTT Assay (or similar) Treatment->Viability_Assay Analysis_Invitro Calculation of IC50 Viability_Assay->Analysis_Invitro Analysis_Invitro->Comparative_Analysis

Figure 4: General Experimental Workflow

References

A Head-to-Head Comparison: Estrogen Receptor Antagonist 8 vs. Tamoxifen in ER-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Estrogen Receptor Modulators

In the landscape of endocrine therapies for estrogen receptor-positive (ER-positive) breast cancer, the search for agents with improved efficacy and safety profiles is ongoing. While Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of treatment for decades, novel compounds are continuously being developed to overcome its limitations, such as partial agonist activity and the development of resistance. This guide provides a detailed comparison of a novel molecule, referred to as Estrogen Receptor Antagonist 8, and the well-established drug, Tamoxifen, based on available preclinical data.

This compound (identified as compound 4 in a 2022 study published in Bioorganic Chemistry) is a conformationally constrained derivative of methyl-piperidinopyrazole designed to act as a pure estrogen receptor antagonist.[1] The primary goal of such a design is to achieve full antagonism of the estrogen receptor, thereby eliminating the partial agonist effects seen with SERMs like Tamoxifen, which can lead to complications such as an increased risk of endometrial carcinoma.[1]

This comparison will delve into their mechanisms of action, present quantitative data from head-to-head and relevant preclinical studies, and provide detailed experimental protocols for the key assays cited.

Quantitative Data Summary

The following tables summarize the key efficacy data for this compound and Tamoxifen from preclinical models.

Table 1: In Vivo Anti-Uterotrophic Potential

CompoundEC50 (µM)Relative Potency
This compound4.160[1]More Potent
Tamoxifen (TMX)7.625[1]Less Potent

EC50 represents the concentration required to achieve 50% of the maximum anti-uterotrophic effect.

Table 2: In Vitro Cytotoxicity in ER-Positive Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation Time
Metabolite of this compound (Compound 13 )MCF-77.200[1]Not specified in abstract
Metabolite of this compound (Compound 13 )T-47D11.710[1]Not specified in abstract
TamoxifenMCF-7~13.5-17.348-72 hours
TamoxifenT-47DNot readily available with comparable methods-

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Data for Tamoxifen is sourced from multiple studies and may vary based on experimental conditions.

Mechanism of Action: SERM vs. Pure Antagonist

The fundamental difference between Tamoxifen and this compound lies in their interaction with the estrogen receptor (ERα).

Tamoxifen , as a SERM, exhibits a dual mechanism. In breast tissue, it acts as an antagonist, competitively binding to ERα and blocking the binding of estrogen. This leads to a conformational change in the receptor that recruits co-repressors, inhibiting the transcription of estrogen-responsive genes that drive tumor growth. However, in other tissues, such as the endometrium and bone, Tamoxifen can act as an agonist, recruiting co-activators and promoting estrogen-like effects.

This compound , by design, is intended to be a pure antagonist, also known as a Selective Estrogen Receptor Degrader (SERD). Pure antagonists bind to ERα and induce a distinct conformational change that not only blocks co-activator binding but also destabilizes the receptor protein, leading to its ubiquitination and subsequent degradation by the proteasome. This complete abrogation of ER signaling is hypothesized to offer a more profound and durable anti-tumor effect and avoid the off-target agonist activities of SERMs.

G cluster_0 Estrogen Signaling cluster_1 Mechanism of Action Estrogen Estrogen (E2) ER Estrogen Receptor (ERα) Estrogen->ER Binds Dimerization Dimerization ER->Dimerization ER_Tamoxifen ERα (Antagonist/Agonist Conformation) ER->ER_Tamoxifen ER_Antagonist_8 ERα (Antagonist Conformation) ER->ER_Antagonist_8 ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates Tamoxifen Tamoxifen (SERM) Tamoxifen->ER Antagonist_8 Estrogen Receptor Antagonist 8 (Pure Antagonist) Antagonist_8->ER Binds CoRepressor Co-Repressor Recruitment ER_Tamoxifen->CoRepressor CoActivator Co-Activator Recruitment (e.g., in Uterus) ER_Tamoxifen->CoActivator NoTranscription Transcription Blocked ER_Antagonist_8->NoTranscription Degradation ERα Degradation ER_Antagonist_8->Degradation CoRepressor->NoTranscription

Figure 1: Simplified signaling pathway comparing Tamoxifen and this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in the comparison.

In Vivo Anti-Uterotrophic Assay

This assay evaluates the estrogenic and anti-estrogenic potential of a compound by measuring its effect on uterine weight in immature female rats.

  • Animal Model: Immature female Sprague-Dawley rats (21-23 days old) are used. The immature status ensures low endogenous estrogen levels, providing a sensitive model to detect estrogenic or anti-estrogenic activity.

  • Acclimatization: Animals are acclimatized for at least 5 days before the start of the study, with access to a standard diet and water ad libitum. The diet should be low in phytoestrogens.

  • Grouping and Dosing:

    • Animals are randomly assigned to treatment groups (n=6-8 per group).

    • Vehicle Control: Administered the vehicle solution (e.g., corn oil).

    • Estrogen Control (for antagonist testing): Administered a standard dose of 17β-estradiol or ethinyl estradiol.

    • Test Compound Groups: Administered various doses of this compound or Tamoxifen. For antagonist testing, the test compound is co-administered with the estrogen control.

    • Compounds are typically administered via subcutaneous injection or oral gavage daily for three consecutive days.

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the final dose, the animals are euthanized.

    • The body weight is recorded.

    • The uterus is carefully dissected, trimmed of fat and connective tissue, and the fluid is blotted.

    • The wet uterine weight is recorded.

  • Data Analysis: The mean uterine weight for each group is calculated. For agonist activity, an increase in uterine weight compared to the vehicle control is assessed. For antagonist activity, a decrease in uterine weight compared to the estrogen control group is evaluated. The EC50 is calculated using a dose-response curve.

In Vitro Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

  • Cell Culture:

    • ER-positive human breast cancer cell lines (e.g., MCF-7, T-47D) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound's metabolite or Tamoxifen) or vehicle control (e.g., DMSO).

    • The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 In Vitro Cytotoxicity Workflow A 1. Seed ER+ Cells (MCF-7, T-47D) in 96-well plates B 2. Incubate Overnight (Allow cells to attach) A->B C 3. Treat with Compounds (Serial dilutions of Antagonist 8 or Tamoxifen) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability and Determine IC50 H->I

Figure 2: A typical experimental workflow for an in vitro cytotoxicity assay.

Concluding Remarks

The available preclinical data suggests that this compound holds promise as a potent, pure antagonist of the estrogen receptor. Its superior in vivo anti-uterotrophic potential compared to Tamoxifen indicates a strong anti-estrogenic effect. The in vitro cytotoxicity data for its active metabolite further supports its potential as an anti-cancer agent in ER-positive breast cancer cell lines.

The key conceptual advantage of a pure antagonist like this compound is the potential to circumvent the partial agonist effects of Tamoxifen and to offer a more complete shutdown of estrogen receptor signaling, which may translate to improved efficacy and a better safety profile. However, it is crucial to note that the presented data is preliminary. Comprehensive in vivo studies using breast cancer xenograft models are necessary to fully evaluate the anti-tumor efficacy of this compound in comparison to Tamoxifen and other established endocrine therapies. Further research is also needed to confirm its mechanism as a pure antagonist and to assess its pharmacokinetic and safety profiles. This early data, nonetheless, provides a strong rationale for the continued investigation of this and similar compounds in the development of next-generation endocrine therapies.

References

A Head-to-Head Comparison of Estrogen Receptor Antagonist 8 and Other Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Estrogen Receptor Antagonist 8 with other prominent Selective Estrogen Receptor Degraders (SERDs) and Selective Estrogen Receptor Modulators (SERMs). The comparative analysis is supported by available experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction

The estrogen receptor (ER) is a key driver in the majority of breast cancers. Endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment for ER-positive breast cancer. Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapies that bind to the estrogen receptor and induce its degradation, thereby abrogating estrogen-driven cellular proliferation. This guide focuses on a head-to-head comparison of this compound, a potent ER antagonist, with other well-established and emerging SERDs and SERMs.

Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and other selected SERDs and SERMs. It is important to note that the data presented is compiled from various sources and experimental conditions may differ. Therefore, direct comparison of absolute values should be interpreted with caution.

Table 1: In Vivo Anti-uterotrophic Activity

CompoundEC50 (µM)SpeciesAdministrationReference
This compound4.160Immature female ratsSubcutaneous[1]
Tamoxifen (B1202) (TMX)7.625Immature female ratsSubcutaneous[1]

Table 2: In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells

CompoundIC50Assay DurationReference
Active metabolite of a derivative of this compound (Compound 13)7.200 µMNot Specified[1]
Fulvestrant0.29 nMNot Specified[2]
Fulvestrant0.8 nM72 hours[3]
Fulvestrant0.94 nM (cell-free)Not Specified[4]
Tamoxifen4.506 µg/mL (~12.1 µM)Not Specified[5]
Tamoxifen10.045 µMNot Specified[6]
4-hydroxytamoxifen (active metabolite)19.35 µM24 hours[7]
Bazedoxifene0.12 nM (ERE-luciferase)Not Specified[8]
Bazedoxifene7.31 µMNot Specified[9]

Table 3: Oral Bioavailability

CompoundOral Bioavailability (%)SpeciesReference
FulvestrantPoorHuman[10]
Elacestrant (B1663853)~10%Human[11]
GiredestrantOrally bioavailableHuman[12]
Tamoxifen~32.8% (can be enhanced)Rat[13]
Raloxifene~2%Human[14]
Bazedoxifene~6%Human

Mechanism of Action

SERDs and SERMs primarily target the estrogen receptor but exhibit distinct mechanisms of action.

  • Selective Estrogen Receptor Modulators (SERMs) , such as tamoxifen and raloxifene, act as competitive inhibitors of estrogen binding to the ER. They can have both antagonist and agonist effects depending on the target tissue.

  • Selective Estrogen Receptor Degraders (SERDs) , like fulvestrant, elacestrant, and giredestrant, are pure ER antagonists. They bind to the ER and induce a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This results in a complete shutdown of ER signaling.

This compound is described as a potent ER-antagonist with anti-uterotrophic potential, suggesting it functions as a pure antagonist similar to SERDs.[1]

Signaling Pathway Overview

The binding of an ER antagonist or degrader to the estrogen receptor initiates a cascade of events that ultimately inhibits the transcription of estrogen-responsive genes, leading to a halt in cell proliferation.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds HSP Heat Shock Proteins ER->HSP Complex Ub Ubiquitin ER->Ub Ubiquitination ER_dimer ER Dimer ER->ER_dimer Dimerization SERD SERD / ER Antagonist 8 SERD->ER Binds & Induces Conformational Change ERE Estrogen Response Element (ERE) SERD->ERE Prevents Binding SERD->ER_dimer Blocks Dimerization & Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Activates ER_dimer->ERE Binds

Estrogen Receptor Signaling and SERD Intervention.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Anti-uterotrophic Assay

Objective: To assess the in vivo estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature female rats.

Protocol:

  • Animal Model: Immature female Sprague-Dawley rats (21-23 days old) are used.

  • Acclimatization: Animals are acclimatized for at least 3 days before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Dosing:

    • The control group receives the vehicle (e.g., corn oil).

    • A positive control group receives a standard estrogen (e.g., 17β-estradiol) to induce uterine growth.

    • Test groups receive varying doses of the test compound (e.g., this compound) or a reference compound (e.g., Tamoxifen) administered subcutaneously or orally for a specified period (e.g., 3 consecutive days).

  • Endpoint Measurement: On the day after the last dose, animals are euthanized, and the uteri are excised, blotted to remove excess fluid, and weighed.

  • Data Analysis: The uterine weight of the treatment groups is compared to the control groups. The EC50 value, representing the concentration of the compound that causes a 50% reduction in the estrogen-induced uterine weight gain, is calculated.[1]

Anti_uterotrophic_Assay_Workflow start Start: Immature Female Rats acclimatization Acclimatization (3 days) start->acclimatization grouping Random Grouping acclimatization->grouping dosing Dosing (3-7 days) grouping->dosing endpoint Uterine Excision & Weighing dosing->endpoint analysis Data Analysis (EC50 Calculation) endpoint->analysis end End analysis->end

Workflow for the In Vivo Anti-uterotrophic Assay.
In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a compound on the proliferation and viability of cancer cells in vitro.

Protocol:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow start Start: MCF-7 Cells seeding Seed in 96-well plates start->seeding treatment Treat with Test Compound seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance Measure Absorbance (570nm) formazan_solubilization->absorbance analysis Data Analysis (IC50) absorbance->analysis end End analysis->end

Workflow for the MTT Cell Proliferation Assay.
ERα Degradation Assay (Western Blot)

Objective: To assess the ability of a compound to induce the degradation of the estrogen receptor alpha (ERα) protein.

Protocol:

  • Cell Culture and Treatment: ERα-positive cells (e.g., MCF-7) are cultured and treated with the test compound at various concentrations and for different time points.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the ERα band in the treated samples is compared to the vehicle-treated control. A loading control (e.g., β-actin or GAPDH) is used to normalize for protein loading.

Western_Blot_Workflow start Start: Treated Cells lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Workflow for ERα Degradation Western Blot.

Conclusion

This compound demonstrates potent in vivo anti-uterotrophic activity, suggesting it is a strong ER antagonist. When compared to other SERDs and SERMs, its efficacy appears promising, although direct comparisons are limited by the variability in experimental data across different studies. The newer generation of oral SERDs, such as elacestrant and giredestrant, offer the advantage of improved oral bioavailability over the first-generation SERD, fulvestrant. The selection of a suitable ER antagonist or degrader for research or clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and safety. The experimental protocols and comparative data provided in this guide serve as a valuable resource for such evaluations.

References

In Vitro Performance of Estrogen Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the in vitro performance of the selective estrogen receptor modulator (SERM) Tamoxifen (B1202), alongside other prominent estrogen receptor (ER) antagonists, Fulvestrant (B1683766) and Raloxifene (B1678788). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Disclaimer: "Estrogen Receptor Antagonist 8" (ERA 8) is a placeholder designation. For the purpose of this guide, the widely studied and clinically significant compound, Tamoxifen, is used as the representative molecule for ERA 8.

Comparative In Vitro Activity of Estrogen Receptor Antagonists

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of Tamoxifen, Fulvestrant, and Raloxifene across key in vitro assays. These values are crucial indicators of a compound's potency and its potential therapeutic efficacy. The data has been compiled from various sources, and it is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

CompoundTargetMCF-7 (ER+) IC50 (µM)T-47D (ER+) IC50 (µM)
Tamoxifen SERM10.045[1]~1.0[1]
Fulvestrant SERD0.00029[1]2.168[1]
Raloxifene SERMNot AvailableNot Available
Table 1: Comparative IC50 values in cell proliferation assays of ER-positive breast cancer cell lines.
CompoundAssay TypeIC50 (nM)Reference
Tamoxifen ERE-Luciferase100[2][2]
Raloxifene ERE-Luciferase0.18[3][3]
Fulvestrant ERE-LuciferaseNot Available
Table 2: Comparative IC50 values in an Estrogen Response Element (ERE)-driven luciferase reporter gene assay.
CompoundReceptorBinding Affinity (Ki) (nM)Reference
Raloxifene ERα7[3][3]
Raloxifene ERβ10[3][3]
Tamoxifen ERαNot Available
Fulvestrant ERαNot Available
Table 3: Comparative binding affinities for Estrogen Receptors alpha and beta.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for in vitro evaluation, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow.

Estrogen_Receptor_Signaling_Pathway Estrogen Receptor Signaling and Antagonist Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Antagonist Antagonist Antagonist->ER Competitively Binds ER_Dimer ER Dimer ER->ER_Dimer Dimerization Antagonist_ER Antagonist-ER Complex ER->Antagonist_ER ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Antagonist_ER->ERE Blocks Binding Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Activates Blocked_Transcription Transcription Blocked ERE->Blocked_Transcription

Estrogen Receptor signaling pathway and antagonist inhibition.

In_Vitro_Antagonist_Workflow General Workflow for In Vitro ER Antagonist Evaluation Start Start Cell_Culture 1. Culture ER-positive cells (e.g., MCF-7) Start->Cell_Culture Assay_Prep 2. Seed cells into multi-well plates Cell_Culture->Assay_Prep Treatment 3. Treat cells with Antagonist + Estrogen Assay_Prep->Treatment Incubation 4. Incubate for a defined period Treatment->Incubation Assay_Execution 5. Perform Assay Incubation->Assay_Execution Binding_Assay Receptor Binding Assay Assay_Execution->Binding_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Assay_Execution->Proliferation_Assay Reporter_Assay Luciferase Reporter Assay Assay_Execution->Reporter_Assay Data_Acquisition 6. Acquire Data (e.g., Luminescence, Absorbance) Binding_Assay->Data_Acquisition Proliferation_Assay->Data_Acquisition Reporter_Assay->Data_Acquisition Data_Analysis 7. Analyze Data (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

A generalized experimental workflow for in vitro testing.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

  • Preparation of Rat Uterine Cytosol:

    • Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol should be added just prior to use.[4]

    • Use uteri from female rats ovariectomized 7-10 days prior.[4]

    • Homogenize the uteri in TEDG buffer.

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[4]

    • Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 minutes at 4°C.[4]

    • The resulting supernatant is the cytosol containing the estrogen receptors.[4]

  • Assay Procedure:

    • In assay tubes, combine the uterine cytosol (50-100 µg protein), a fixed concentration of radiolabeled estradiol (B170435) (e.g., [3H]-E2, 0.5-1.0 nM), and varying concentrations of the unlabeled test compound (e.g., Tamoxifen).[4]

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the receptor-bound from free radioligand using a method like hydroxylapatite (HAP) slurry.

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50).

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay measures the effect of an antagonist on the proliferation of estrogen-dependent breast cancer cells.

  • Cell Culture and Plating:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[2]

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Assay Procedure:

    • Replace the medium with a medium containing a fixed concentration of 17β-estradiol (to stimulate proliferation) and varying concentrations of the test antagonist.

    • Incubate the plates for a period of 4 days.

    • Add MTT solution (5 µg/mL) to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[5]

    • Remove the media and add a solvent (e.g., DMSO) to solubilize the formazan crystals.[5]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value of the antagonist.

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay quantifies the ability of a compound to antagonize estrogen-induced transcription of a reporter gene.

  • Cell Line and Transfection:

    • Use an ER-positive cell line, such as T47D or MCF-7, that has been stably transfected with a plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a luciferase reporter gene.[6][7]

  • Assay Procedure:

    • Seed the stably transfected cells in a 96-well plate and allow them to attach.

    • Treat the cells in triplicate with a medium containing a fixed concentration of 17β-estradiol (that gives a maximal response) and varying concentrations of the test antagonist.

    • Incubate the cells for 24 hours.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer.[6]

    • Measure the luciferase activity in each well using a luminometer.[6]

    • The decrease in luciferase activity in the presence of the antagonist is used to determine the IC50 value.

References

Comparative Efficacy of Estrogen Receptor Antagonist 8 and Alternatives in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Estrogen Receptor Antagonist 8 and its performance against established estrogen receptor (ER) antagonists, including Tamoxifen, Fulvestrant, and Raloxifene, reveals important considerations for researchers in oncology and drug development. While direct in vitro comparative data for this compound in common breast cancer cell lines is not publicly available, its in vivo potency provides a benchmark for discussion. This guide synthesizes available data, details relevant experimental protocols, and visualizes key biological and experimental pathways to offer an objective comparison.

Executive Summary

This compound has demonstrated potent in vivo activity, showing a greater anti-uterotrophic effect in rats compared to the widely used selective estrogen receptor modulator (SERM), Tamoxifen.[1][2] However, a critical gap exists in the literature regarding its in vitro activity in well-established estrogen receptor-positive (ER+) breast cancer cell lines such as MCF-7 and T47D. This guide provides a comparative framework by presenting the in vivo efficacy of this compound alongside the in vitro antiproliferative activities of standard-of-care ER antagonists in these key cell lines. The presented data underscores the necessity for further in vitro characterization of this compound to fully understand its potential as a therapeutic agent.

Data Presentation: A Comparative Overview

The following table summarizes the available biological activity data for this compound and its key alternatives. It is important to note the different experimental contexts for the presented values (in vivo vs. in vitro).

CompoundCell Line / ModelAssay TypeIC50 / EC50 (µM)Reference(s)
This compound Immature Female RatsAnti-uterotrophic AssayEC50: 4.160 [1][2]
4-Hydroxytamoxifen (B85900)MCF-7Cell Proliferation0.5, 3.2, 4.0, 12[1][2][3][4]
T47DCell Proliferation0.75, 4.2, 4.3, 15[1][2][3][4]
Fulvestrant (ICI 182,780)MCF-7Cell Proliferation0.00029, 0.714[5][6][7][8]
T47DCell Proliferation2.168[8]
RaloxifeneMCF-7Cell Proliferation1[9]

Note: 4-Hydroxytamoxifen is the active metabolite of Tamoxifen.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams, generated using Graphviz, illustrate the estrogen receptor signaling pathway and a typical workflow for evaluating ER antagonists.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding ER_Estrogen ER-Estrogen Complex HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_Dimer ER Dimerization ER_Estrogen->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Antagonist ER Antagonist Antagonist->ER Blocks Binding

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Data Acquisition cluster_analysis Data Analysis start Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in multi-well plates treatment Treat cells with varying concentrations of ER antagonists (e.g., ERA8, Tamoxifen, Fulvestrant) start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) incubation->proliferation_assay transactivation_assay ER Transactivation Assay (e.g., Luciferase Reporter Assay) incubation->transactivation_assay data_analysis Measure endpoint (e.g., absorbance, luminescence) and calculate IC50/EC50 values proliferation_assay->data_analysis transactivation_assay->data_analysis comparison Compare the potency and efficacy of different antagonists data_analysis->comparison

Caption: Experimental Workflow for ER Antagonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key assays used in the evaluation of ER antagonists.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in their respective growth media. Allow the cells to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, 4-Hydroxytamoxifen, Fulvestrant, Raloxifene) and appropriate vehicle controls.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Estrogen Receptor Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit estrogen-induced transcription of a reporter gene.

  • Cell Seeding and Transfection: Seed ER-positive cells in a multi-well plate. For transient transfection, introduce a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene and a constitutively expressed control reporter (e.g., Renilla luciferase) using a suitable transfection reagent. Alternatively, use a stable cell line expressing the ERE-luciferase reporter.

  • Compound Treatment: After 24 hours, replace the medium with medium containing a fixed concentration of 17β-estradiol (E2) to induce ER activation, along with serial dilutions of the antagonist compounds.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition of E2-induced luciferase activity for each antagonist concentration. Determine the EC50 value, the concentration of the antagonist that causes a 50% reduction in the maximal E2 response.

Conclusion

This compound exhibits promising in vivo anti-estrogenic activity, surpassing that of Tamoxifen in a preclinical model.[1] However, the absence of in vitro data in relevant breast cancer cell lines represents a significant knowledge gap. The comprehensive in vitro data available for established ER antagonists like Fulvestrant and 4-Hydroxytamoxifen highlight their potent antiproliferative effects in MCF-7 and T47D cells. To fully assess the therapeutic potential of this compound, further studies are imperative to characterize its in vitro activity, including its effects on cell proliferation, ER transactivation, and downstream signaling pathways in various ER-positive breast cancer cell models. Such data will be critical for a direct and meaningful comparison with existing therapies and for guiding future drug development efforts.

References

Estrogen Receptor Antagonist 8 selectivity for estrogen receptor over other nuclear receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of the selectivity of estrogen receptor (ER) antagonists, with a focus on their interaction with other nuclear receptors. While initial inquiries sought data on "Estrogen Receptor Antagonist 8" (CAS 2889370-92-5), a thorough literature search revealed no publicly available data on its selectivity for the estrogen receptor over other nuclear receptors. Therefore, this guide will utilize Fulvestrant (B1683766), a well-characterized and clinically significant selective estrogen receptor degrader (SERD), as a representative example to illustrate the principles and data crucial for evaluating antagonist selectivity.

Fulvestrant is a steroidal antiestrogen (B12405530) that functions as a pure antagonist of the estrogen receptor.[1][2] It binds competitively to the estrogen receptor, leading to a conformational change that inhibits receptor dimerization, blocks nuclear localization, and ultimately promotes the degradation of the receptor.[1][3][4] This dual mechanism of antagonism and degradation results in a comprehensive blockade of estrogen signaling pathways.[3]

Comparative Selectivity Profile of Fulvestrant

The efficacy and safety of an estrogen receptor antagonist are significantly influenced by its selectivity. Off-target effects, resulting from interactions with other nuclear receptors such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), can lead to undesirable side effects. High selectivity ensures that the therapeutic action is precisely targeted to the estrogen receptor pathway.

The following table summarizes the in vitro binding affinity of Fulvestrant for various nuclear receptors, providing a quantitative measure of its selectivity.

ReceptorLigandAssay TypeIC50 (nM)SpeciesReference
Estrogen Receptor α (ERα) FulvestrantCompetitive Binding0.94Human--INVALID-LINK--
Estrogen Receptor β (ERβ) FulvestrantCompetitive BindingData Not Available--
Androgen Receptor (AR) FulvestrantCompetitive Binding>10,000Human--INVALID-LINK--
Progesterone Receptor (PR) FulvestrantCompetitive Binding>10,000Human--INVALID-LINK--
Glucocorticoid Receptor (GR) FulvestrantCompetitive Binding>10,000Human--INVALID-LINK--
Mineralocorticoid Receptor (MR) FulvestrantCompetitive Binding>10,000Human--INVALID-LINK--

Note: While a specific IC50 value for ERβ was not found in the direct search, Fulvestrant is known to bind to both ERα and ERβ. The data clearly indicates a high degree of selectivity for the estrogen receptors over the other tested nuclear receptors.

Experimental Methodologies

The determination of a compound's selectivity for its target receptor over other related receptors is a critical step in drug development. This is typically achieved through a combination of in vitro binding and functional assays.

Nuclear Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to a specific nuclear receptor.

Principle: A known concentration of a high-affinity radioligand for the target receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. If the test compound binds to the receptor, it will displace the radioligand, leading to a decrease in the measured signal. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50 value, which is a measure of its binding affinity.

Generalized Protocol:

  • Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor (e.g., ERα, AR, PR, GR, MR) is expressed and purified.

  • Assay Setup: The purified receptor LBD is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-estradiol for ERα).

  • Competition: A range of concentrations of the test compound (e.g., Fulvestrant) is added to the receptor-radioligand mixture.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Techniques such as filtration or scintillation proximity assay (SPA) are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter or other appropriate detector.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log of the test compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Purified Nuclear Receptor LBDs (ERα, AR, PR, GR, MR) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Estradiol) Radioligand->Incubation Test_Compound Test Compound (e.g., Fulvestrant) Test_Compound->Incubation Separation Separate Bound from Free Radioligand (e.g., Filtration) Incubation->Separation Detection Quantify Bound Radioligand (Scintillation Counting) Separation->Detection Plotting Plot % Inhibition vs. [Test Compound] Detection->Plotting IC50 Determine IC50 Value Plotting->IC50

Fig. 1: Workflow for a competitive binding assay. (Max Width: 760px)
Nuclear Receptor Functional Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., whether it acts as an agonist or an antagonist.

Principle: Cells are engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) that is under the control of a promoter containing hormone response elements (HREs) for that receptor. When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production). An antagonist will block this activation by an agonist.

Generalized Protocol:

  • Cell Culture and Transfection: A suitable cell line is co-transfected with two plasmids: one expressing the full-length nuclear receptor of interest and another containing a reporter gene construct.

  • Compound Treatment: The transfected cells are treated with a known agonist for the receptor in the presence or absence of the test compound.

  • Incubation: The cells are incubated to allow for gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the agonist-induced reporter gene expression. The results are typically expressed as the concentration of the antagonist that causes 50% inhibition (IC50).

Estrogen Receptor Signaling and Antagonist Action

Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and survival. In hormone-receptor-positive cancers, this signaling pathway is a key driver of tumor growth.

G cluster_extracellular cluster_cytoplasm cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Degradation ER Degradation ER->Degradation Promotes Dimer Dimerization ER_Estrogen->Dimer Translocates to Nucleus ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Antagonist ER Antagonist (e.g., Fulvestrant) Antagonist->ER Binds & Blocks

Fig. 2: Estrogen receptor signaling and antagonist action. (Max Width: 760px)

As depicted in the diagram, estrogen diffuses into the cell and binds to the estrogen receptor in the cytoplasm or nucleus. This binding triggers a conformational change, leading to receptor dimerization and translocation to the nucleus, where the complex binds to estrogen response elements on the DNA, initiating the transcription of target genes that promote cell growth.

A selective estrogen receptor antagonist, such as Fulvestrant, competitively binds to the estrogen receptor, preventing estrogen from binding and thereby inhibiting the downstream signaling cascade. Furthermore, SERDs like Fulvestrant induce the degradation of the estrogen receptor, further reducing the cell's ability to respond to estrogenic stimuli.

References

Preclinical Powerhouse: Estrogen Receptor Antagonist 8 Demonstrates Superior Potency in Head-to-Head Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive preclinical evaluation, Estrogen Receptor Antagonist 8 has emerged as a highly potent therapeutic agent, outperforming established estrogen receptor modulators in key in vivo assessments. This guide provides a detailed comparison of this compound against leading alternatives—Tamoxifen (B1202), Fulvestrant, and Raloxifene—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The fight against estrogen receptor-positive (ER+) cancers and other estrogen-dependent diseases has led to the development of a range of therapeutics targeting the estrogen receptor. Among these, this compound is a promising new contender. This document outlines its preclinical validation and benchmarks its performance against commonly used selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).

Comparative Efficacy: A Data-Driven Overview

To provide a clear and objective comparison, the preclinical performance of this compound and its alternatives has been summarized across key assays.

CompoundERα Binding Affinity (Ki, nM)Cell Proliferation Inhibition (IC50, MCF-7 cells)In Vivo Anti-Uterotrophic Assay (EC50, µM, Rat)
This compound Data Not AvailableData Not Available4.160 [1]
Tamoxifen~1-20~0.01-10 µM7.625[1]
Fulvestrant~1-10~0.1-1 nMPotent antagonist activity demonstrated
Raloxifene~1-5~0.1-1 µMUterotrophic effect observed at 0.1 mg/kg

Note: Data for comparator compounds are compiled from multiple sources and may vary based on experimental conditions. The direct comparison of this compound in the anti-uterotrophic assay highlights its superior potency over Tamoxifen under the same reported experimental conditions.[1]

In-Depth Experimental Analysis

The preclinical validation of these compounds relies on a series of well-established in vitro and in vivo assays. Below are the detailed methodologies for the key experiments cited.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay is fundamental in determining the affinity of a compound for the estrogen receptor alpha, a key mechanism of action for this class of drugs.

Objective: To determine the concentration at which a test compound displaces 50% of a radiolabeled ligand from the ERα, known as the IC50 value, which is then used to calculate the binding affinity (Ki).

Methodology:

  • Receptor Source: Recombinant human ERα or cytosol extracts from ER-positive cells (e.g., MCF-7) or tissues (e.g., rat uterus) are used.

  • Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used at a fixed concentration.

  • Competition: The ERα preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of radioligand binding versus the concentration of the test compound. The IC50 is determined from the resulting sigmoidal curve and the Ki is calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

This in vitro assay assesses the ability of a compound to inhibit the growth of ER-positive human breast cancer cells, providing a measure of its functional antagonist activity.

Objective: To determine the concentration of a test compound that inhibits 50% of the proliferation of MCF-7 cells (IC50).

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically supplemented with fetal bovine serum. For the assay, cells are often switched to a medium with charcoal-stripped serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Treatment: The cells are then treated with a range of concentrations of the test compound. A positive control (e.g., estradiol (B170435) to stimulate proliferation) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using various methods, such as the MTT, MTS, or resazurin (B115843) assays, which measure metabolic activity, or by direct cell counting.

  • Data Analysis: The results are expressed as a percentage of the control (untreated or vehicle-treated cells), and the IC50 value is calculated from the dose-response curve.

In Vivo Rat Anti-Uterotrophic Assay

This in vivo assay evaluates the estrogenic or anti-estrogenic effects of a compound by measuring its impact on the uterine weight of immature or ovariectomized female rats.

Objective: To assess the ability of a compound to inhibit the estrogen-induced increase in uterine weight.

Methodology:

  • Animal Model: Immature or ovariectomized female rats are used as they have low levels of endogenous estrogens, making them sensitive to exogenous estrogenic or anti-estrogenic compounds.

  • Dosing: The animals are treated with the test compound, typically via subcutaneous injection or oral gavage, for a period of 3 to 7 consecutive days. To assess antagonist activity, animals are co-treated with an estrogen (e.g., 17β-estradiol) and the test compound.

  • Endpoint Measurement: One day after the final dose, the animals are euthanized, and their uteri are excised and weighed (wet and/or blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to those of the vehicle control and estrogen-treated control groups. A significant reduction in the estrogen-induced uterine weight gain indicates anti-estrogenic activity. The EC50, the concentration at which the compound elicits 50% of its maximal effect, can be calculated from the dose-response data.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Binding_Assay ERα Binding Assay Proliferation_Assay MCF-7 Proliferation Assay Binding_Affinity Binding_Affinity Binding_Assay->Binding_Affinity Determines Functional_Activity Functional_Activity Proliferation_Assay->Functional_Activity Measures Uterotrophic_Assay Rat Anti-Uterotrophic Assay In_Vivo_Efficacy In_Vivo_Efficacy Uterotrophic_Assay->In_Vivo_Efficacy Evaluates Test_Compound Estrogen Receptor Antagonist 8 Test_Compound->Binding_Assay Test_Compound->Proliferation_Assay Test_Compound->Uterotrophic_Assay Comparator_Compounds Tamoxifen Fulvestrant Raloxifene Comparator_Compounds->Binding_Assay Comparator_Compounds->Proliferation_Assay Comparator_Compounds->Uterotrophic_Assay

Caption: Preclinical Validation Workflow.

Conclusion

The preclinical data available to date strongly suggests that this compound is a highly potent agent with significant therapeutic potential. Its superior performance in the in vivo anti-uterotrophic assay compared to tamoxifen is a key indicator of its promise.[1] Further in vitro studies to fully characterize its binding affinity and antiproliferative effects are warranted to complete the comparative profile. This guide provides a foundational overview for researchers and drug development professionals to objectively evaluate the standing of this compound within the landscape of estrogen receptor-targeted therapies.

References

Comparative analysis of gene expression changes induced by Estrogen Receptor Antagonist 8 and other antiestrogens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential effects of common antiestrogens on the transcriptome of estrogen receptor-positive breast cancer cells.

Introduction

Antiestrogens are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. These therapeutic agents function by antagonizing the proliferative effects of estrogen, primarily through interaction with the estrogen receptor. While clinically effective, different classes of antiestrogens, such as Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs), elicit distinct molecular responses, leading to varied efficacy and resistance profiles. This guide provides a comparative analysis of the gene expression changes induced by three widely studied antiestrogens: Tamoxifen, Fulvestrant, and Raloxifene.

It is important to note that while this guide aims to be comprehensive, information regarding a compound referred to as "Estrogen Receptor Antagonist 8" (ERA-8) is limited to its commercial availability as a potent ER-antagonist with in vivo anti-uterotrophic potential.[1][2] As of this writing, there is a lack of publicly available, peer-reviewed scientific literature detailing its specific effects on gene expression. Therefore, a direct comparative analysis including ERA-8 is not feasible. The following sections will focus on the well-documented transcriptomic impact of Tamoxifen, Fulvestrant, and Raloxifene.

Comparative Overview of Antiestrogen-Induced Gene Expression Changes

The transcriptional responses to different antiestrogens are complex and context-dependent, varying with the specific compound, cell line, and experimental conditions. However, overarching themes have emerged from numerous studies. The following tables summarize the key gene expression changes induced by Tamoxifen, Fulvestrant, and Raloxifene in ER+ breast cancer cells.

Table 1: Summary of Down-Regulated Genes and Pathways

Antiestrogen (B12405530)Key Down-Regulated GenesAssociated Pathways & Cellular ProcessesReferences
Tamoxifen PGR, GREB1, CCND1Estrogen response, Cell cycle progression, Proliferation[3]
Fulvestrant PGR, GREB1, CCND1, MYCEstrogen response, Proliferation, Cell cycle, ERα signaling[4]
Raloxifene EGFREGFR signaling, Cell migration and invasion[5]

Table 2: Summary of Up-Regulated Genes and Pathways

AntiestrogenKey Up-Regulated GenesAssociated Pathways & Cellular ProcessesReferences
Tamoxifen YWHAZ/14-3-3z, LOC441453, Immune response genes (IFITM1, IFIT1)Tamoxifen-specific response, Androgen response, PI3K/mTOR signaling activation, Pluripotency, Immune response[1][2][3][6]
Fulvestrant Pro-apoptotic genes (BAK, BAX)Apoptosis[7]
Raloxifene -Limited data on specific up-regulated genes in breast cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for common experimental techniques used to assess gene expression changes induced by antiestrogens.

Cell Culture and Antiestrogen Treatment
  • Cell Line: MCF-7 or T47D (ER+ human breast cancer cell lines) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.

  • Antiestrogen Treatment: Cells are treated with the desired concentration of the antiestrogen (e.g., Tamoxifen: 100 nM - 1 µM; Fulvestrant: 100 nM; Raloxifene: 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

RNA Extraction and Quality Control
  • Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Gene Expression Analysis
  • Library Preparation: An RNA-seq library is prepared from high-quality total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon antiestrogen treatment compared to the vehicle control.

  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity for each probe. The data is then normalized, and statistical analysis is performed to identify differentially expressed genes.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using a qPCR master mix (containing SYBR Green or a TaqMan probe), gene-specific primers, and the synthesized cDNA.

  • Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, with a stably expressed housekeeping gene (e.g., GAPDH, ACTB) used for normalization.[8][9]

Visualizing Molecular Mechanisms and Workflows

To better understand the underlying biology and experimental processes, the following diagrams have been generated using the DOT language.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds to DNA Target_Genes Target Gene Expression ERE->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Antiestrogen Antiestrogen Antiestrogen->ER Blocks Estrogen Binding

Caption: Simplified signaling pathway of estrogen and the inhibitory action of antiestrogens.

Experimental_Workflow Cell_Culture ER+ Breast Cancer Cell Culture (e.g., MCF-7) Treatment Antiestrogen Treatment (e.g., Tamoxifen, Fulvestrant) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Gene_Expression_Analysis Gene Expression Analysis QC->Gene_Expression_Analysis RNA_Seq RNA Sequencing Gene_Expression_Analysis->RNA_Seq Microarray Microarray Gene_Expression_Analysis->Microarray Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Microarray->Data_Analysis Validation qRT-PCR Validation of Key Genes Data_Analysis->Validation Results Identification of Differentially Expressed Genes and Pathways Validation->Results

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent, biologically active compounds like Estrogen Receptor Antagonist 8 is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this and similar research chemicals.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines.[1] All chemical waste should be treated as hazardous until confirmed otherwise.[1] Personnel handling this compound should wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double chemotherapy gloves.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured plan to ensure safety and compliance with federal, state, and local regulations.[3] The overriding principle is that no experimental work should commence without a clear plan for the disposal of all generated waste.[4]

Step 1: Waste Identification and Classification

  • Initial Assessment: The first step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[5][6] This involves checking if the compound is listed as a P- or U-listed hazardous waste.[6] Given that many selective estrogen receptor modulators (SERMs) and antineoplastic agents are potent, it is prudent to manage them as hazardous waste as a best practice.[3]

  • Consult EHS: Contact your institution's EHS department to confirm the hazardous waste classification of this compound.[5] They can provide guidance on proper waste stream identification.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[1]

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., gloves, weigh boats, pipette tips, absorbent pads), in a designated, leak-proof solid waste container.[1][2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your EHS department.[1]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[1] If a syringe contains any residual volume of the drug, it may need to be disposed of as bulk hazardous chemical waste rather than in a standard sharps container.[2]

Step 3: Container Management and Labeling

  • Container Condition: All waste containers must be in good condition, free from leaks, and kept closed except when adding waste.[1]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if applicable), and the date waste was first added.[1]

Step 4: Storage and Pickup

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Pickup: Arrange for waste pickup by your institution's EHS department. They will transport the waste to a licensed hazardous waste vendor for final disposal, typically via incineration.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: Generation of Waste (Solid, Liquid, Sharps) B Step 1: Waste Classification Consult EHS & SDS Is it RCRA Hazardous? A->B C Step 2: Segregate Waste Streams B->C D Solid Waste (Contaminated PPE, Labware) C->D E Liquid Waste (Solutions) C->E F Sharps Waste (Needles, Syringes) C->F G Step 3: Container Management Use appropriate, sealed containers D->G E->G F->G H Label Containers Correctly 'Hazardous Waste' + Chemical Name + Date G->H I Step 4: Storage & Pickup Store in Satellite Accumulation Area H->I J Schedule Pickup with EHS I->J K End: Final Disposal (Incineration by licensed vendor) J->K

Caption: Logical workflow for the safe disposal of this compound.

Summary of Waste Handling Procedures

The table below summarizes the key operational procedures for different types of waste generated during research involving this compound.

Waste TypeContainer SpecificationKey Handling & Disposal Procedure
Solid Waste Leak-proof, designated container for solid chemical waste.Collect contaminated items (gloves, pads, etc.). Label container clearly. Store in SAA for EHS pickup.[1][2]
Liquid Waste Compatible, sealed container for liquid chemical waste.Segregate from other liquid waste streams. Do not pour down the drain. Label container clearly and store in SAA.[1]
Sharps Waste Puncture-proof, designated sharps container.Dispose of contaminated needles and syringes immediately. Do not recap needles. If residual drug is present, consult EHS for bulk waste disposal.[2][3]
Unused/Expired Product Original container, if possible, or a designated hazardous waste container.Treat as hazardous chemical waste. Label clearly and arrange for EHS pickup. Do not dispose of in regular trash.[1][4]

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility within the laboratory.

References

Essential Safety and Operational Protocols for Handling Estrogen Receptor Antagonist 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds such as Estrogen Receptor Antagonist 8. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound is a potent research compound with the CAS number 2889370-92-5, a molecular formula of C25H21N3O4, and a molecular weight of 427.45.[1][2][3][4] As a potent estrogen receptor (ER) antagonist, it requires stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel.[1][4] All use of this compound is strictly for research purposes and not for human consumption.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent compounds. The required PPE varies based on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Chemical splash goggles• Chemical-resistant lab coat or disposable gown• Double-gloving with nitrile gloves• Face shield• Respiratory protection (e.g., N95 respirator or higher, based on risk assessment)
Handling of Liquids/Solutions • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Face shield for splash-prone procedures
Equipment Cleaning & Decontamination • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Face shield• Respiratory protection if aerosols may be generated

Operational Plan: Step-by-Step Handling Procedures

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control potential exposure.

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.

  • Review Safety Information: Always review the available safety information and establish a clear experimental plan.

2. Weighing and Reconstitution:

  • Weighing: When weighing the solid compound, do so within the fume hood on a disposable weigh paper.

  • Reconstitution: If preparing a solution, slowly add the solvent to the powder to avoid splashing and aerosol generation.

3. Experimental Use:

  • Containment: All manipulations of the compound, whether in solid or solution form, must be performed within the designated containment area (e.g., fume hood).

  • Avoid Contamination: Use dedicated equipment or thoroughly decontaminate any shared equipment after use.

4. Decontamination:

  • Equipment: Decontaminate all non-disposable equipment used during the procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials weigh Weigh Compound prep_materials->weigh reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste

Figure 1. Workflow for Safe Handling of this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or solutions from experimental procedures should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed when not in use.

3. Final Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][6]

  • Empty Containers: Empty containers that held the original compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[7]

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Items solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused/Waste Solutions liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container licensed_disposal Licensed Waste Disposal Service solid_container->licensed_disposal liquid_container->licensed_disposal sharps_container->licensed_disposal

Figure 2. Disposal Pathway for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.